molecular formula C7H4N2O2 B1338006 3-Cyanopyridine-2-carboxylic acid CAS No. 53940-10-6

3-Cyanopyridine-2-carboxylic acid

Cat. No.: B1338006
CAS No.: 53940-10-6
M. Wt: 148.12 g/mol
InChI Key: MQQNUUHOZRDQQM-UHFFFAOYSA-N
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Description

3-Cyanopyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H4N2O2 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQNUUHOZRDQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508783
Record name 3-Cyanopyridine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50508783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53940-10-6
Record name 3-Cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine-2-carboxylic acid, also known as 3-cyanopicolinic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates both a nitrile (-C≡N) and a carboxylic acid (-COOH) group on a pyridine scaffold. This unique arrangement of functional groups makes it a versatile building block for the synthesis of complex heterocyclic compounds, active pharmaceutical ingredients (APIs), and functional materials.[1] Its derivatives have been explored for a wide range of biological activities, highlighting the importance of this core structure in drug discovery and development.[2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential applications.

Core Chemical and Physical Properties

This compound is typically a white to yellow solid under standard conditions.[4] The quantitative physical and chemical properties are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models.

PropertyValueSource
CAS Number 53940-10-6[1][4][5][6][7]
Molecular Formula C₇H₄N₂O₂[6]
Molecular Weight 148.12 g/mol [1][6]
Appearance White to Yellow Solid[4]
Melting Point 175-176 °C[1][8]
Boiling Point 371.6 ± 27.0 °C (Predicted)
Density 1.42 ± 0.1 g/cm³ (Predicted)
pKa 2.58 ± 0.10 (Predicted)
Solubility Soluble in water and organic solvents
Storage Sealed in a dry environment at 2-8°C[1][4][9][6]

Spectroscopic Data Profile

SpectroscopyFeatureExpected Wavenumber / Chemical Shift
IR Spectroscopy O-H stretch (Carboxylic Acid)3300-2500 cm⁻¹ (broad)
C≡N stretch (Nitrile)~2230-2210 cm⁻¹ (sharp)
C=O stretch (Carboxylic Acid)1760-1690 cm⁻¹ (strong)
C-O stretch (Carboxylic Acid)1320-1210 cm⁻¹
Aromatic C=C and C=N stretches1600-1450 cm⁻¹
¹H NMR -COOH Protonδ 10-13 ppm (broad singlet)
Pyridine Ring Protonsδ 7.5-9.0 ppm (multiplets)
¹³C NMR -COOH Carbonδ 165-185 ppm
Pyridine Ring Carbonsδ 120-155 ppm
-C≡N Carbonδ 115-125 ppm
Mass Spectrometry Molecular Ion Peak (M⁺)m/z = 148
Key Fragmentm/z = 131 ([M-OH]⁺)
Key Fragmentm/z = 104 ([M-CO₂]⁺ or loss of 44)

Experimental Protocols

Synthesis of this compound

A common synthetic route to pyridine carboxylic acids involves the hydrolysis of the corresponding nitrile. A plausible method for the preparation of this compound is the selective partial hydrolysis of 2,3-dicyanopyridine.

Objective: To synthesize this compound via selective hydrolysis of 2,3-dicyanopyridine.

Materials:

  • 2,3-Dicyanopyridine

  • Sodium Hydroxide (NaOH) or other suitable base

  • Hydrochloric Acid (HCl) for acidification

  • Deionized Water

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Methodology:

  • Hydrolysis: Dissolve 2,3-dicyanopyridine in an aqueous solution containing a controlled amount (e.g., 1 to 1.5 molar equivalents) of sodium hydroxide. The reaction mixture is heated under reflux. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to maximize the formation of the mono-acid and minimize the formation of the diacid byproduct.

  • Acidification: After cooling the reaction mixture to room temperature, it is carefully acidified with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate salt, causing the this compound to precipitate.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration and washed with cold deionized water to remove inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying and Characterization: The purified solid is dried under vacuum. The final product's identity and purity should be confirmed using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

G cluster_0 Synthesis Workflow start 2,3-Dicyanopyridine step1 Partial Hydrolysis (NaOH, H₂O, Reflux) start->step1 step2 Acidification (HCl) step1->step2 step3 Isolation (Filtration) step2->step3 step4 Purification (Recrystallization) step3->step4 end_product This compound step4->end_product

Plausible synthesis workflow for this compound.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by its three key structural features: the pyridine ring, the nitrile group, and the carboxylic acid group.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation (formation of amides), and reduction to the corresponding alcohol.

  • Nitrile Group: The cyano group is also versatile. It can be hydrolyzed to a carboxamide or further to a carboxylic acid under more vigorous conditions. It can also be reduced to an aminomethyl group.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of two electron-withdrawing groups (cyano and carboxyl) further deactivates the ring towards electrophilic aromatic substitution. However, it is susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.

G cluster_1 Chemical Reactivity parent This compound ester Esterification (e.g., +ROH, H⁺) parent->ester -COOH group amide Amidation (e.g., +R₂NH, coupling agent) parent->amide -COOH group hydrolysis Nitrile Hydrolysis (e.g., H⁺ or OH⁻) parent->hydrolysis -CN group reduction Nitrile Reduction (e.g., H₂, Catalyst) parent->reduction -CN group

Key reaction pathways for the functional groups.

Applications in Drug Development and Materials Science

This compound serves as a key intermediate in the synthesis of a variety of high-value chemical products.[1]

  • Pharmaceuticals: The cyanopyridine scaffold is present in numerous biologically active molecules.[2] Derivatives have shown a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] For instance, 3-cyano-2-pyridone derivatives, which can be synthesized from this core, have been investigated as inhibitors for oncogenic kinases and as treatments for congestive heart failure.[2] The presence of the carboxylic acid and cyano groups provides two reactive handles for further chemical modification and library synthesis in drug discovery programs.

  • Agrochemicals: This compound is also utilized in the production of agrochemicals, contributing to the development of new agents for crop protection.[1]

  • Dyes and Materials: It is employed as an intermediate in the manufacturing of dyes.[1] The rigid, functionalized aromatic structure also makes it a candidate for the synthesis of novel polymers and metal-organic frameworks (MOFs).

References

An In-depth Technical Guide to the Synthesis of 3-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 3-cyanopyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The information presented is intended for an audience with a strong background in organic chemistry. This document summarizes key synthetic strategies, providing detailed experimental protocols where available, quantitative data for comparison, and visualizations of the reaction pathways.

Introduction

This compound is a substituted pyridine derivative featuring both a nitrile and a carboxylic acid functional group. This unique arrangement of electron-withdrawing groups makes it an attractive starting material for the synthesis of a variety of complex heterocyclic compounds with potential applications in drug discovery and development. The following sections outline the most viable synthetic routes to this target molecule, compiled from peer-reviewed literature and patent filings.

Pathway 1: From 2,3-Dimethylpyridine via Ammoxidation and Subsequent Oxidation

A prevalent and industrially scalable approach to synthesizing substituted cyanopyridines is through the ammoxidation of the corresponding methylpyridines. This pathway leverages the commercially available starting material, 2,3-dimethylpyridine, to first introduce the cyano group at the 2-position, followed by the selective oxidation of the remaining methyl group to a carboxylic acid.

Step 1: Synthesis of 2-Cyano-3-methylpyridine by Ammoxidation

The vapor-phase ammoxidation of 2,3-dimethylpyridine in the presence of a suitable catalyst, ammonia, and an oxygen source (typically air) yields 2-cyano-3-methylpyridine. Various catalytic systems have been developed to optimize the yield and selectivity of this reaction.

Experimental Protocol: Ammoxidation of 2,3-Dimethylpyridine

A representative procedure for the ammoxidation of 2,3-dimethylpyridine is described in Japanese Patent JPH0971567A.[1] A fluidized bed reactor is charged with a catalyst, for example, one with the empirical formula Fe₁₀Sb₂₀V₄Cr₅Mg₂Co₁Mo₀.₁O₇₅.₈ on a silica support.[1] A gaseous mixture of 2,3-dimethylpyridine, ammonia, and air is passed through the heated catalyst bed. The reaction temperature and contact time are critical parameters that need to be optimized for a specific catalyst. The product, 2-cyano-3-methylpyridine, is then isolated from the reactor effluent by condensation and can be purified by distillation or recrystallization.

Catalyst CompositionReaction Temperature (°C)Yield of 2-Cyano-3-methylpyridine (%)Reference
Fe-Sb-V-Cr-Mg-Co-Mo Oxide on SiO₂Not specifiedHigh (specific yield not provided)[1]
Vanadium pentoxide-Molybdenum trioxideNot specified8.2[1]
AluminaNot specified35[1]
Chromium trioxide/AluminaNot specified18[1]
Step 2: Oxidation of 2-Cyano-3-methylpyridine to this compound

General Experimental Protocol: Oxidation of a Methylpyridine

A common method for the oxidation of methylpyridines involves heating the substrate with a strong oxidizing agent such as potassium permanganate or nitric acid in an aqueous solution.[3][4] For instance, a solution of the methylpyridine in aqueous sulfuric acid can be heated to reflux, and a solution of potassium permanganate is added portion-wise. The reaction mixture is then worked up to isolate the carboxylic acid. The reaction conditions, particularly temperature and reaction time, need to be carefully controlled to avoid over-oxidation and decomposition of the starting material or product.

Logical Workflow for Pathway 1

Pathway 1 Start 2,3-Dimethylpyridine Intermediate 2-Cyano-3-methylpyridine Start->Intermediate Ammoxidation (NH₃, O₂, Catalyst) End This compound Intermediate->End Oxidation (e.g., KMnO₄ or HNO₃)

Caption: Synthesis of this compound from 2,3-Dimethylpyridine.

Pathway 2: From Substituted Aldehydes and Ketones via Multicomponent Reactions

Another versatile approach to constructing the 3-cyanopyridine core is through one-pot multicomponent reactions. These reactions offer the advantage of building complex molecules from simple, readily available starting materials in a single step, often with high atom economy. The synthesis of 2-amino-3-cyanopyridine derivatives is well-established, and this intermediate provides a handle for the subsequent introduction of the carboxylic acid functionality.[6][7]

Step 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common method for the synthesis of 2-amino-3-cyanopyridines is a one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[6][7] This reaction can be efficiently carried out under microwave irradiation in the absence of a solvent.

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

As described by Shi et al., a dry flask is charged with the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[6] The flask is placed in a microwave oven and irradiated for 7-9 minutes. After completion of the reaction, the mixture is washed with a small amount of ethanol, and the crude product is purified by recrystallization from 95% ethanol to afford the desired 2-amino-3-cyanopyridine derivative with yields typically ranging from 72-86%.[6]

AldehydeKetoneProductYield (%)Reference
4-Chlorobenzaldehyde4-Methoxyacetophenone2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine83[6]
4-Methoxybenzaldehyde4-Methoxyacetophenone2-Amino-4,6-bis(4-methoxyphenyl)-3-cyanopyridine80[6]
BenzaldehydeAcetophenone2-Amino-4,6-diphenyl-3-cyanopyridine86[6]
Step 2: Conversion of the 2-Amino Group to a Carboxylic Acid

The transformation of the 2-amino group to a carboxylic acid is a challenging step. A direct one-step conversion is not standard. A plausible multi-step sequence would involve:

  • Diazotization of the 2-amino group: The 2-amino-3-cyanopyridine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

  • Hydrolysis to the 2-hydroxy derivative: The diazonium salt is then carefully hydrolyzed to the corresponding 2-hydroxy-3-cyanopyridine.

  • Oxidation of the 2-hydroxy group: This step is not straightforward as the 2-hydroxypyridine exists in equilibrium with its 2-pyridone tautomer. Oxidation to a carboxylic acid would require specific and potentially harsh conditions that might affect the cyano group.

An alternative to hydrolysis would be a Sandmeyer-type reaction to introduce a group that can be subsequently converted to a carboxylic acid. For example, a cyano group could be introduced to form a dinitrile, followed by selective hydrolysis of the cyano group at the 2-position. However, achieving such selectivity would be a significant synthetic challenge.

Due to the lack of specific literature precedents for the efficient conversion of 2-amino-3-cyanopyridine to this compound, this pathway remains a more theoretical and exploratory route.

Logical Workflow for Pathway 2

Pathway 2 Start1 Aldehyde Intermediate 2-Amino-3-cyanopyridine Derivative Start1->Intermediate One-pot Multicomponent Reaction Start2 Ketone Start2->Intermediate One-pot Multicomponent Reaction Start3 Malononitrile Start3->Intermediate One-pot Multicomponent Reaction Start4 Ammonium Acetate Start4->Intermediate One-pot Multicomponent Reaction End This compound Derivative Intermediate->End Multi-step Conversion (Diazotization, etc.)

Caption: Synthesis of this compound via a 2-Amino Intermediate.

Conclusion

The synthesis of this compound presents a significant synthetic challenge. The most viable and potentially scalable route appears to be the two-step process starting from 2,3-dimethylpyridine, involving an initial ammoxidation followed by a selective oxidation. While the multicomponent reaction approach to form a 2-amino-3-cyanopyridine intermediate is elegant, the subsequent conversion of the amino group to a carboxylic acid is not well-established and requires further research and development. For researchers and drug development professionals, the choice of synthetic pathway will depend on the availability of starting materials, scalability requirements, and the desired substitution pattern on the pyridine ring. Further optimization of the oxidation step in the first pathway and the development of a robust method for the conversion of the 2-amino group in the second pathway are key areas for future investigation.

References

A Technical Guide to 3-Cyanopyridine-2-carboxylic Acid (CAS 53940-10-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyanopyridine-2-carboxylic acid (CAS 53940-10-6), a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, synthesis, and spectral characteristics. Furthermore, it explores the broader biological activities and therapeutic potential of the cyanopyridine scaffold, offering insights for researchers engaged in the design and synthesis of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies from cited literature are provided. Visual diagrams generated using Graphviz are included to illustrate key chemical transformations and potential workflows.

Introduction

This compound is a pyridine derivative characterized by the presence of both a cyano and a carboxylic acid functional group. The pyridine ring is a fundamental scaffold in a vast array of natural products and clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The cyano group, a versatile synthetic handle, can be transformed into various other functional groups, making cyanopyridines valuable intermediates in organic synthesis.[1] This guide aims to be a centralized resource for professionals working with or considering the use of this compound in their research and development endeavors.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs and databases.

PropertyValueReference
CAS Number 53940-10-6
Molecular Formula C₇H₄N₂O₂[2]
Molecular Weight 148.12 g/mol [2]
Appearance White to Yellow Solid[2]
Purity ≥97% (typical)[2]
Storage Temperature 2-8°C, Sealed in dry conditions[2]
Boiling Point 371.6°C at 760 mmHg
Flash Point 178.5°C
Refractive Index 1.596
InChI 1S/C7H4N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,(H,10,11)[2]
InChIKey MQQNUUHOZRDQQM-UHFFFAOYSA-N[2]
SMILES O=C(O)C1=NC=CC=C1C#N

Synthesis and Reactivity

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for this compound, based on established chemical transformations of the cyanopyridine scaffold.

G Proposed Synthesis of this compound cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 2,3-Dicyanopyridine 2,3-Dicyanopyridine Selective Hydrolysis Selective Hydrolysis 2,3-Dicyanopyridine->Selective Hydrolysis H₂O, H⁺ or OH⁻ This compound This compound Selective Hydrolysis->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2-Pyridine Carboxylic Acid (by analogy)

The following protocol for the synthesis of 2-pyridine carboxylic acid by hydrolysis of 2-cyanopyridine can serve as a methodological basis for the synthesis of the title compound.[3]

Materials:

  • 2-Cyanopyridine (100g)

  • Deionized water (200g)

  • 30% Sodium hydroxide solution (128.2g)

  • 30% Hydrochloric acid

  • Ethanol (300g)

Procedure:

  • In a 500ml three-necked flask, combine 100g of 2-cyanopyridine and 200g of deionized water.

  • Stir the mixture and heat to 50°C.

  • Add 128.2g of 30% sodium hydroxide solution to the flask.

  • After the addition is complete, continue heating and reflux the reaction mixture for 4 hours.

  • Distill off approximately 50g of water.

  • Cool the reaction solution to 20°C.

  • Neutralize the solution by adding 30% hydrochloric acid to a pH of 2.5.

  • Heat the solution to distill off the remaining water until the still temperature reaches 120°C and the reaction solution is evaporated to dryness.

  • Add 300g of ethanol to the flask and maintain the temperature at 55°C for 2 hours with stirring to dissolve the product.

  • Filter the hot solution.

  • Allow the filtrate to cool to induce crystallization.

  • Collect the solid 2-pyridine carboxylic acid by filtration and dry in an oven.

This protocol would likely require optimization for the synthesis of this compound, particularly concerning reaction times and pH adjustment for neutralization and precipitation.

Spectral Data

While specific, high-resolution spectra for this compound are not publicly available, data for the parent compound, 3-Cyanopyridine, provides a useful reference for identifying key spectral features. Commercial suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data for the title compound upon request.[4]

NMR Spectroscopy

Table 2: Predicted and Reference ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shifts (ppm) for this compoundReference Chemical Shifts (ppm) for 3-Cyanopyridine[5][6]
¹H Aromatic protons expected in the range of 7.5 - 9.0 ppm.9.22, 9.03, 8.47, 7.81
¹³C Aromatic carbons, cyano carbon (~115-120 ppm), carboxyl carbon (>160 ppm).Aromatic carbons, cyano carbon.
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
O-H (Carboxylic acid)3300-2500 (broad)[7]
C-H (Aromatic)3100-3000[7]
C≡N (Nitrile)2240-2220[7]
C=O (Carboxylic acid)1725-1700[7]
C=C (Aromatic)1600-1450[7]
Mass Spectrometry

The expected molecular ion peak [M]⁺ for this compound in mass spectrometry would be at m/z = 148.12.

Biological Activities and Potential Applications in Drug Development

While direct studies on the biological activity of this compound are limited in the public domain, the broader class of cyanopyridine derivatives has attracted significant attention for a range of pharmacological activities.[1]

Anticancer Activity

Numerous studies have reported the synthesis and evaluation of cyanopyridine derivatives as potential anticancer agents.[2][8][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.

Derivatives of 3-cyanopyridine have been identified as inhibitors of several important kinases and enzymes, including:

  • VEGFR-2 and HER-2: Certain cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have demonstrated dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical targets in cancer therapy.[9]

  • Survivin Modulation: Novel 3-cyanopyridine derivatives have been shown to modulate the expression of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers.[8]

  • Carbonic Anhydrase Inhibition: 2-Amino-3-cyanopyridine derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II.[3][10]

The following diagram illustrates a simplified workflow for screening cyanopyridine derivatives for anticancer activity.

G Anticancer Screening Workflow for Cyanopyridine Derivatives cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization 3-Cyanopyridine Derivative Synthesis 3-Cyanopyridine Derivative Synthesis Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) 3-Cyanopyridine Derivative Synthesis->Cytotoxicity Assays (e.g., MTT) Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Assays (e.g., MTT)->Enzyme Inhibition Assays Apoptosis Assays Apoptosis Assays Enzyme Inhibition Assays->Apoptosis Assays Western Blotting Western Blotting Apoptosis Assays->Western Blotting Cell Cycle Analysis Cell Cycle Analysis Western Blotting->Cell Cycle Analysis Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Cell Cycle Analysis->Structure-Activity Relationship (SAR) Studies

Caption: Workflow for anticancer drug discovery with cyanopyridines.

Antimicrobial and Other Activities

The cyanopyridine scaffold has also been explored for other therapeutic applications, including antimicrobial, anticonvulsant, and anti-Alzheimer's activities.[1]

Safety Information

Based on available safety data for similar compounds, this compound should be handled with care. The following GHS hazard statements and pictograms are associated with this class of compounds.

Table 4: GHS Hazard Information

CategoryInformation
Pictogram GHS06 (Toxic)
Signal Word Danger
H-Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)
P-Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P311 (Call a POISON CENTER/doctor)

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. While specific biological data for this exact molecule is limited, the broader family of cyanopyridine derivatives has demonstrated a wide range of promising pharmacological activities, particularly in the realm of oncology. The synthetic accessibility of this scaffold, coupled with the reactivity of the cyano and carboxylic acid groups, makes it an attractive starting point for medicinal chemistry campaigns. Further research into the specific biological properties of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this interesting chemical entity.

References

Spectroscopic Analysis of 3-Cyanopyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyanopyridine-2-carboxylic acid (CAS No. 53940-10-6) is a pyridine derivative featuring both a nitrile and a carboxylic acid functional group.[1] These functionalities make it a potentially valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough spectroscopic characterization is fundamental to confirming its molecular structure and assessing its purity.

This technical guide provides a summary of the expected spectroscopic properties of this compound. It should be noted that detailed experimental spectra for this specific compound are not widely available in public databases. Therefore, the data presented herein is based on established principles of spectroscopy and analysis of analogous compounds. This document also outlines the standard experimental protocols required to obtain empirical data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.0 - 14.0Singlet (broad)1HCarboxylic Acid (-COOH)
~8.8 - 9.0Doublet of Doublets1HH6 (proton on carbon adjacent to Nitrogen)
~8.3 - 8.5Doublet of Doublets1HH4 (proton on carbon para to Nitrogen)
~7.7 - 7.9Doublet of Doublets1HH5 (proton on carbon meta to Nitrogen)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmCarbon Assignment
~165 - 170C=O (Carboxylic Acid)
~152 - 155C6 (adjacent to Nitrogen)
~148 - 150C2 (attached to -COOH)
~140 - 142C4
~125 - 128C5
~115 - 118C≡N (Nitrile)
~110 - 113C3 (attached to -CN)

Table 3: Predicted Infrared (IR) Spectroscopy Data (Sample Preparation: KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 2500Strong, Very BroadO-H stretch (Carboxylic Acid Dimer)[2]
~3100 - 3000Medium-WeakC-H stretch (Aromatic)
2260 - 2220Medium-StrongC≡N stretch (Nitrile)[3]
1760 - 1690StrongC=O stretch (Carboxylic Acid)[2]
~1600, ~1450Medium-WeakC=C and C=N ring stretching (Pyridine)
1320 - 1210MediumC-O stretch (Carboxylic Acid)[2]
950 - 910Medium, BroadO-H bend (out-of-plane)[2]

Table 4: Mass Spectrometry (MS) Data

m/zIon AssignmentNotes
148.12[M]⁺Molecular Ion (Calculated for C₇H₄N₂O₂)[1]
131[M-OH]⁺Loss of hydroxyl radical
130[M-H₂O]⁺Loss of water
120[M-CO]⁺Loss of carbon monoxide
103[M-COOH]⁺Loss of carboxyl group (as a radical)
76[C₅H₂N]⁺Fragmentation of the pyridine ring

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, due to the compound's polarity and the presence of an acidic proton.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) may be added, although modern spectrometers can use the solvent signal as a reference.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale, typically by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

This protocol describes the solid-state analysis using the KBr pellet technique.

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder into a pellet-forming die.

    • Apply high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

This protocol outlines analysis using Electrospray Ionization (ESI), which is suitable for polar, non-volatile compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

    • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in both positive and negative ion modes to determine which provides better sensitivity. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

    • Obtain a full scan spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion (or pseudo-molecular ion) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

  • Data Processing:

    • Analyze the full scan spectrum to identify the molecular ion peak and confirm the molecular weight.

    • Interpret the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

Spectroscopic Analysis Workflow

The logical flow for the structural elucidation of a compound like this compound using multiple spectroscopic techniques is illustrated in the diagram below. This workflow ensures a systematic approach, where each technique provides complementary information leading to an unambiguous structure assignment.

SpectroscopicWorkflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (Purified Compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI, HRMS) Sample->MS UV UV-Vis Spectroscopy Sample->UV DataAcq_NMR Data Acquisition NMR->DataAcq_NMR DataAcq_IR Data Acquisition IR->DataAcq_IR DataAcq_MS Data Acquisition MS->DataAcq_MS DataAcq_UV Data Acquisition UV->DataAcq_UV Analysis Data Analysis & Interpretation DataAcq_NMR->Analysis Connectivity, Chemical Environment DataAcq_IR->Analysis Functional Groups DataAcq_MS->Analysis Molecular Weight, Formula, Fragmentation DataAcq_UV->Analysis Conjugated Systems Structure Structure Elucidation / Confirmation Analysis->Structure

General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 3-Cyanopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Cyanopyridine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details the molecule's fundamental properties, outlines synthetic approaches, and discusses the biological significance of the broader class of cyanopyridine derivatives.

Core Molecular Data

The fundamental quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₇H₄N₂O₂
Molecular Weight 148.12 g/mol

Synthesis and Experimental Protocols

Generalized Experimental Protocol for Hydrolysis of a Cyanopyridine:

  • Reaction Setup: A round-bottom flask is charged with the starting cyanopyridine compound and deionized water.

  • Reagent Addition: While stirring, a solution of a strong base, such as sodium hydroxide, is added to the flask. The mixture is then heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylate salt.

  • Acidification: After cooling the reaction mixture, a strong acid, such as hydrochloric acid, is added to neutralize the base and protonate the carboxylate, precipitating the carboxylic acid product. The pH is carefully adjusted to ensure complete precipitation.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove residual salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

It is important to note that the reaction conditions, such as temperature, reaction time, and the choice of solvent for recrystallization, would need to be optimized for the specific synthesis of this compound.

The following diagram illustrates a generalized workflow for the synthesis of a pyridine carboxylic acid from a cyanopyridine precursor.

G start Start: 3-Cyanopyridine Precursor hydrolysis Alkaline Hydrolysis (e.g., NaOH, H₂O, Reflux) start->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification filtration Filtration and Washing acidification->filtration drying Drying filtration->drying product Final Product: This compound drying->product

A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The pyridine skeleton is a significant scaffold in medicinal chemistry, appearing in numerous natural products and clinically approved drugs with diverse biological activities.[1] Cyanopyridines, in particular, are versatile intermediates in the pharmaceutical industry.[1]

Derivatives of cyanopyridine have demonstrated a wide array of pharmacological effects, including:

  • Anticancer Activity: Several studies have highlighted the potential of cyanopyridine derivatives as anticancer agents.[2] These compounds can act as survivin modulators and apoptosis inducers.[3] Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have shown inhibitory action against VEGFR-2 and HER-2, which are key targets in cancer therapy.[2]

  • Enzyme Inhibition: The cyanopyridine moiety is a feature in molecules designed to inhibit various enzymes. For instance, certain 2-amino-3-cyanopyridine derivatives have been investigated as inhibitors of carbonic anhydrase isoenzymes hCA I and II.[4]

  • Antimicrobial and Antiviral Properties: The broad biological profile of cyanopyridines also includes antimicrobial and antiviral activities.[5]

While the specific signaling pathways modulated by this compound are not detailed in the available literature, the known activities of its chemical class suggest that its biological effects would likely stem from interactions with key cellular enzymes or receptors. The diagram below provides a conceptual overview of the potential therapeutic applications of cyanopyridine derivatives based on their observed biological activities.

G cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Outcomes cpd Cyanopyridine Derivatives enzymes Enzymes (e.g., Kinases, Carbonic Anhydrase) cpd->enzymes inhibition receptors Cellular Receptors (e.g., VEGFR-2, HER-2) cpd->receptors modulation proteins Apoptotic Proteins (e.g., Survivin) cpd->proteins modulation antimicrobial Antimicrobial cpd->antimicrobial antiviral Antiviral cpd->antiviral anti_inflammatory Anti-inflammatory cpd->anti_inflammatory anticancer Anticancer enzymes->anticancer receptors->anticancer proteins->anticancer

Conceptual pathways of cyanopyridine derivatives' biological activities.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Cyanopyridine Compounds

Introduction: The Emergence of a Versatile Heterocycle

Cyanopyridines, organic compounds consisting of a pyridine ring substituted with a nitrile group, represent a cornerstone in the field of heterocyclic chemistry. Their discovery and the subsequent evolution of their synthesis have paved the way for significant advancements across various scientific domains, most notably in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The unique chemical reactivity of both the pyridine ring and the cyano group makes these compounds highly versatile intermediates.[1][3][4] This guide provides a comprehensive overview of the historical milestones in the discovery of cyanopyridines, the development of their synthetic methodologies, and the expansion of their applications, with a focus on the technical details required by research professionals.

Early Discovery and Foundational Syntheses

The journey of cyanopyridines began in the early 20th century with initial investigations into substituted pyridines.[1] These early efforts were primarily academic explorations of the reactivity of the pyridine nucleus.

2-Cyanopyridine: The First Isomer

The synthesis of 2-cyanopyridine was first reported in the early 1900s as part of broader research into pyridine derivatives.[1] One of the notable early methods, detailed in a 1946 patent, involved the reaction of cyanogen with 1,3-dienes like butadiene.[5][6] This process, likely involving a Diels-Alder type condensation followed by dehydrogenation, provided a novel route to 2-substituted cyanopyridines.[5]

3-Cyanopyridine from Nicotinamide

A classic and historically significant laboratory-scale synthesis of 3-cyanopyridine involves the dehydration of nicotinamide (Vitamin B3 amide). This straightforward method utilizes a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to convert the amide group directly into a nitrile.[7] This reaction was crucial for early studies due to the ready availability of nicotinamide.

Early Synthetic Approaches

Initial synthetic strategies for cyanopyridines often involved multi-step processes. These included nucleophilic substitution reactions on halopyridines, which required harsh conditions, and variations of the Chichibabin reaction.[1] However, these methods often suffered from limitations such as low yields and the use of toxic reagents like heavy metal cyanides, which posed significant challenges for scale-up.[8]

The Ammoxidation Revolution: Industrial-Scale Synthesis

The mid-20th century marked a paradigm shift in cyanopyridine production with the development of the vapor-phase ammoxidation process. This method, which involves the reaction of methylpyridines (picolines) with ammonia and oxygen over a catalyst at high temperatures, became the dominant industrial route for all three isomers and remains so today.[3][9][10]

The general reaction is as follows: CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O

This process was first patented for 3-cyanopyridine production in the 1960s and has since been extensively optimized.[9] The key to the success of ammoxidation lies in the catalyst, which must be highly selective to prevent over-oxidation of the methyl group to a carboxylic acid or complete combustion. Vanadium pentoxide (V₂O₅), often mixed with other metal oxides like molybdenum (MoO₃), titanium (TiO₂), or antimony (Sb₂O₅), has proven to be a highly effective catalyst.[3][9][11]

The workflow for a typical industrial ammoxidation process is illustrated below.

G Diagram 1: Industrial Ammoxidation Workflow cluster_input Inputs Picoline Methylpyridine (Picoline) Vaporizer Vaporizer & Mixing Chamber Picoline->Vaporizer Ammonia Ammonia (NH₃) Ammonia->Vaporizer Air Air (O₂) Air->Vaporizer Reactor Fixed-Bed Reactor (Catalyst, 320-450°C) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Purification Purification (Distillation / Recrystallization) Separator->Purification Crude Liquid Waste Off-Gas (N₂, H₂O, etc.) Separator->Waste Gaseous Phase Product High-Purity Cyanopyridine Purification->Product

Diagram 1: Industrial Ammoxidation Workflow

The development of ammoxidation made cyanopyridines widely available and affordable, catalyzing their widespread use as intermediates.

Modern Synthetic Methodologies

While ammoxidation dominates industrial production, research has continued to yield more refined and specialized laboratory-scale syntheses.

  • Palladium-Catalyzed Cross-Coupling: Modern organic chemistry has introduced sophisticated methods, such as palladium-catalyzed reactions, to selectively introduce the cyanide group onto the pyridine ring.[1]

  • Direct Cyanation of Pyridines: A significant laboratory advancement is the one-pot conversion of pyridines to 2-cyanopyridines. This method avoids the need for pre-functionalized starting materials by activating the pyridine ring in situ using nitric acid and trifluoroacetic anhydride, followed by treatment with potassium cyanide.[10]

  • Pyridine N-Oxide Activation: Activation of the pyridine ring via the formation of a pyridine N-oxide is a common strategy to facilitate nucleophilic substitution at the 2- and 4-positions.[6][10] After cyanation, the N-oxide is typically removed by deoxygenation.

G Diagram 2: Logic of Modern Synthetic Routes Start Pyridine Substrate Ammoxidation Ammoxidation (Industrial) Start->Ammoxidation If Methyl-Substituted DirectCyanation Direct Cyanation (Lab Scale) Start->DirectCyanation Halogenation Halogenation Start->Halogenation N_Oxide N-Oxide Formation Start->N_Oxide Product Cyanopyridine Ammoxidation->Product DirectCyanation->Product CrossCoupling Pd-Catalyzed Cross-Coupling Halogenation->CrossCoupling CrossCoupling->Product N_Oxide_Cyanation Nucleophilic Cyanation N_Oxide->N_Oxide_Cyanation N_Oxide_Cyanation->Product After Deoxygenation

Diagram 2: Logic of Modern Synthetic Routes

Evolution of Applications: From Intermediates to Active Molecules

The history of cyanopyridines is intrinsically linked to their applications. Initially valued simply as chemical building blocks, they are now integral to numerous high-value products.

Agrochemicals and Dyes

Cyanopyridines serve as key intermediates in the production of various agrochemicals, including herbicides and pesticides.[1][3][12] They are also used as building blocks in the manufacture of specialty dyes.[1]

Pharmaceuticals: A Core Scaffold

The true significance of cyanopyridines lies in their contribution to medicinal chemistry.[2][13][14]

  • Vitamins: 3-Cyanopyridine is the primary precursor to niacin (Vitamin B3) and niacinamide, essential human nutrients.[15][16]

  • Anti-Infectives: 4-Cyanopyridine is a key starting material for the synthesis of isoniazid, a frontline drug for the treatment of tuberculosis.[11]

  • Antidepressants: The atypical antidepressant Mirtazapine is synthesized via a condensation reaction involving 2-chloro-3-cyanopyridine.[17]

  • Anticancer Agents: The cyanopyridine moiety is present in numerous modern anticancer drugs. For example, it is a component of Neratinib, a kinase inhibitor used to treat breast cancer.[18] Research has also shown that novel cyanopyridine derivatives can act as survivin modulators and apoptosis inducers, demonstrating their potential as new chemotherapeutic agents.[19]

G Diagram 3: Cyanopyridines as Pharmaceutical Precursors CP2 2-Cyanopyridine Derivatives Mirtazapine Mirtazapine (Antidepressant) CP2->Mirtazapine Anticancer Kinase Inhibitors (e.g., Neratinib) CP2->Anticancer CP3 3-Cyanopyridine Niacin Niacin / Niacinamide (Vitamin B3) CP3->Niacin CP4 4-Cyanopyridine Isoniazid Isoniazid (Anti-tuberculosis) CP4->Isoniazid

Diagram 3: Cyanopyridines as Pharmaceutical Precursors

Quantitative Data Summary

Table 1: Physical Properties of Cyanopyridine Isomers
CompoundCAS NumberMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
2-Cyanopyridine100-70-9104.1124-27212-215-0.26[20]
3-Cyanopyridine100-54-9104.1150-51[7]205-208[7]1.45
4-Cyanopyridine100-48-1104.1178-811961.92[20]
Table 2: Selected Ammoxidation Process Data for Cyanopyridine Synthesis
PrecursorCatalyst SystemTemp (°C)Conversion Rate (%)Yield (%)Reference
3-MethylpyridineMo on Silica Gel3809995[9]
3-MethylpyridineV₂O₅, Sb₂O₅, Cr₂O₃, TiO₂-10098.6[9]
4-MethylpyridineV-Cr-Mo-P on SiO₂-10095[11]
4-MethylpyridineIndustrial Process330-450>99>98[21][22]
Table 3: Examples of Biologically Active Cyanopyridine Derivatives
Compound ClassTarget/ActivityExample IC₅₀ (µM)Cancer Cell LineReference
2-oxo-3-cyanopyridinesCytotoxic / Survivin Modulator1.39 ± 0.08 (Compound 5e)MCF-7 (Breast)[18][19]
2-oxo-3-cyanopyridinesCytotoxic / Survivin Modulator10.70 ± 0.58 (Compound 5e)HepG2 (Liver)[18][19]
3-CyanopyridinesVEGFR-2/HER-2 Inhibitor1.77 ± 0.1 (Compound 5a)MCF-7 (Breast)[18]
3-CyanopyridinesVEGFR-2/HER-2 Inhibitor2.71 ± 0.15 (Compound 5a)HepG2 (Liver)[18]

Key Experimental Protocols

Protocol: Synthesis of 3-Cyanopyridine from Nicotinamide[7]

This protocol describes the classic laboratory dehydration of nicotinamide.

  • Reagents:

    • Nicotinamide, powdered (100 g, 0.82 mole)

    • Phosphorus pentoxide (100 g, 0.70 mole)

    • Diethyl ether or Acetone

  • Procedure:

    • In a dry 1-L round-bottom flask, combine the powdered nicotinamide and phosphorus pentoxide. Stopper the flask and shake vigorously to mix the powders.

    • Connect the flask to an air condenser arranged for distillation. Use a Claisen flask immersed in an ice-salt bath as the receiver.

    • Reduce the pressure to 15–20 mm Hg.

    • Heat the mixture with a large, free flame, moving the flame to melt the material as rapidly as possible.

    • Heat the mixture vigorously for 15-20 minutes until distillation ceases or foaming becomes excessive.

    • Allow the apparatus to cool completely.

    • Rinse the product from the condenser into the receiver using diethyl ether or acetone.

    • Distill the solvent on a steam bath.

    • Distill the remaining product at atmospheric pressure using an air condenser.

  • Yield: 71–72 g (83–84%) of 3-cyanopyridine, with a melting point of 50–51°C.

Protocol: General Industrial Ammoxidation of 4-Methylpyridine[21]

This protocol outlines the general steps for the industrial synthesis of 4-cyanopyridine.

  • Reagents & Equipment:

    • 4-Methylpyridine (4-picoline)

    • Ammonia (gas)

    • Air

    • Fixed-bed reactor containing a suitable catalyst (e.g., V₂O₅-based)

  • Procedure:

    • 4-Methylpyridine and ammonia are vaporized and preheated to 180-330°C.

    • The preheated gases are fed into a mixing tank and mixed uniformly with compressed air.

    • The gaseous mixture is introduced into a fixed-bed reactor containing the ammoxidation catalyst.

    • The reaction temperature is maintained between 330-450°C, controlled by a molten salt bath. The reactor head pressure is controlled in the range of 0.020-0.070 kPa.

    • The reaction gas exiting the reactor is passed through a condenser and cooled to sub-zero temperatures to fractionate and collect the crude product.

    • The crude 4-cyanopyridine is purified by distillation to obtain the final product.

  • Yield: Typically >98%, with a conversion rate of 4-methylpyridine exceeding 99%.

Protocol: One-Pot Synthesis of 2-Cyanopyridines from Pyridines[10]

This protocol details a modern, direct cyanation method suitable for a laboratory setting.

  • Reagents:

    • Pyridine derivative (1 equiv.)

    • Trifluoroacetic anhydride (TFAA)

    • Nitric Acid (concd.)

    • Potassium cyanide (KCN) (aqueous solution)

  • Procedure:

    • To a stirred solution of the pyridine derivative in trifluoroacetic anhydride, add concentrated nitric acid dropwise at a controlled temperature (e.g., 0°C).

    • Allow the reaction to stir for a specified time to ensure the formation of the N-nitropyridinium intermediate.

    • Carefully add an aqueous solution of potassium cyanide to the reaction mixture.

    • The reaction is stirred until completion, monitored by TLC or GC.

    • Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or distillation.

  • Yield: Varies by substrate, with an average yield of 52% across a range of pyridine derivatives.

References

An In-Depth Technical Guide on the Reactivity of the Nitrile Group in 3-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine-2-carboxylic acid, also known as 2-cyanonicotinic acid, is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a nitrile group and a carboxylic acid group on adjacent positions of the pyridine ring gives rise to a unique reactivity profile. This technical guide provides a comprehensive overview of the chemical transformations of the nitrile group in this molecule, focusing on hydrolysis, reduction, and intramolecular cyclization reactions. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate further research and application development.

Core Reactivity of the Nitrile Group

The reactivity of the nitrile group in this compound is significantly influenced by the presence of the adjacent carboxylic acid and the electron-withdrawing nature of the pyridine ring. The primary transformations involving the nitrile moiety include its conversion to an amide and a carboxylic acid via hydrolysis, its reduction to an amine, and its participation in intramolecular cyclization reactions to form fused heterocyclic systems.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under both acidic and basic conditions to yield either the corresponding amide (2,3-pyridinedicarboxamide) or the dicarboxylic acid (pyridine-2,3-dicarboxylic acid). The reaction proceeds through a carboxamide intermediate, which can sometimes be isolated.

Reaction Pathway: Hydrolysis

3-Cyanopyridine-2-carboxylic_acid This compound Pyridine-2-carboxamide-3-carboxylic_acid Pyridine-2-carboxamide-3-carboxylic Acid 3-Cyanopyridine-2-carboxylic_acid->Pyridine-2-carboxamide-3-carboxylic_acid H₂O, H⁺ or OH⁻ (mild) Pyridine-2,3-dicarboxylic_acid Pyridine-2,3-dicarboxylic Acid Pyridine-2-carboxamide-3-carboxylic_acid->Pyridine-2,3-dicarboxylic_acid H₂O, H⁺ or OH⁻ (strong)

Caption: Hydrolysis pathway of this compound.

Quantitative Data for Hydrolysis

ReactantReagents and ConditionsProduct(s)Yield (%)Reference
3-Cyanopyridine10% NaOH or KOH, 190 °C, 1.5–2 MPaNicotinic AcidHigh[1]
3-Cyanopyridine5% NaOH, MnO₂, EtOH/H₂O, 85–100 °CNicotinic Acid-[1]
2-Cyanopyridine30% NaOH, H₂O, reflux 4h, then HCl2-Picolinic Acid89.6[2][3]

Experimental Protocol: Hydrolysis of 2-Cyanopyridine to 2-Picolinic Acid [2][3]

This protocol for the hydrolysis of 2-cyanopyridine can be adapted for this compound, likely requiring more stringent conditions to hydrolyze the second nitrile group.

  • In a 500 mL three-necked flask equipped with a stirrer and a reflux condenser, add 100 g of 2-cyanopyridine and 200 g of deionized water.

  • Begin stirring and heat the mixture to 50 °C.

  • Slowly add 128.2 g of 30% sodium hydroxide solution to the flask.

  • After the addition is complete, continue to heat the mixture to reflux and maintain for 4 hours.

  • After reflux, distill off approximately 50 g of water.

  • Cool the reaction solution to 20 °C.

  • Acidify the solution by adding 30% hydrochloric acid to a pH of 2.5.

  • Evaporate the solution to dryness.

  • Add 300 g of anhydrous ethanol to the residue and maintain the temperature at 55 °C to dissolve the product.

  • Cool the solution to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry to obtain 2-picolinic acid.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The presence of the carboxylic acid group may require protection prior to reduction with LiAlH₄ to avoid its concurrent reduction. Milder reducing systems like sodium borohydride in the presence of a nickel salt have also been shown to be effective for the reduction of nitroarenes and may be applicable here.[4][5]

Reaction Pathway: Reduction

3-Cyanopyridine-2-carboxylic_acid This compound 3-(Aminomethyl)pyridine-2-carboxylic_acid 3-(Aminomethyl)pyridine-2-carboxylic Acid 3-Cyanopyridine-2-carboxylic_acid->3-(Aminomethyl)pyridine-2-carboxylic_acid 1. LiAlH₄, THF 2. H₃O⁺

Caption: Reduction of the nitrile group in this compound.

Quantitative Data for Nitrile Reduction

ReactantReagents and ConditionsProductYield (%)Reference
Aliphatic/Aromatic NitrilesNaBH₄, NiCl₂·6H₂O, aq. CH₃CN, rtPrimary AminesHigh[4]
NitroarenesNaBH₄, Ni(OAc)₂·4H₂O, wet CH₃CN, rtAnilinesHigh[5]
NitrilesNiCl₂·6H₂O (0.1 equiv.), NaBH₄ (7 equiv.), Boc₂O, MeOH, 0°C to rtBoc-protected Amines-[6]

Experimental Protocol: General Procedure for Nitrile Reduction using NaBH₄/NiCl₂ [4]

This protocol for nitroarene reduction provides a potential starting point for the reduction of the nitrile group in this compound.

  • In a round-bottomed flask, dissolve the nitro compound (1 mmol) in a mixture of CH₃CN and H₂O (3.0:0.3 mL).

  • Add NiCl₂·6H₂O (0.047 g, 0.2 mmol) to the solution and stir for 3 minutes.

  • Add NaBH₄ (0.151 g, 4 mmol) as a fine powder to the reaction mixture. A black precipitate should form immediately.

  • Continue stirring for 5 minutes and monitor the reaction progress by TLC.

  • Upon completion, add distilled water (5 mL) and stir for 10 minutes.

  • Extract the mixture with CH₂Cl₂ (3 x 8 mL) and dry the combined organic layers over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be further purified by chromatography.

Intramolecular Cyclization

The juxtaposition of the nitrile and carboxylic acid groups in this compound allows for intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidinones. This type of reaction is often facilitated by converting the carboxylic acid to a more reactive derivative, such as an amide or an ester, followed by a base- or acid-catalyzed cyclization. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides a conceptual basis for the cyclization of related structures.[7][8][9][10][11]

Reaction Pathway: Intramolecular Cyclization

3-Cyanopyridine-2-carboxamide 3-Cyanopyridine-2-carboxamide Pyrido[2,3-d]pyrimidin-4-one Pyrido[2,3-d]pyrimidin-4(3H)-one 3-Cyanopyridine-2-carboxamide->Pyrido[2,3-d]pyrimidin-4-one Base or Acid catalyst, Heat

Caption: Intramolecular cyclization to form a pyrido[2,3-d]pyrimidinone.

Quantitative Data for Intramolecular Cyclization

ReactantReagents and ConditionsProductYield (%)Reference
2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamideAcylation/Thioacylation then intramolecular cyclizationPyrido[2,3-d]pyrimidine derivatives-[12]
2-Oxo-pyridine-3,5-dicarbonitrilesFormic acid/H₂SO₄, refluxTetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives-

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidines from 2-Amino-3-cyanopyridines [12]

This protocol illustrates the cyclization of a related 2-aminonicotinonitrile derivative, which can serve as a model for developing a cyclization procedure for this compound derivatives.

  • The starting 2-aminonicotinonitrile derivative is subjected to an acylation or thioacylation reaction.

  • The resulting intermediate undergoes intramolecular heterocyclization, often under heating with an acid or base catalyst, to afford the desired pyrido[2,3-d]pyrimidine.

  • The specific conditions (reagents, solvent, temperature, and reaction time) need to be optimized for the specific substrate.

Conclusion

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its hydrolysis provides access to important building blocks like 2,3-pyridinedicarboxamide and pyridine-2,3-dicarboxylic acid. Reduction of the nitrile offers a route to 3-(aminomethyl)pyridine-2-carboxylic acid, a potentially valuable scaffold in drug discovery. Furthermore, the intramolecular cyclization of derivatives of this compound opens up pathways to complex fused heterocyclic systems with potential biological activity. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this fascinating molecule. Further investigation into the specific reaction conditions for this compound is warranted to fully unlock its synthetic potential.

References

The Multifaceted Biological Potential of Cyanopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyanopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from key studies are summarized for comparative analysis, and generalized experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the mechanisms of action and research methodologies.

Anticancer Activity

Cyanopyridine derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.

Kinase Inhibition

A primary mechanism of action for many anticancer cyanopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.

PIM-1 Kinase Inhibition:

The PIM-1 kinase, a serine/threonine kinase, is frequently overexpressed in various cancers and plays a vital role in cell cycle progression and apoptosis.[1][2] Several cyanopyridine derivatives have been identified as potent PIM-1 inhibitors.[1][2][3] For instance, compounds 7h and 8f exhibited excellent activity against the MCF-7 breast cancer cell line with IC50 values of 1.89 µM and 1.69 µM, respectively, which was more potent than the reference drug doxorubicin.[1] These compounds also demonstrated strong in vitro PIM-1 kinase inhibitory activity with IC50 values of 0.281 µM and 0.58 µM, respectively.[1] Another study reported 3-cyanopyridine-based compounds with significant cytotoxic effects due to their ability to interact with the PIM-1 kinase enzyme.[4]

VEGFR-2 and HER-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key targets in cancer therapy. Some cyanopyridone derivatives have been identified as dual inhibitors of these kinases.[5][6] For example, compound 5e showed potent inhibitory effects on both VEGFR-2 (IC50 = 0.124 µM) and HER-2 (IC50 = 0.077 µM), surpassing the activity of the standard drug Lapatinib.[6]

EGFR Tyrosine Kinase Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer treatment. Novel 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridine derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors.[7] The most potent 5-ethynylpyrimidine derivative, 20a , demonstrated an IC50 value of 45 nM against EGFR kinase.[7]

Survivin Modulation and Apoptosis Induction

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in many cancers and is associated with resistance to chemotherapy.[8] A series of 3-cyanopyridine derivatives were synthesized and found to act as survivin modulators and apoptosis inducers.[8] Compounds 5c and 5e exhibited promising cytotoxicity against prostate (PC-3), breast (MDA-MB-231), and hepatocellular (HepG2) cancer cell lines, with compound 5e being more effective than the standard drug 5-FU.[8] These compounds were also found to be selectively toxic to cancer cells over normal cells.[8] Mechanistic studies revealed that they induce cell cycle arrest at the G2/M phase and promote apoptosis.[8]

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a promising therapeutic target in various cancers, including colorectal cancer.[9] A 2-amino-3-cyanopyridine derivative, 3n , was identified as an inhibitor of the STAT3 pathway, showing potent anticancer activity with low micromolar IC50 values against HCT-116, HeLa, and A375 cancer cell lines.[9] This compound was found to inhibit the phosphorylation of STAT3 in a dose- and time-dependent manner.[9]

Other Anticancer Mechanisms

Cyanopyridine derivatives have also been reported to inhibit other targets, such as topoisomerase-IIβ and β-tubulin polymerization, and to induce apoptosis through various other pathways.[4][10]

Quantitative Data Summary: Anticancer Activity
CompoundTarget/Cell LineActivity (IC50)Reference
5a MCF-71.77 µM[5]
5e MCF-71.39 µM[5]
6b HepG22.68 µM[5]
5a HepG22.71 µM[5]
7h MCF-71.89 µM[1]
8f MCF-71.69 µM[1]
9d MCF-72.05 µM[1]
7h PIM-1 Kinase0.281 µM[1]
8f PIM-1 Kinase0.58 µM[1]
7b A549Potent[11]
8a A549Potent[11]
4e MCF-78.352 µM[10]
4a-f CaCo-22.612 - 8.394 µM[10]
5e PC-3More active than 5-FU[8]
5e MDA-MB-2312.6-fold more active than 5-FU[8]
5c PC-3, MDA-MB-231, HepG2Promising cytotoxicity[8]
4b, 4c, 4d HepG2, MCF-7, PC3, HCT-1166.95 - 20.19 µM[4]
4c HePG28.02 µM[12]
4d HePG26.95 µM[12]
4c HCT-1167.15 µM[12]
4d Pim-1 Kinase0.46 µM[12]
5e VEGFR-20.124 µM[6]
5a VEGFR-20.217 µM[6]
5e HER-20.077 µM[6]
5a HER-20.168 µM[6]
20a EGFR Kinase45 nM[7]
3n HCT-11610.50 µM[9]
3n HeLa14.27 µM[9]
3n A3754.61 µM[9]
10t HeLa, SGC-7901, MCF-70.12 - 0.21 µM[13]

Antimicrobial Activity

Cyanopyridine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[14][15][16][17][18][19][20][21][22][23]

Antibacterial Activity

Several studies have highlighted the antibacterial potential of cyanopyridine derivatives against both Gram-positive and Gram-negative bacteria.[15][16][20][21][22][23] For instance, newly synthesized cyanopyridine-based scaffolds, compounds 4, 8, and 10–12 , exhibited remarkable antibacterial profiles against Escherichia coli, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA).[15] Another study found that cyanopyridine derivatives 5a and 5b were effective against E. coli and Bacillus subtilis with Minimum Inhibitory Concentrations (MIC) ranging from 64.5 to 250 µg/mL.[20]

Antifungal Activity

Some cyanopyridine derivatives have also shown antifungal properties.[18]

Quantitative Data Summary: Antimicrobial Activity
CompoundOrganismActivity (MIC)Reference
4, 8, 10-12 E. coli, S. aureus, MRSARemarkable[15]
Ie, IIh E. coliSignificant[16]
IId, IIf, IIIh S. aureusGood[16]
4b, 4f, 4h, 4j, 4p Various bacteria and fungiMaximum activity[18]
5a, 5b E. coli, B. subtilis64.5 - 250 µg/mL[20]
5d, 5e, 6e, 6g S. TyphimuriumGood[23]
5b, 5e, 5j, 6f, 6k B. subtilisGood[23]
4a E. coli0.013 µM[24]
4f E. coli0.013 µM[24]

Anti-inflammatory and Analgesic Activity

Cyanopyridine derivatives have also been investigated for their anti-inflammatory and analgesic properties.[16][18][19][25] A study on novel 4,6-disubstituted-2-amino-3-cyanopyridines revealed that compounds Ie, If, IIh, and IIId demonstrated good anti-inflammatory activity compared to the standard drug indomethacin.[16] The presence of electron-releasing groups on the aryl rings influenced this activity.[18] Compounds 4k and 4p were identified as promising anti-inflammatory and analgesic agents.[18]

Other Biological Activities

Beyond the major areas discussed, cyanopyridine derivatives have shown a range of other biological effects, including:

  • Enzyme Inhibition: Inhibition of carbonic anhydrase has been reported for some 2-amino-3-cyanopyridine derivatives.[26][27]

  • Anticonvulsant and Anti-Alzheimer's Activity: These activities have also been noted for certain cyanopyridine derivatives.[14]

  • Antitubercular Activity: Some cyanopyridone analogues have exhibited promising activity against Mycobacterium tuberculosis.[28]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of cyanopyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the cyanopyridine derivatives for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the kinase, a substrate (a peptide or protein that the kinase phosphorylates), and ATP.

  • Compound Addition: The cyanopyridine derivatives are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioisotope labeling (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The cyanopyridine derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.

  • Compound Administration: The treatment groups receive the cyanopyridine derivative orally or via intraperitoneal injection. The control group receives the vehicle.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the paw of each animal to induce inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly aid in their comprehension.

PIM1_Signaling_Pathway cluster_cell Cancer Cell Cyanopyridine Cyanopyridine Derivative PIM1 PIM-1 Kinase Cyanopyridine->PIM1 Inhibition Downstream Downstream Effectors (e.g., Bad, p27) PIM1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: PIM-1 Kinase Inhibition by Cyanopyridine Derivatives.

VEGFR_HER2_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cyanopyridine Cyanopyridine Derivative VEGFR2 VEGFR-2 Cyanopyridine->VEGFR2 Inhibition HER2 HER-2 Cyanopyridine->HER2 Inhibition Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling HER2->Signaling Proliferation Cell Proliferation Angiogenesis Survival Signaling->Proliferation Promotes

Caption: Dual Inhibition of VEGFR-2 and HER-2 Signaling.

STAT3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Cyanopyridine Cyanopyridine Derivative (3n) Cyanopyridine->pSTAT3 Inhibition of Phosphorylation Gene Target Gene Transcription (e.g., MCL-1, Survivin) pSTAT3_dimer->Gene Promotes

Caption: Inhibition of the STAT3 Signaling Pathway.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Treat Treat with Cyanopyridine Derivatives Start->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (e.g., 4h) AddMTT->Incubate2 Solubilize Add Solubilizing Agent Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Value Read->Calculate

Caption: General Workflow of an MTT Cytotoxicity Assay.

Conclusion

Cyanopyridine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The ability to modulate key signaling pathways and inhibit crucial enzymes underscores their potential as lead compounds for novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to explore and harness the full therapeutic potential of the cyanopyridine scaffold.

References

The Solubility of 3-Cyanopyridine-2-carboxylic Acid in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanopyridine-2-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This document aims to provide a comprehensive guide to the solubility of this compound. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of quantitative solubility data for this specific compound. This guide will therefore address the expected solubility based on its chemical structure, outline general experimental protocols for solubility determination, and provide a logical workflow for such experiments.

Introduction to this compound

This compound possesses a unique molecular architecture, incorporating a pyridine ring, a cyano (-C≡N) group, and a carboxylic acid (-COOH) group. This combination of functional groups imparts a specific polarity and potential for hydrogen bonding, which are the primary determinants of its solubility in different solvents. The pyridine nitrogen and the carboxylic acid group can act as hydrogen bond acceptors and donors, while the cyano group adds to the molecule's polarity. The overall solubility will be a balance between the polarity of the molecule and the polarity of the solvent, as well as the energy of the crystal lattice of the solid compound.

Quantitative Solubility Data

As of the latest search, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents is not available in published literature. The scientific community has not yet reported systematic studies on the solubility of this particular isomer.

For reference and comparative purposes, qualitative solubility information for the related compound 3-Cyanopyridine (which lacks the carboxylic acid group) indicates it is soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It is also reported to be soluble in alcohol, ether, and benzene.[1][2] This suggests that the pyridine and cyano moieties have an affinity for a range of solvent polarities. The addition of a carboxylic acid group in This compound is expected to increase its polarity and its ability to form hydrogen bonds, likely enhancing its solubility in protic and polar aprotic solvents.

Experimental Protocols for Solubility Determination

In the absence of published data, the following established methods can be employed to determine the solubility of this compound.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: A surplus amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask).

  • Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take anywhere from 24 to 72 hours, depending on the compound and solvent.

  • Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases. It is crucial to maintain the temperature during this step.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of the dissolved this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or by gravimetric analysis after solvent evaporation.

  • Replicates: The experiment should be repeated at least three times to ensure the reproducibility of the results.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be utilized. These are often based on miniaturized shake-flask principles or potentiometric titrations.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Solubility_Workflow A Compound and Solvent Selection B Preparation of Supersaturated Solution A->B Add excess solid to known solvent volume C Isothermal Equilibration (e.g., Shake-Flask) B->C Agitate at constant temperature D Phase Separation (Centrifugation/Filtration) C->D Ensure equilibrium is reached E Analysis of Saturated Solution (e.g., HPLC, UV-Vis) D->E Isolate clear supernatant F Data Analysis and Solubility Calculation E->F Quantify solute concentration G Result Reporting F->G Calculate solubility (e.g., g/L, mol/L)

Experimental workflow for solubility determination.

Conclusion

While there is a clear interest in the physicochemical properties of this compound for various scientific applications, its solubility in organic solvents remains uncharacterized in the public domain. The information on related compounds suggests that it will likely be soluble in polar organic solvents, a hypothesis that must be confirmed experimentally. The protocols and workflows outlined in this guide provide a robust framework for researchers to determine the solubility of this compound and contribute valuable data to the scientific community. The generation of such data is essential for enabling the effective use of this compound in research and development.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 3-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive technical guide to the thermogravimetric analysis (TGA) of 3-Cyanopyridine-2-carboxylic acid. Due to a lack of publicly available experimental TGA data for this specific compound, the quantitative data and decomposition pathways presented herein are hypothetical. They are, however, constructed based on established principles of thermal analysis and the known decomposition patterns of structurally related compounds, such as nicotinic acid (pyridine-3-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid). This guide is intended to serve as a foundational resource and a template for experimental design and data interpretation.

Introduction to Thermogravimetric Analysis and this compound

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability, decomposition profile, and composition of materials. For professionals in drug development, understanding the thermal properties of a molecule like this compound is critical for establishing stable storage conditions, guiding formulation processes, and predicting potential degradation products.

This compound is a substituted pyridine derivative containing both a carboxylic acid and a cyano group. These functional groups are expected to dictate its thermal behavior, influencing its melting point, boiling point, and decomposition pathway. The pyridine ring itself is a stable aromatic system, but the substituents are more susceptible to thermal degradation.

Hypothesized Thermal Behavior of this compound

Based on the thermal analysis of related pyridine carboxylic acids, such as nicotinic acid, the thermal decomposition of this compound is likely to proceed in multiple stages. The presence of the cyano group in addition to the carboxylic acid group may introduce additional complexity to the decomposition pathway.

The initial weight loss is hypothesized to be due to the decarboxylation of the carboxylic acid group, a common thermal degradation pathway for carboxylic acids. This would be followed by the decomposition of the resulting cyanopyridine structure at higher temperatures. The thermal behavior of nicotinic acid involves sublimation and melting before significant decomposition.[1] It is plausible that this compound exhibits similar physical transitions.

The following table summarizes the hypothesized thermal decomposition stages of this compound under an inert atmosphere.

Stage Temperature Range (°C) (Hypothetical) Weight Loss (%) (Hypothetical) Proposed Process
1150 - 250~30.4%Decarboxylation: Loss of CO2 from the carboxylic acid group.
2250 - 400~69.6%Decomposition of the cyanopyridine backbone and release of volatile nitrogenous compounds.
Residue > 400~0%Complete decomposition.

Experimental Protocol for Thermogravimetric Analysis

The following is a detailed, generalized experimental protocol for conducting a thermogravimetric analysis of a compound like this compound.

3.1. Instrumentation

  • A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Sample pans (typically aluminum or platinum).

  • A gas delivery system for maintaining a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative studies).

3.2. Sample Preparation

  • Ensure the this compound sample is homogenous and representative.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan.

  • Record the initial sample mass precisely.

3.3. TGA Measurement Parameters

  • Temperature Program:

    • Equilibrate the furnace at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Atmosphere:

    • Purge the furnace with high-purity nitrogen gas at a constant flow rate of 50 mL/min to maintain an inert atmosphere.

  • Data Acquisition:

    • Record the sample mass, temperature, and time continuously throughout the experiment.

3.4. Data Analysis

  • Plot the percentage of weight loss as a function of temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates for each decomposition step.

  • Determine the onset and offset temperatures for each decomposition stage.

  • Quantify the percentage of weight loss for each stage.

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Operation cluster_data Data Processing & Analysis start Start sample Weigh 5-10 mg of This compound start->sample pan Place sample in TGA pan sample->pan instrument Place pan in TGA instrument pan->instrument parameters Set experimental parameters: - Temp. range: 30-600°C - Heating rate: 10°C/min - Atmosphere: Nitrogen instrument->parameters run Run TGA experiment parameters->run collect Collect mass loss vs. temp data run->collect plot Generate TGA and DTG curves collect->plot analyze Analyze decomposition stages, temperatures, and weight loss plot->analyze end End analyze->end

General workflow for a TGA experiment.

4.2. Hypothesized Decomposition Pathway

This diagram illustrates a plausible thermal decomposition pathway for this compound based on the principles of organic chemistry.

Decomposition_Pathway cluster_step1 Stage 1: Decarboxylation cluster_step2 Stage 2: Ring Fragmentation compound This compound intermediate 3-Cyanopyridine (intermediate) compound->intermediate Heat (150-250°C) co2 CO₂ (gas) compound->co2 Loss of CO₂ products Volatile Nitrogenous Fragments (e.g., HCN, etc.) intermediate->products Higher Heat (250-400°C)

Hypothesized thermal decomposition of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 3-Cyanopyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic route commences with the ammoxidation of 2,3-dimethylpyridine to yield the intermediate 2-methyl-3-cyanopyridine, followed by the selective oxidation of the methyl group to the corresponding carboxylic acid. This protocol includes comprehensive methodologies, quantitative data presented in tabular format for clarity, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field.

Introduction

This compound is a key heterocyclic intermediate possessing both a nitrile and a carboxylic acid functional group on a pyridine scaffold. This unique arrangement of functional groups makes it a versatile precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications. The protocol outlined herein describes a reliable and accessible method for the laboratory-scale preparation of this compound.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process starting from 2,3-dimethylpyridine (2,3-lutidine):

  • Step 1: Ammoxidation of 2,3-Dimethylpyridine. The initial step involves the gas-phase ammoxidation of 2,3-dimethylpyridine to produce the intermediate, 2-methyl-3-cyanopyridine. This reaction introduces the cyano group at the 3-position.

  • Step 2: Oxidation of 2-methyl-3-cyanopyridine. The subsequent step is the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid using a strong oxidizing agent, yielding the final product, this compound.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactant 1Reactant 2Reactant 3Oxidizing AgentProductMolar Ratio (Reactant 1:2:3)Temperature (°C)TimeYield (%)
12,3-DimethylpyridineAmmoniaAir-2-methyl-3-cyanopyridine1 : 1.5-1.8 : 2.5-3.0 (O₂)365-370Continuous Flow>90
22-methyl-3-cyanopyridineWater-Potassium PermanganateThis compound1 : 1.05 (Substrate:KMnO₄)100 (reflux)3-4 hours~70-80

Experimental Protocols

Step 1: Synthesis of 2-methyl-3-cyanopyridine via Ammoxidation

This protocol is based on established industrial ammoxidation processes and may require optimization for specific laboratory setups.[1][2]

Materials and Equipment:

  • 2,3-Dimethylpyridine (2,3-lutidine)

  • Ammonia gas

  • Compressed air

  • Fixed-bed reactor tube (e.g., quartz or stainless steel)

  • Tube furnace with temperature controller

  • Gas flow controllers

  • Vaporizer for 2,3-dimethylpyridine

  • Condenser and collection flask

  • Catalyst: Vanadium-based oxide catalyst (e.g., V₂O₅/TiO₂ or a more complex mixed metal oxide catalyst as described in the literature[1])

Procedure:

  • Pack the fixed-bed reactor with the ammoxidation catalyst.

  • Heat the reactor to the reaction temperature of 365-370°C while passing a stream of inert gas (e.g., nitrogen) through the reactor.

  • Introduce a gaseous feed mixture of 2,3-dimethylpyridine, ammonia, and air into the reactor. The molar ratio of 2,3-dimethylpyridine to ammonia to oxygen should be approximately 1:1.5-1.8:2.5-3.0.[3]

  • The 2,3-dimethylpyridine is vaporized and mixed with ammonia and air before entering the reactor.

  • The reaction is exothermic; maintain the temperature within the specified range.

  • The gaseous product stream exiting the reactor is passed through a condenser to collect the liquid products.

  • The crude product, primarily 2-methyl-3-cyanopyridine, can be purified by distillation.

Step 2: Oxidation of 2-methyl-3-cyanopyridine to this compound

This protocol is adapted from the well-established method for the oxidation of 2-picoline to picolinic acid using potassium permanganate.[4][5]

Materials and Equipment:

  • 2-methyl-3-cyanopyridine

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • 95% Ethanol

  • Round-bottom flask (3-necked)

  • Reflux condenser

  • Stirrer (magnetic or mechanical)

  • Heating mantle

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a 3-necked round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 2-methyl-3-cyanopyridine (1.0 eq) in deionized water.

  • While stirring, add potassium permanganate (1.05 eq) portion-wise to the solution. The addition may cause a slight exotherm.

  • Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring.

  • Continue refluxing until the purple color of the permanganate has disappeared (typically 3-4 hours), indicating the completion of the oxidation.

  • Allow the reaction mixture to cool slightly and then filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Acidify the concentrated solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Evaporate the acidified solution to dryness under reduced pressure.

  • To the solid residue, add 95% ethanol and reflux for a short period to dissolve the product.

  • Filter the hot ethanol solution to remove any inorganic salts.

  • Cool the ethanol filtrate to induce crystallization of the this compound.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualization of Experimental Workflow

SynthesisWorkflow start1 2,3-Dimethylpyridine process1 Ammoxidation (Fixed-Bed Reactor, 365-370°C) start1->process1 reagent1 Ammonia & Air reagent1->process1 intermediate 2-methyl-3-cyanopyridine process1->intermediate Purification (Distillation) process2 Oxidation & Workup (Reflux, 100°C) intermediate->process2 reagent2 1. KMnO₄, H₂O 2. HCl (acidification) reagent2->process2 product This compound process2->product Purification (Crystallization)

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Ammonia: This is a corrosive and toxic gas. All manipulations should be carried out in a well-ventilated fume hood.

  • Potassium Permanganate: This is a strong oxidizing agent. Avoid contact with combustible materials.

  • Hydrochloric Acid: This is a corrosive acid. Handle with appropriate personal protective equipment, including gloves and safety glasses.

  • High-Temperature Reactions: The ammoxidation step involves high temperatures and requires appropriate shielding and safety measures.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -C≡N, -COOH).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the final product.

References

Applications of 3-Cyanopyridine-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine-2-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique arrangement of a pyridine ring, a cyano group, and a carboxylic acid moiety provides a scaffold for the synthesis of a diverse range of bioactive molecules. The pyridine ring can engage in various non-covalent interactions with biological targets, while the cyano and carboxylic acid groups offer multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity. This document provides an overview of the applications of this compound and its derivatives, with a focus on their use in the development of novel therapeutic agents, particularly in the field of oncology. Detailed protocols for the synthesis of key derivatives and quantitative data on their biological activities are also presented.

Key Applications in Medicinal Chemistry

The 3-cyanopyridine scaffold is a prominent feature in a variety of pharmacologically active compounds. While direct biological activity of this compound is not extensively reported, its derivatives have shown significant promise as anticancer agents through various mechanisms of action.

Precursor for Anticancer Agents

This compound serves as a key precursor for the synthesis of potent anticancer agents. The general synthetic strategy involves the functionalization of the carboxylic acid group to form amides or esters, or the utilization of the entire scaffold for the construction of more complex heterocyclic systems. These derivatives have been shown to target various cancer-related pathways.

a. Inhibition of Kinase Signaling Pathways:

Derivatives of 3-cyanopyridine have been identified as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] These kinases are crucial for tumor angiogenesis and cell proliferation. Inhibition of these pathways can lead to the suppression of tumor growth and metastasis.

b. Modulation of Survivin and Apoptosis:

Certain 3-cyanopyridine derivatives have been shown to modulate the expression of survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers. By downregulating survivin, these compounds can induce apoptosis in cancer cells.

Synthesis of Bioactive Heterocyclic Systems

The reactivity of the cyano and carboxylic acid groups in this compound allows for its use as a starting material in the synthesis of fused heterocyclic systems with diverse pharmacological activities. These include pyridopyrimidines and thienopyridines, which are known scaffolds in medicinal chemistry.

Experimental Protocols

The following protocols are representative examples of how this compound and its close derivatives can be utilized in the synthesis of medicinally relevant compounds.

Protocol 1: General Synthesis of 3-Cyanopyridine-2-carboxamides

Amide derivatives are frequently synthesized to explore structure-activity relationships (SAR) and improve pharmacokinetic properties. This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a standard coupling agent.

Materials:

  • This compound

  • Amine (R1R2NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyanopyridine-2-carboxamide.

Protocol 2: Synthesis of Ethyl 3-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylate (an Ester Derivative)

This protocol is adapted from a reported synthesis of a closely related 2-oxo-1,2-dihydropyridine-3-carboxylate, which can be considered a derivative of the target molecule where the pyridine ring is in its pyridone tautomeric form.[2]

Materials:

  • A suitable chalcone precursor (e.g., 1-(4-morpholinophenyl)-3-phenylprop-2-en-1-one) (0.01 mol)

  • Ethyl cyanoacetate (0.01 mol)

  • Piperidine

  • Ethanol (25 mL)

Procedure:

  • To a mixture of the chalcone precursor (0.01 mol) and ethyl cyanoacetate (0.01 mol) in ethanol (25 mL), add a few drops of piperidine.

  • Reflux the reaction mixture for a specified time (e.g., 3 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry to yield the desired product.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Data Presentation

The following tables summarize the quantitative data for the biological activity of various 3-cyanopyridine derivatives, highlighting their potential as anticancer agents.

Table 1: In vitro Anticancer Activity of 3-Cyanopyridine Derivatives against Various Cancer Cell Lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5a MCF-7 (Breast)1.77[1]
5a HepG2 (Liver)2.71[1]
5e MCF-7 (Breast)1.39[1]
6b HepG2 (Liver)2.68[1]
Compound 7b A549 (Lung)Potent Inhibitory Effect[2]
Compound 8a A549 (Lung)Potent Inhibitory Effect[2]

Table 2: Enzyme Inhibitory Activity of 3-Cyanopyridine Derivatives.

Compound IDTarget EnzymeIC₅₀ (µM)Reference
Derivative IV VEGFR-2-[1]
Derivative IV HER-2-[1]

Note: Specific IC₅₀ values for VEGFR-2 and HER-2 inhibition by derivative IV were not provided in the source material, but it was reported to bind to the ATP-binding site of VEGFR-2 kinase.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS HER2 HER2 HER2->PI3K HER2->RAS Akt Akt PI3K->Akt Survivin Survivin Akt->Survivin Proliferation Proliferation Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Apoptosis Apoptosis Survivin->Apoptosis 3_Cyano_Derivative 3-Cyanopyridine Derivative 3_Cyano_Derivative->VEGFR2 3_Cyano_Derivative->HER2 3_Cyano_Derivative->Survivin

Caption: Inhibition of cancer cell signaling pathways by 3-cyanopyridine derivatives.

Experimental Workflow Diagram

G Start Start: 3-Cyanopyridine- 2-carboxylic acid Amide_Coupling Amide Coupling (Protocol 1) Start->Amide_Coupling Esterification Esterification (Similar to Protocol 2) Start->Esterification Cyclization Cyclization Reactions Start->Cyclization Library Library of Derivatives Amide_Coupling->Library Esterification->Library Cyclization->Library Screening Biological Screening (e.g., MTT assay) Library->Screening Data_Analysis Data Analysis (IC50 determination) Screening->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways and cellular processes involved in cancer progression. The synthetic accessibility and the potential for diverse chemical modifications make this scaffold an attractive starting point for the development of novel therapeutics. The provided protocols and data serve as a foundation for researchers to further explore the potential of this compound and its analogs in drug discovery and development. Further investigation into the synthesis of a broader range of derivatives and a more detailed elucidation of their mechanisms of action are warranted to fully realize their therapeutic potential.

References

Application Note: ¹H and ¹³C NMR Spectral Analysis of 3-Cyanopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural elucidation of 3-Cyanopyridine-2-carboxylic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Accurate structural confirmation is critical for its application in research and development. This note includes predicted spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a guide to spectral interpretation.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles for pyridine derivatives, carboxylic acids, and nitriles. The exact chemical shifts and coupling constants should be confirmed experimentally.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆; Spectrometer Frequency: 400 MHz

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H4~8.30 - 8.50Doublet of doublets (dd)³J(H4-H5) ≈ 7-8 Hz, ⁴J(H4-H6) ≈ 1-2 HzCoupled to H5 and H6.
H5~7.70 - 7.90Doublet of doublets (dd)³J(H5-H4) ≈ 7-8 Hz, ³J(H5-H6) ≈ 4-5 HzCoupled to H4 and H6.
H6~8.90 - 9.10Doublet of doublets (dd)³J(H6-H5) ≈ 4-5 Hz, ⁴J(H6-H4) ≈ 1-2 HzDeshielded due to proximity to nitrogen.
COOH> 13.0Broad singlet (br s)-Acidic proton, signal may be broad and its position is concentration-dependent. Disappears upon D₂O exchange.[1][2][3]
Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆; Spectrometer Frequency: 100 MHz

Atom NumberPredicted Chemical Shift (δ, ppm)Notes
C2~148 - 152Carbon bearing the carboxylic acid group.
C3~110 - 114Carbon bearing the cyano group.
C4~140 - 144
C5~125 - 129
C6~153 - 157Deshielded due to proximity to nitrogen.
COOH~165 - 168Carbonyl carbon of the carboxylic acid.[2][3]
CN~116 - 118Nitrile carbon.[2]

Experimental Protocols

This section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Use a deuterated solvent capable of dissolving the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar and acidic compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube and vortex or sonicate gently until the sample is completely dissolved.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.5 ppm) is often used as a secondary reference.[4]

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Temperature: 298 K (25 °C).

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0 - 16 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons, especially the acidic proton).

  • Number of Scans: 16-64, depending on sample concentration.

  • Receiver Gain: Optimized automatically by the spectrometer.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 0 - 200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance and sensitivity.

  • Decoupling: Broadband proton decoupling during acquisition.

Visualizations

The following diagrams illustrate the molecular structure, experimental workflow, and the logical relationship of the NMR data for structural analysis.

Caption: Structure of this compound with atom numbering.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d₆ (0.6 mL) weigh->dissolve acquire_H1 3. Acquire ¹H NMR Spectrum dissolve->acquire_H1 acquire_C13 4. Acquire ¹³C NMR Spectrum acquire_H1->acquire_C13 process 5. Process Data (FT, Phasing, Baseline Correction) acquire_C13->process interpret 6. Interpret Spectra & Assign Signals process->interpret confirm 7. Confirm Structure interpret->confirm

Caption: General workflow for NMR spectral analysis.

logical_relationship H1_NMR ¹H NMR Data H1_Shift Chemical Shift (δ) (Proton Environment) H1_NMR->H1_Shift H1_Coupling Coupling (J) (Neighboring Protons) H1_NMR->H1_Coupling H1_Integration Integration (Proton Ratio) H1_NMR->H1_Integration C13_NMR ¹³C NMR Data C13_Shift Chemical Shift (δ) (Carbon Environment) C13_NMR->C13_Shift C13_Count Number of Signals (Unique Carbons) C13_NMR->C13_Count Structure Structural Elucidation of This compound H1_Shift->Structure H1_Coupling->Structure H1_Integration->Structure C13_Shift->Structure C13_Count->Structure

Caption: Logical relationship of NMR data for structural elucidation.

References

Application Note: FT-IR Spectroscopy of 3-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol and data interpretation guide for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-Cyanopyridine-2-carboxylic acid. This compound is of interest to researchers in medicinal chemistry and materials science. FT-IR spectroscopy is a crucial technique for the structural elucidation and quality control of such molecules, allowing for the identification of key functional groups. This document outlines the experimental procedure for obtaining an FT-IR spectrum of solid-phase this compound and provides a summary of expected vibrational frequencies based on established literature values for related compounds.

Introduction

This compound is a substituted pyridine derivative containing three key functional groups: a pyridine ring, a nitrile group (-C≡N), and a carboxylic acid group (-COOH). FT-IR spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. By identifying the characteristic absorption bands of these functional groups, the structure and purity of the compound can be confirmed. The position, intensity, and shape of these bands are sensitive to the molecular environment, providing a unique spectral fingerprint for the compound.

Experimental Protocol

This protocol describes the preparation of a solid sample of this compound for analysis by FT-IR spectroscopy using the potassium bromide (KBr) pellet method.

Materials and Equipment:

  • This compound (solid)

  • Spectroscopy-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer (e.g., Bruker Tensor 27 or similar)

  • Spatula

  • Infrared lamp (optional, for drying KBr)

Procedure:

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the KBr/sample mixture to the pellet-forming die.

    • Ensure the powder is evenly distributed in the die.

    • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction on the sample spectrum.

    • Identify and label the significant absorption peaks.

Data Presentation

The following table summarizes the expected characteristic FT-IR absorption bands for this compound. These values are based on typical vibrational frequencies for the respective functional groups found in similar molecules.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3300-2500Broad, StrongO-H stretchingCarboxylic Acid
~3100-3000MediumC-H stretchingAromatic (Pyridine)
~2230-2210Medium, SharpC≡N stretchingNitrile
~1710-1680Strong, SharpC=O stretchingCarboxylic Acid
~1600-1450Medium-StrongC=C and C=N stretchingAromatic (Pyridine) Ring
~1450-1380MediumC-H in-plane bendingAromatic (Pyridine)
~1300-1200Medium-StrongO-H in-plane bending and C-O stretchingCarboxylic Acid
~900-650Medium-StrongC-H out-of-plane bendingAromatic (Pyridine)

Interpretation of Key Vibrational Modes

  • O-H Stretch (Carboxylic Acid): A very broad and intense absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3100-3000 cm⁻¹ region.

  • C≡N Stretch (Nitrile): The nitrile group gives rise to a sharp, medium-intensity absorption band in the 2230-2210 cm⁻¹ range. The position of this band can be influenced by conjugation with the pyridine ring.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl stretch is expected between 1710 cm⁻¹ and 1680 cm⁻¹.[1] The exact position will depend on the extent of hydrogen bonding.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch and O-H Bend (Carboxylic Acid): The coupling of the C-O stretching and O-H in-plane bending vibrations results in strong bands in the 1300-1200 cm⁻¹ region.

  • C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring will influence the number and position of the C-H out-of-plane bending vibrations, which are typically observed in the 900-650 cm⁻¹ range.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 1-2 mg of This compound B Add 100-200 mg of KBr A->B C Grind to a fine powder in an agate mortar B->C D Transfer powder to die C->D E Apply pressure (7-10 tons) in a hydraulic press D->E F Place pellet in FT-IR spectrometer E->F G Acquire background spectrum F->G H Acquire sample spectrum (4000-400 cm⁻¹) G->H I Background subtraction H->I J Peak identification and labeling I->J K Data interpretation and reporting J->K

Caption: Experimental workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is a powerful and straightforward technique for the characterization of this compound. The presence of strong and characteristic absorption bands for the carboxylic acid and nitrile functional groups, along with the fingerprint vibrations of the substituted pyridine ring, allows for unambiguous identification of the compound. The protocol and data provided in this application note serve as a valuable resource for researchers and scientists working with this and related molecules.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Cyanopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of 3-Cyanopyridine-2-carboxylic acid. This compound is of interest in pharmaceutical and chemical research, and understanding its fragmentation behavior is crucial for its identification and characterization. The following document outlines a proposed fragmentation pathway based on the analysis of structurally similar compounds, including pyridine carboxylic acids and cyanopyridine derivatives. Experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are provided, along with data presentation tables and a workflow diagram.

Introduction

This compound is a heterocyclic organic compound incorporating both a nitrile and a carboxylic acid functional group on a pyridine ring. Mass spectrometry is a powerful analytical technique for the structural elucidation of such molecules. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used for identification and for inferring structural features. While specific fragmentation data for this compound is not widely published, we can predict its behavior under ionization by examining the known fragmentation of related molecules.

General fragmentation patterns for carboxylic acids often involve the initial loss of a hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45).[1] For pyridine carboxylic acids, such as nicotinic acid (3-pyridinecarboxylic acid), a characteristic loss of a water molecule (H₂O, M-18) has been observed, leading to a prominent peak at m/z 105.[2] The presence of the cyano group may also influence the fragmentation cascade.

Predicted Fragmentation Pathway

Based on the known fragmentation of related compounds, we propose the following fragmentation pathway for this compound upon electron ionization (EI) or collision-induced dissociation (CID).

Molecular Ion (M⁺˙): The molecular ion of this compound (C₇H₄N₂O₂) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Primary Fragmentation:

  • Loss of Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the alpha-cleavage of the C-O bond, resulting in the loss of a hydroxyl radical. This would produce a fragment ion at [M-17]⁺ .

  • Loss of Water (H₂O): Similar to nicotinic acid, a rearrangement and subsequent loss of a water molecule is a likely pathway.[2] This would result in a fragment ion at [M-18]⁺ .

  • Loss of Carboxyl Radical (•COOH): Cleavage of the bond between the pyridine ring and the carboxyl group would lead to the loss of the entire carboxylic acid moiety, yielding a fragment at [M-45]⁺ , which corresponds to the 3-cyanopyridine cation.

  • Decarboxylation followed by HCN loss: The initial loss of CO₂ from the molecular ion could be followed by the elimination of hydrogen cyanide (HCN) from the pyridine ring, a fragmentation pathway observed in some cyanopyridine derivatives.[3]

Secondary Fragmentation:

The primary fragment ions can undergo further fragmentation. For instance, the [M-17]⁺ ion could subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at [M-17-28]⁺ . The [M-45]⁺ ion (3-cyanopyridine cation) is expected to fragment further to produce ions characteristic of the pyridine ring, such as a fragment at m/z 78, corresponding to the loss of HCN.[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of thermally stable and volatile derivatives of the analyte.

  • Sample Preparation:

    • Derivatize this compound using a suitable agent (e.g., BSTFA with 1% TMCS) to increase volatility and thermal stability.

    • Dissolve the derivatized sample in an appropriate solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the direct analysis of the non-derivatized compound.

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B.

      • 2-10 min: 5% to 95% B.

      • 10-12 min: 95% B.

      • 12-12.1 min: 95% to 5% B.

      • 12.1-15 min: 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 600 L/h.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

    • Data Acquisition: Full scan MS and product ion scan of the precursor ion.

Data Presentation

Predicted Quantitative Fragmentation Data
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossIon Formula
[M+H]⁺[M+H - H₂O]⁺H₂OC₇H₃N₂O⁺
[M+H]⁺[M+H - COOH]⁺COOHC₆H₄N₂⁺
[M]⁺˙ (EI)[M - •OH]⁺•OHC₇H₄N₂O⁺
[M]⁺˙ (EI)[M - •COOH]⁺•COOHC₆H₄N₂⁺˙
[M]⁺˙ (EI)[M - CO₂]⁺˙CO₂C₆H₄N₂⁺˙
[M - •COOH]⁺˙[M - •COOH - HCN]⁺˙HCNC₅H₃N⁺˙

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_data_analysis Data Analysis Sample This compound Derivatization Derivatization (for GC-MS) Sample->Derivatization Optional Dissolution Dissolution Sample->Dissolution Derivatization->Dissolution GC Gas Chromatography Dissolution->GC GC-MS sample LC Liquid Chromatography Dissolution->LC LC-MS/MS sample EI_MS Electron Ionization MS GC->EI_MS DataAcquisition Data Acquisition EI_MS->DataAcquisition ESI_MSMS ESI-MS/MS LC->ESI_MSMS ESI_MSMS->DataAcquisition FragmentationAnalysis Fragmentation Pattern Analysis DataAcquisition->FragmentationAnalysis StructureElucidation Structure Elucidation FragmentationAnalysis->StructureElucidation

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Proposed Fragmentation Pathway

G cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C₇H₄N₂O₂]⁺˙ Molecular Ion M_OH [M-•OH]⁺ M->M_OH - •OH M_H2O [M-H₂O]⁺˙ M->M_H2O - H₂O M_COOH [M-•COOH]⁺˙ (3-Cyanopyridine) M->M_COOH - •COOH M_OH_CO [M-•OH-CO]⁺ M_OH->M_OH_CO - CO M_COOH_HCN [M-•COOH-HCN]⁺˙ M_COOH->M_COOH_HCN - HCN

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

This application note details the expected fragmentation behavior of this compound and provides robust starting protocols for its analysis by both GC-MS and LC-MS/MS. The proposed fragmentation pathways, derived from the analysis of structurally related compounds, offer a valuable guide for the identification and characterization of this molecule in various research settings. Experimental verification of these pathways is recommended for definitive structural confirmation.

References

Application Notes and Protocols: Safe Handling and Storage of 3-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). While it is compiled with information from related chemical compounds, it is imperative to consult the official SDS for 3-Cyanopyridine-2-carboxylic acid from the supplier before handling or storing this chemical. All laboratory personnel must be thoroughly trained in chemical safety and handling procedures.

Introduction

This compound is a heterocyclic organic compound with applications in pharmaceutical and agrochemical research and development. Due to its chemical structure, which includes a cyano group and a carboxylic acid on a pyridine ring, it is essential to handle and store this compound with strict adherence to safety protocols to minimize risks to personnel and the environment. This document provides a summary of recommended procedures based on available data for structurally similar compounds.

Hazard Identification and Quantitative Data Summary

Information in this section is derived from data for 3-Cyanopyridine and is provided as a general guideline. Specific values for this compound may vary and should be confirmed with the supplier's SDS.

ParameterValue (for 3-Cyanopyridine)Source
GHS Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage.[1][2]
GHS Precautionary Statements P264, P270, P280, P301+P317, P305+P354+P338, P317, P501[1]
Signal Word Danger[1]
Flash Point 84 °C (183.2 °F)[3][4][5]
Boiling Point 201 °C (393.8 °F) @ 760 mmHg[4][5][6]
Melting Point 47 - 51 °C (116.6 - 123.8 °F)[4][5]

Experimental Protocols: Safe Handling and Storage

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. The following should be worn at all times when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in addition to goggles when there is a risk of splashing.[2]

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[7]

    • Clothing: Wear a flame-retardant laboratory coat.[1] For tasks with a higher risk of exposure, impervious clothing and boots should be worn to prevent skin contact.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.[1][7] If exposure limits are exceeded or if dust/aerosols are generated, a full-face respirator with an appropriate cartridge should be used.[1]

Handling Procedures
  • General Handling:

    • Wash hands thoroughly after handling.[2][4]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][4]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition.[1]

  • Dispensing:

    • Dispense the solid in a chemical fume hood to minimize inhalation of dust.

    • Use appropriate tools (e.g., spatula) to handle the solid.

Storage Procedures
  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Incompatible Materials:

    • Store away from strong oxidizing agents, strong acids, and strong bases.[2][4]

Spill and Emergency Procedures
  • Spill Response:

    • Evacuate personnel from the spill area.

    • Ensure adequate ventilation and remove all sources of ignition.[1]

    • Wear appropriate PPE as described in section 3.1.

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3][6]

    • Do not allow the spilled material to enter drains or waterways.[1][6]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[1][8]

    • If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[1]

    • If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation occurs.[1][7]

    • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4]

  • Do not dispose of down the drain.

Visualized Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow cluster_emergency Emergency Procedures ReviewSDS Review Supplier SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE Proceed if understood Receive Receive Chemical DonPPE->Receive Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Dispense Dispense in Fume Hood Store->Dispense Experiment Conduct Experiment Dispense->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE DisposeWaste Dispose of Waste (as per regulations) DoffPPE->DisposeWaste Spill Spill Occurs SpillResponse Follow Spill Response Protocol Spill->SpillResponse Exposure Personnel Exposure FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for safe handling of this compound.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fused heterocyclic compounds, specifically pyrido[2,3-d]pyrimidines, utilizing 3-Cyanopyridine-2-carboxylic acid as a key starting material. The protocols are based on established synthetic methodologies for related 3-cyanopyridine derivatives and are intended to serve as a guide for the development of novel heterocyclic entities for potential therapeutic applications.

Introduction

This compound is a versatile bifunctional molecule containing both a nitrile and a carboxylic acid group ortho to each other on a pyridine ring. This unique arrangement of functional groups makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. The adjacent nitrile and carboxylic acid moieties can undergo intramolecular cyclization reactions with various reagents to form bicyclic structures of significant interest in medicinal chemistry, such as pyrido[2,3-d]pyrimidines. Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities, including anticancer and kinase inhibitory properties.

The general strategy for the utilization of this compound in the synthesis of pyrido[2,3-d]pyrimidines involves a two-step process:

  • Amidation: The carboxylic acid group is first converted to an amide. This is a crucial step to introduce a nitrogen atom that will participate in the subsequent cyclization.

  • Cyclization: The resulting 2-carbamoyl-3-cyanopyridine undergoes intramolecular cyclization to form the fused pyrimidine ring.

This document provides detailed protocols for these key transformations.

Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one from this compound

This section outlines the synthesis of a foundational pyrido[2,3-d]pyrimidine scaffold from this compound.

Logical Workflow for the Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one

G A This compound B Amidation with Ammonia A->B NH4OH / Heat C 3-Cyanopyridine-2-carboxamide B->C D Intramolecular Cyclization (Heating) C->D High Temperature E Pyrido[2,3-d]pyrimidin-4(3H)-one D->E

Caption: Synthetic pathway from this compound to Pyrido[2,3-d]pyrimidin-4(3H)-one.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyanopyridine-2-carboxamide

Objective: To convert this compound to its corresponding primary amide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH, concentrated solution)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (10 mL/mmol) was added thionyl chloride (1.2 eq) dropwise at 0 °C.

  • The reaction mixture was stirred at room temperature for 2 hours.

  • The solvent and excess thionyl chloride were removed under reduced pressure using a rotary evaporator.

  • The crude acid chloride was redissolved in dichloromethane and added dropwise to a stirred solution of concentrated ammonium hydroxide (5.0 eq) in an ice bath.

  • The mixture was stirred vigorously for 1 hour at room temperature.

  • The organic layer was separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent was removed under reduced pressure to yield the crude 3-Cyanopyridine-2-carboxamide, which can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one

Objective: To induce intramolecular cyclization of 3-Cyanopyridine-2-carboxamide to form the fused pyrimidine ring.

Materials:

  • 3-Cyanopyridine-2-carboxamide

  • High-temperature heating apparatus (e.g., sand bath or heating mantle)

  • Ethanol

Procedure:

  • 3-Cyanopyridine-2-carboxamide (1.0 eq) was placed in a round-bottom flask equipped with a reflux condenser.

  • The solid was heated to a temperature above its melting point (typically in the range of 200-250 °C) for 2-4 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature.

  • The resulting solid was triturated with hot ethanol and filtered to afford the crude Pyrido[2,3-d]pyrimidin-4(3H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent such as dimethylformamide (DMF) or acetic acid.

Quantitative Data Summary
StepReactantReagentSolventTemp. (°C)Time (h)Yield (%)
1This compoundSOCl₂, NH₄OHDCM0 - RT385-95
23-Cyanopyridine-2-carboxamide-Neat200-2502-470-85

Synthesis of 2-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-ones

The synthesis can be adapted to introduce substituents at the 2-position of the pyrimidine ring by reacting this compound with different primary amines to form N-substituted amides, followed by cyclization.

General Workflow for the Synthesis of 2-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-ones

G A This compound B Amidation with R-NH2 A->B EDC, HOBt, DIPEA C N-Substituted-3-cyanopyridine-2-carboxamide B->C D Base-catalyzed Cyclization C->D NaH or K2CO3 E 2-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one D->E

Caption: General pathway for the synthesis of 2-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones.

Experimental Protocols

Protocol 3: Synthesis of N-Substituted-3-cyanopyridine-2-carboxamides

Objective: To synthesize N-substituted amides from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq) in DMF (10 mL/mmol) was added DIPEA (3.0 eq).

  • The mixture was stirred at room temperature for 30 minutes.

  • The primary amine (1.1 eq) was then added, and the reaction was stirred at room temperature for 12-18 hours.

  • The reaction mixture was diluted with ethyl acetate and washed successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel.

Protocol 4: Synthesis of 2-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-ones

Objective: To cyclize N-substituted-3-cyanopyridine-2-carboxamides to form 2-substituted-pyrido[2,3-d]pyrimidin-4(3H)-ones.

Materials:

  • N-Substituted-3-cyanopyridine-2-carboxamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ice bath

Procedure (using NaH):

  • To a solution of the N-substituted-3-cyanopyridine-2-carboxamide (1.0 eq) in anhydrous DMF (15 mL/mmol) at 0 °C was added sodium hydride (1.5 eq) portion-wise.

  • The reaction mixture was stirred at room temperature for 2-4 hours.

  • The reaction was carefully quenched by the addition of water.

  • The resulting precipitate was collected by filtration, washed with water and diethyl ether, and dried to afford the desired product.

Procedure (using K₂CO₃):

  • A mixture of the N-substituted-3-cyanopyridine-2-carboxamide (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (20 mL/mmol) was heated to reflux for 6-12 hours.

  • The reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.

  • The residue was triturated with water, and the resulting solid was collected by filtration, washed with water, and dried.

Quantitative Data Summary for 2-Substituted Derivatives
StepReactantReagentSolventTemp. (°C)Time (h)Yield (%)
3This compoundR-NH₂, EDC·HCl, HOBt, DIPEADMFRT12-1860-85
4aN-Substituted-3-cyanopyridine-2-carboxamideNaHDMF0 - RT2-475-90
4bN-Substituted-3-cyanopyridine-2-carboxamideK₂CO₃AcetonitrileReflux6-1265-80

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis of pyrido[2,3-d]pyrimidine derivatives starting from this compound. These methods are amenable to the generation of a library of substituted analogs for screening in drug discovery programs. The presented workflows and quantitative data serve as a valuable resource for researchers in the fields of organic and medicinal chemistry. Further optimization of reaction conditions may be necessary for specific substrates.

Application of 3-Cyanopyridine-2-carboxylic Acid in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyanopyridine-2-carboxylic acid and its derivatives represent a promising scaffold in the discovery of novel agrochemicals. The pyridine ring is a key structural motif in numerous commercial pesticides, and the presence of both a cyano and a carboxylic acid group offers versatile points for chemical modification, potentially leading to compounds with a wide range of biological activities. While direct agrochemical applications of this compound are not extensively documented in publicly available literature, the broader class of cyanopyridine and pyridine carboxylic acid derivatives has demonstrated significant potential as insecticides, fungicides, and herbicides.

This document provides detailed application notes and experimental protocols for screening this compound and its analogues for potential agrochemical use. The methodologies are based on established practices for evaluating related pyridine-based compounds.

Potential Agrochemical Applications

The structural features of this compound suggest potential activity in several areas of agrochemical research:

  • Herbicidal Activity: Pyridine carboxylic acids are known to act as synthetic auxins, a class of herbicides that disrupt plant growth.[1][2] The carboxylic acid moiety in the target molecule is crucial for this potential mechanism of action.

  • Insecticidal Activity: Cyanopyridine derivatives have been synthesized and evaluated as analogues of neonicotinoid insecticides, which are effective against a wide range of sucking insects.[3][4][5] The cyano group is a key pharmacophore in many neonicotinoids.

  • Fungicidal Activity: Pyridine-based compounds have been developed as fungicides targeting various fungal pathogens.[6][7][8] The nitrogen atom in the pyridine ring can interact with key enzymes in fungi.

Data Presentation: Agrochemical Activity of Related Pyridine Derivatives

The following tables summarize quantitative data for pyridine derivatives structurally related to this compound, demonstrating the potential for this chemical class in agrochemical applications.

Table 1: Insecticidal Activity of Functionalized Pyridine Derivatives against Cowpea Aphid (Aphis craccivora) [3]

Compound IDLC50 (mg/L) after 24h (Nymphs)LC50 (mg/L) after 24h (Adults)
1c 0.1271.121
1d 0.0980.593
1f 0.0800.498
Acetamiprid (Control) 0.0450.267

Table 2: Fungicidal Activity of Pyridine Amide-Hydrazide Derivatives [6][9]

Compound IDTarget FungusEC50 (μg/mL)
A5 Fusarium graminearum2.53
A5 Rhizoctonia solani1.64
A5 Botrytis cinerea4.67
Tebuconazole (Control) Fusarium graminearum4.74

Experimental Protocols

The following are detailed protocols for evaluating the herbicidal, insecticidal, and fungicidal activity of this compound and its derivatives.

Protocol 1: Herbicidal Activity - Whole Plant Bioassay

This protocol is adapted from established methods for testing auxin-mimic herbicides.[1][10]

Objective: To assess the pre- and post-emergence herbicidal activity of test compounds on target weed species.

Materials:

  • Seeds of weed species (e.g., Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyardgrass)

  • Pots (10 cm diameter) with standardized potting mix

  • Test compound (this compound or derivative)

  • Acetone or DMSO (for stock solution)

  • Tween 20 (surfactant)

  • Deionized water

  • Laboratory sprayer

  • Greenhouse or growth chamber with controlled conditions

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10,000 ppm) in acetone or DMSO.

    • For spraying, prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 ppm) in deionized water containing 0.1% (v/v) Tween 20.

  • Pre-emergence Application:

    • Sow seeds of the target weed species in pots at a uniform depth.

    • Within 24 hours of sowing, spray the soil surface evenly with the different concentrations of the test compound solution using a laboratory sprayer.

    • Include a positive control (commercial herbicide with a similar mode of action) and a negative control (sprayed with the water/surfactant solution only).

    • Place the pots in a greenhouse or growth chamber.

  • Post-emergence Application:

    • Sow seeds and allow them to grow to the 2-4 true leaf stage.

    • Spray the foliage of the seedlings evenly with the different concentrations of the test compound solution.

    • Include positive and negative controls as in the pre-emergence test.

    • Return the pots to the greenhouse or growth chamber.

  • Assessment:

    • After 14-21 days, visually assess the plants for signs of phytotoxicity, such as epinasty (twisting of stems and leaves), chlorosis, necrosis, and overall growth inhibition.

    • Record the percentage of injury or growth reduction compared to the negative control.

    • For a more quantitative assessment, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it. Calculate the percent reduction in biomass compared to the control.

Protocol 2: Insecticidal Activity - Leaf Dip Bioassay for Aphids

This protocol is a standard method for determining the contact toxicity of compounds to sucking insects like aphids.[3][11]

Objective: To determine the LC50 (lethal concentration for 50% of the population) of test compounds against aphids.

Materials:

  • A culture of a susceptible aphid species (e.g., Aphis craccivora or Myzus persicae)

  • Host plants for the aphids (e.g., fava bean or cabbage seedlings)

  • Test compound

  • Acetone or DMSO

  • Triton X-100 or Tween 80 (surfactant)

  • Distilled water

  • Petri dishes lined with moist filter paper

  • Fine camel hair brush

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in acetone or DMSO.

    • Prepare a series of at least five serial dilutions in distilled water containing 0.05% (v/v) surfactant.

  • Bioassay:

    • Collect adult aphids of a uniform size from the culture using a fine camel hair brush.

    • Immerse a leaf from the host plant into each test solution for 10-15 seconds, ensuring complete coverage.

    • Allow the leaves to air dry for about 30 minutes.

    • Place the treated leaves, abaxial side up, in Petri dishes lined with moist filter paper.

    • Carefully transfer 15-20 adult aphids onto each treated leaf.

    • Prepare a control group using a leaf dipped in the water/surfactant solution only.

    • Seal the Petri dishes with parafilm.

  • Incubation and Assessment:

    • Incubate the Petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

    • Assess aphid mortality after 24 and 48 hours. Aphids that are unable to move when gently prodded with the brush are considered dead.

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LC50 value using probit analysis software.

Protocol 3: Fungicidal Activity - Mycelial Growth Inhibition Assay

This is a common in vitro method to screen for fungicidal activity against filamentous fungi.[6][9]

Objective: To determine the EC50 (effective concentration for 50% inhibition) of test compounds on the mycelial growth of pathogenic fungi.

Materials:

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compound

  • DMSO

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Compound and Media Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Autoclave the PDA medium and cool it to 45-50°C in a water bath.

    • Add the appropriate amount of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Ensure the final DMSO concentration is the same across all treatments and the control (typically ≤1%).

    • Prepare a control plate containing PDA with the same concentration of DMSO but without the test compound.

    • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing (7-10 day old) fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each test and control plate.

  • Incubation and Assessment:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

    • When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter (in two perpendicular directions) for all treatments.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.

Visualization of Workflows and Concepts

The following diagrams illustrate the experimental workflows and conceptual relationships described in this document.

Herbicidal_Screening_Workflow cluster_prep Preparation cluster_application Application cluster_assessment Assessment Compound_Prep Compound Preparation (Stock & Dilutions) Pre_Emergence Pre-emergence Spray Compound_Prep->Pre_Emergence Post_Emergence Post-emergence Spray (2-4 leaf stage) Compound_Prep->Post_Emergence Seed_Sowing Seed Sowing Seed_Sowing->Pre_Emergence Seed_Sowing->Post_Emergence Incubation Incubation (14-21 days) Pre_Emergence->Incubation Post_Emergence->Incubation Visual_Assessment Visual Assessment (Phytotoxicity) Incubation->Visual_Assessment Biomass_Measurement Biomass Measurement Visual_Assessment->Biomass_Measurement

Caption: Workflow for Herbicidal Activity Screening.

Insecticidal_Screening_Workflow start Start prep Prepare Test Solutions (Serial Dilutions) start->prep dip Leaf Dip (10-15 seconds) prep->dip dry Air Dry Leaf dip->dry infest Infest with Aphids (15-20 adults) dry->infest incubate Incubate (24-48 hours) infest->incubate assess Assess Mortality incubate->assess end Calculate LC50 assess->end

Caption: Workflow for Insecticidal Leaf Dip Bioassay.

Fungicidal_Screening_Workflow A Prepare Compound-Amended PDA Plates B Inoculate with Fungal Mycelial Plug A->B C Incubate at Optimal Temperature B->C D Measure Colony Diameter C->D E Calculate Percent Inhibition D->E F Determine EC50 E->F

Caption: Workflow for Fungicidal Mycelial Growth Inhibition Assay.

Agrochemical_Potential cluster_features Structural Features cluster_activity Potential Agrochemical Activity Molecule This compound Pyridine Pyridine Ring Molecule->Pyridine Cyano Cyano Group (-CN) Molecule->Cyano Carboxylic Carboxylic Acid (-COOH) Molecule->Carboxylic Herbicide Herbicide (Auxin mimic) Pyridine->Herbicide Insecticide Insecticide (Neonicotinoid analogue) Pyridine->Insecticide Fungicide Fungicide Pyridine->Fungicide Cyano->Insecticide Key for activity Carboxylic->Herbicide Key for activity

Caption: Conceptual Relationship of Structure to Potential Activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 3-Cyanopyridine-2-carboxylic acid. The primary focus is on the selective hydrolysis of the common precursor, 2,3-dicyanopyridine (also known as pyridine-2,3-dicarbonitrile).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct laboratory-scale route is the selective partial hydrolysis of 2,3-dicyanopyridine. This method involves the conversion of the nitrile group at the C2 position into a carboxylic acid while leaving the C3 nitrile group intact. Achieving high selectivity is the principal challenge in this synthesis.

Q2: Why is selective hydrolysis of 2,3-dicyanopyridine challenging?

The primary challenge is preventing over-hydrolysis. The reaction can proceed through the desired mono-acid to form the undesired side product, pyridine-2,3-dicarboxylic acid. Furthermore, the reaction can sometimes stop at the intermediate amide stage (2-carbamoyl-3-cyanopyridine). The reactivity of the nitrile groups at the C2 and C3 positions is different due to the electronic influence and steric hindrance from the adjacent ring nitrogen, which must be exploited to achieve selectivity.

Q3: What are the key reaction parameters to control for improving yield and selectivity?

To enhance the yield of the desired this compound, precise control over the following parameters is critical:

  • Temperature: Lower temperatures generally favor mono-hydrolysis and reduce the rate of the second hydrolysis step.

  • Reaction Time: Monitoring the reaction progress is crucial to stop it once the formation of the desired product is maximized, before significant amounts of the di-acid are produced.

  • Reagent Concentration: Using a limited amount of acid or base can help prevent the reaction from proceeding to the di-acid.

Q4: What are the typical side products in this synthesis?

The main side products are:

  • Pyridine-2,3-dicarboxylic acid: Formed by the hydrolysis of both nitrile groups.

  • 2-Carbamoyl-3-cyanopyridine: The amide intermediate, which may be isolated if the hydrolysis of the C2 nitrile group is incomplete.

  • Unreacted 2,3-dicyanopyridine: Results from an incomplete reaction.

Q5: How can the final product be purified?

Purification is typically achieved by exploiting the acidic nature of the product. The process often involves:

  • Acidification: After the reaction, adjusting the pH of the solution to the isoelectric point of this compound will cause it to precipitate.

  • Filtration: The precipitated product can be collected by filtration.

  • Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent system, such as an ethanol/water mixture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Reaction temperature is too low.2. Insufficient reaction time.3. Catalyst or reagent (acid/base) is inactive or of poor quality.1. Gradually increase the temperature in 5-10°C increments.2. Extend the reaction time, monitoring progress with TLC or HPLC.3. Use fresh, high-purity reagents.
Low Yield of Desired Product 1. Sub-optimal reaction conditions (temperature, time).2. Inefficient workup and isolation procedure.1. Perform small-scale optimization experiments to find the ideal balance of temperature and time (see Data Presentation section).2. Carefully control the pH during precipitation to maximize product recovery. Ensure complete extraction if using a solvent-based workup.
High Yield of Pyridine-2,3-dicarboxylic acid (Di-acid) 1. Reaction temperature is too high.2. Reaction time is too long.3. Excess of hydrolyzing agent (acid or base).1. Lower the reaction temperature to slow the second hydrolysis step.2. Stop the reaction earlier. Monitor via TLC/HPLC for the point of maximum mono-acid concentration.3. Use a stoichiometric or slightly sub-stoichiometric amount of the hydrolyzing agent.
Isolation of 2-Carbamoyl-3-cyanopyridine (Amide Intermediate) 1. Hydrolysis conditions are too mild to convert the intermediate amide to the carboxylic acid.1. Increase the reaction temperature or time after the initial formation of the amide.2. Increase the concentration of the acid or base catalyst for the second hydrolysis step (amide to carboxylic acid).
Product is Contaminated or Difficult to Purify 1. Presence of multiple side products.2. Ineffective recrystallization solvent.1. Optimize the reaction to minimize side product formation.2. Screen different solvents or solvent mixtures for recrystallization to find one that effectively separates the product from impurities. Column chromatography may be required in difficult cases.

Data Presentation

Table 1: Effect of Temperature on Yield and Selectivity

Reaction Conditions: 2,3-dicyanopyridine (1 mmol), 70% H₂SO₄ (5 mL), 4 hours.

Temperature (°C)Conversion (%)Yield of Mono-acid (%)Selectivity for Mono-acid (%)
60454089
70756891
80 95 83 87
90997576
100996263

Note: Data is illustrative, based on typical reaction profiles. Optimal conditions should be determined experimentally.

Table 2: Effect of Reaction Time on Product Distribution at 80°C

Reaction Conditions: 2,3-dicyanopyridine (1 mmol), 70% H₂SO₄ (5 mL), 80°C.

Time (hours)Yield of Mono-acid (%)Yield of Di-acid (%)Unreacted Dinitrile (%)
135<164
265330
4 83 12 5
67820<2
87128<1

Note: Data is illustrative. The optimal time is the point where the yield of the mono-acid is maximized.

Experimental Protocols

Protocol 1: Selective Acid-Catalyzed Hydrolysis of 2,3-Dicyanopyridine

This protocol describes a plausible method for the selective hydrolysis of 2,3-dicyanopyridine. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

  • 2,3-Dicyanopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Beakers, filtration apparatus

Procedure:

  • Preparation: In a round-bottom flask, carefully add 2,3-dicyanopyridine (e.g., 5.0 g) to a 70% aqueous solution of sulfuric acid (e.g., 50 mL). The dissolution is exothermic.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Maintain this temperature and monitor the reaction's progress using a suitable analytical method (e.g., TLC or HPLC) every hour. The optimal reaction time is typically between 3 to 5 hours.

  • Workup: Once the reaction has reached optimal conversion, cool the flask to room temperature and then carefully pour the reaction mixture over crushed ice in a large beaker with stirring.

  • Precipitation: Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide. Monitor the pH closely. The product will begin to precipitate as the pH approaches its isoelectric point (typically pH 2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.

  • Purification: Dry the crude product. For higher purity, recrystallize the solid from an appropriate solvent, such as an ethanol-water mixture.

Visualizations

Reaction Pathway

G A 2,3-Dicyanopyridine B 2-Carbamoyl-3-cyanopyridine (Amide Intermediate) A->B +H₂O (Step 1a) C This compound (Desired Product) B->C +H₂O (Step 1b) D Pyridine-2,3-dicarboxylic acid (Side Product) C->D +H₂O (Over-hydrolysis) (Step 2)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Workup & Isolation cluster_purify Purification prep1 Dissolve 2,3-dicyanopyridine in 70% H₂SO₄ react1 Heat to 80°C prep1->react1 react2 Stir for 4 hours react1->react2 react3 Monitor by TLC/HPLC react2->react3 workup1 Cool and quench reaction on ice react3->workup1 workup2 Adjust pH to ~2.5 with NaOH to precipitate workup1->workup2 workup3 Filter solid product workup2->workup3 purify1 Wash with cold water workup3->purify1 purify2 Recrystallize from Ethanol/Water purify1->purify2 purify3 Dry to obtain pure product purify2->purify3

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Troubleshooting Logic

G start Analyze Crude Product q1 Is conversion < 50%? start->q1 q2 Is Di-acid > 15%? q1->q2 No a1 Increase Time or Temp Check Reagent Quality q1->a1 Yes q3 Is Amide intermediate present? q2->q3 No a2 Decrease Time or Temp Reduce [Acid/Base] q2->a2 Yes a3 Increase Time or Temp after initial phase q3->a3 Yes a4 Proceed to Purification (Yield is acceptable) q3->a4 No

Caption: Troubleshooting flowchart for optimizing the synthesis.

Technical Support Center: Synthesis of 3-Cyanopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 3-Cyanopyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes include:

  • Sandmeyer reaction of 3-Aminopicolinic acid: This involves the diazotization of the amino group of 3-aminopicolinic acid (3-amino-2-pyridinecarboxylic acid) followed by cyanation using a copper(I) cyanide catalyst.[1][2]

  • Hydrolysis of 2,3-Pyridinedicarbonitrile: This route involves the selective hydrolysis of one of the nitrile groups of 2,3-pyridinedicarbonitrile to a carboxylic acid.

  • Oxidation of a suitable precursor followed by functional group transformation: For instance, the oxidation of quinoline can lead to pyridine-2,3-dicarboxylic acid, which can then be converted to the target molecule.[3]

Q2: What are the most common side reactions observed during the synthesis?

A2: Common side reactions are highly dependent on the chosen synthetic route.

  • For the Sandmeyer reaction:

    • Formation of biaryl byproducts.[2]

    • Replacement of the diazonium group by a hydroxyl group, forming 3-hydroxypicolinic acid, especially if water is not rigorously excluded.[1]

    • Decarboxylation of the starting material or product under harsh temperature conditions.

  • For the hydrolysis of 2,3-Pyridinedicarbonitrile:

    • Incomplete hydrolysis leading to the corresponding amide (3-cyanopyridine-2-carboxamide) as an impurity.

    • Hydrolysis of both nitrile groups, yielding pyridine-2,3-dicarboxylic acid.

    • Decarboxylation of the product.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[4] Column chromatography on silica gel can also be employed for higher purity.[5] The choice of purification method depends on the nature and quantity of the impurities.

Troubleshooting Guides

Problem 1: Low yield in the Sandmeyer reaction from 3-Aminopicolinic acid.
Possible Cause Suggested Solution
Incomplete diazotization. Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring.
Premature decomposition of the diazonium salt. Work at low temperatures throughout the diazotization and cyanation steps. Avoid exposure to direct sunlight.
Side reaction with water. Use anhydrous solvents and reagents to minimize the formation of 3-hydroxypicolinic acid.
Inefficient cyanation. Ensure the copper(I) cyanide catalyst is active. Prepare it freshly if necessary. Use a stoichiometric amount of the copper salt for better reactivity.[2]
Product loss during workup. Carefully adjust the pH during product isolation to ensure complete precipitation. Use an appropriate extraction solvent.
Problem 2: Presence of 3-cyanopyridine-2-carboxamide impurity after hydrolysis of 2,3-Pyridinedicarbonitrile.
Possible Cause Suggested Solution
Incomplete hydrolysis. Increase the reaction time or temperature. Ensure the concentration of the acid or base catalyst is optimal.
Insufficient water. Use a sufficient excess of water to drive the hydrolysis to completion.
Precipitation of the intermediate amide. If the amide precipitates out of the reaction mixture, consider using a co-solvent to improve its solubility.
Problem 3: Decarboxylation of the product, leading to 3-cyanopyridine.
Possible Cause Suggested Solution
High reaction temperature. Avoid excessive heating during the synthesis and workup. Picolinic acids are known to be susceptible to decarboxylation.
Strongly acidic or basic conditions. Neutralize the reaction mixture carefully after the reaction is complete to avoid prolonged exposure to harsh pH conditions.

Quantitative Data Summary

The following table summarizes typical yields for reactions analogous to the synthesis of this compound, highlighting the impact of different catalysts and conditions.

Reaction TypeStarting MaterialCatalyst/ReagentTemperature (°C)Yield (%)Reference
Ammoxidation3-MethylpyridineV₂O₅, MoO₃, ZrO₂, TiO₂34095 (for 3-cyanopyridine)[6]
Cyanation3-Aminopyridine derivativeisoamyl nitrite/CuCl₂N/A65[7]
DehydrationNicotinamidePhosphorus pentoxideHigh Temp.83-84 (for 3-cyanopyridine)[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Hypothetical Protocol based on similar reactions)

  • Diazotization: Dissolve 3-aminopicolinic acid in a cooled (0-5 °C) aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄). Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent. Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-70 °C) until the evolution of nitrogen gas ceases.

  • Workup and Isolation: Cool the reaction mixture and adjust the pH to precipitate the crude product. Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent system.

Visualizations

Sandmeyer_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 3-Aminopicolinic_acid 3-Aminopicolinic_acid Diazonium_salt Diazonium_salt 3-Aminopicolinic_acid->Diazonium_salt NaNO₂, H⁺ 0-5 °C 3-Cyanopyridine-2-carboxylic_acid 3-Cyanopyridine-2-carboxylic_acid Diazonium_salt->3-Cyanopyridine-2-carboxylic_acid CuCN 3-Hydroxypicolinic_acid 3-Hydroxypicolinic_acid Diazonium_salt->3-Hydroxypicolinic_acid H₂O Biaryl_byproduct Biaryl_byproduct Diazonium_salt->Biaryl_byproduct Radical coupling

Caption: Main reaction and side reaction pathways in the Sandmeyer synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Identify Synthetic Route start->q1 sandmeyer Sandmeyer Reaction q1->sandmeyer Sandmeyer hydrolysis Hydrolysis q1->hydrolysis Hydrolysis check_temp Check Diazotization Temperature (0-5 °C) sandmeyer->check_temp check_hydrolysis_cond Check Hydrolysis Time, Temperature, and Catalyst Concentration hydrolysis->check_hydrolysis_cond check_reagents Check Reagent Purity and Catalyst Activity check_temp->check_reagents Temp OK optimize Optimize Conditions check_reagents->optimize Reagents OK check_hydrolysis_cond->optimize Conditions OK

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 3-Cyanopyridine-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-cyanopyridine-2-carboxylic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during the recrystallization of this compound.

Q1: My this compound will not dissolve in the chosen solvent, even with heating.

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: this compound is a polar molecule. Based on the solubility of structurally similar compounds like nicotinic acid, suitable solvents are likely to be polar, such as water, ethanol, or a mixture of the two.[1][2] Non-polar solvents are unlikely to be effective.

  • Insufficient Solvent: Ensure you are adding the solvent in small portions to the heated crude material until it just dissolves. This minimizes the amount of solvent used and maximizes the yield of recrystallized product.

  • High Impurity Level: If the crude material is heavily contaminated with insoluble impurities, it may appear that the desired compound is not dissolving. In this case, after adding a sufficient amount of hot solvent, the insoluble impurities should be removed by hot filtration.

Q2: After dissolving my compound and letting the solution cool, no crystals have formed.

A2: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or the use of an excessive amount of solvent.

  • Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved even though the temperature has dropped below its saturation point. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound to the solution. The seed crystal acts as a template for new crystals to form.

    • Cool the solution further in an ice bath to significantly decrease the solubility of the compound.

  • Excess Solvent: If too much solvent was used to dissolve the crude product, the solution might not be saturated enough for crystals to form upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

Q3: My compound has oiled out instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the solution is cooled too rapidly.

  • Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Change Solvent System: If slow cooling does not resolve the issue, a different solvent or a solvent mixture may be necessary. For a polar compound like this compound, if you are using a single solvent like ethanol, you could try a mixed solvent system such as ethanol/water. Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to clarify the solution before allowing it to cool slowly.

Q4: The yield of my recrystallized product is very low.

A4: A low yield can result from several factors during the recrystallization process.

  • Using Too Much Solvent: As mentioned previously, using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor after cooling.

  • Premature Crystallization During Hot Filtration: If a hot filtration step was necessary to remove insoluble impurities, some of the desired compound may have crystallized on the filter paper or in the funnel. To prevent this, ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent.

  • Incomplete Crystallization: Ensure the solution has been allowed to cool sufficiently for an adequate amount of time to maximize crystal formation. Cooling in an ice bath after the initial room temperature cooling can improve the yield.

  • Loss During Washing: Washing the collected crystals with a large volume of solvent or with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for recrystallizing this compound?

  • Water: Nicotinic acid is soluble in hot water.[2]

  • Ethanol: Many substituted pyridines are recrystallized from ethanol.[4]

  • Ethanol/Water Mixture: A mixed solvent system can often provide the ideal solubility profile for recrystallization.

It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture. The ideal solvent should dissolve the compound when hot but not when cold.

Q: How can I remove colored impurities during recrystallization?

A: If your solution of this compound is colored by impurities, you can add a small amount of activated charcoal to the hot solution before the filtration step. The activated charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield. After adding the charcoal, heat the solution briefly and then perform a hot filtration to remove the charcoal and any other insoluble impurities.

Q: How do I know if my recrystallized this compound is pure?

A: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and to occur over a broader range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can provide more definitive information about the purity of the compound.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes should be determined through preliminary small-scale tests.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
  • Add a few drops of a potential solvent (e.g., water, ethanol, 95% ethanol) to each test tube at room temperature. Observe the solubility.
  • If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot.
  • Allow the hot solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a small amount of the chosen recrystallization solvent and a boiling chip.
  • Heat the flask on a hot plate with stirring.
  • Add the solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a very small amount of activated charcoal to the flask.
  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or activated charcoal present, perform a hot filtration.
  • Pre-heat a funnel and a receiving flask containing a small amount of boiling solvent on the hot plate.
  • Place a fluted filter paper in the hot funnel and pour the hot solution through it.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.
  • For final drying, the crystals can be transferred to a watch glass and left to air dry or placed in a desiccator.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not available in the searched literature, the following table summarizes the qualitative solubility of related compounds, which can guide solvent selection.

CompoundSolventSolubilityReference(s)
Nicotinic AcidHot WaterSoluble[2]
Nicotinic AcidHot EthanolSoluble[2]
3-CyanopyridineMethanol, EthanolSoluble[3]
2-Amino-3-cyanopyridine Derivatives95% EthanolSuitable for recrystallization[4]

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool no_dissolve Compound Does Not Dissolve dissolve->no_dissolve Issue crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out cool->oiling_out Issue collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Product collect_crystals->end low_yield Low Yield collect_crystals->low_yield Issue check_solvent Check Solvent Polarity (Use Water/Ethanol) no_dissolve->check_solvent add_more_solvent Add More Hot Solvent check_solvent->add_more_solvent hot_filtration Perform Hot Filtration (for insoluble impurities) add_more_solvent->hot_filtration hot_filtration->cool induce_crystallization Induce Crystallization (Scratch/Seed Crystal) no_crystals->induce_crystallization reduce_solvent Reduce Solvent Volume (Evaporate) induce_crystallization->reduce_solvent reduce_solvent->cool reheat_cool_slowly Reheat to Dissolve Oil, Cool Slowly oiling_out->reheat_cool_slowly change_solvent Change Solvent System (e.g., Ethanol/Water) reheat_cool_slowly->change_solvent change_solvent->start check_solvent_volume Check for Excess Solvent low_yield->check_solvent_volume check_washing Check Washing Procedure (Use ice-cold solvent) check_solvent_volume->check_washing check_washing->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 3-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyanopyridine-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a polar molecule and generally exhibits limited solubility in many common organic solvents. Its solubility is influenced by factors such as the solvent's polarity, temperature, and the pH of the medium. It is known to be soluble in some polar aprotic solvents and has limited solubility in water and non-polar organic solvents.

Q2: In which common organic solvents is this compound most soluble?

Solubility of Structurally Related Compounds:

Compound Solvent Solubility
3-Cyanopyridine Methanol Soluble
Ethanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble[1]

| | Water | Limited[1] |

This table provides a qualitative assessment based on available data for a structurally similar compound and should be used as a general guideline. Experimental verification is highly recommended.

Q3: How can I improve the solubility of this compound in a reaction mixture?

A3: Several strategies can be employed to improve the solubility of this compound:

  • Solvent Selection: Choose a solvent in which the acid has higher intrinsic solubility. Polar aprotic solvents like DMF, DMSO, or DMA are often good starting points.

  • Co-solvents: Using a mixture of solvents can significantly enhance solubility. A small amount of a polar co-solvent can disrupt the crystal lattice of the acid and improve its solvation.[2][3][4][5]

  • Temperature: Increasing the reaction temperature often increases the solubility of a solid in a liquid.

  • pH Adjustment: For reactions in aqueous or protic solvents, adjusting the pH can convert the carboxylic acid to its more soluble carboxylate salt.[6]

  • Derivatization: Converting the carboxylic acid to a more soluble derivative, such as an ester or an acyl chloride, can be an effective strategy, especially if the subsequent reaction is compatible with the new functional group.[7]

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

This is a common issue that can lead to incomplete reactions and low yields.

Troubleshooting Workflow:

A Initial Observation: This compound is poorly soluble B Strategy 1: Change Solvent System A->B E Strategy 2: Increase Temperature A->E G Strategy 3: Derivatization A->G I Strategy 4: Use Additives A->I C Try polar aprotic solvents (DMF, DMSO, DMA) B->C D Use a co-solvent system (e.g., DCM/DMF, Toluene/DMF) B->D K Problem Solved: Reaction proceeds homogeneously C->K D->K F Gradually heat the reaction mixture while monitoring for degradation E->F F->K H Convert to a more soluble intermediate (e.g., acyl chloride or ester) G->H H->K J Consider phase-transfer catalysts or solubilizing agents I->J J->K

Caption: Troubleshooting workflow for poor solubility.

Issue 2: Amide coupling reaction with this compound gives low yield due to poor solubility.

Amide bond formation is a critical reaction, and the low solubility of the starting acid can be a major hurdle.

Detailed Experimental Protocol: Amide Coupling using a Co-solvent System

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagents and Materials:

    • This compound (1 equivalent)

    • Amine (1.1 equivalents)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 equivalents)

    • Organic base (e.g., DIPEA or triethylamine) (2-3 equivalents)

    • Anhydrous primary solvent (e.g., Dichloromethane - DCM)

    • Anhydrous co-solvent (e.g., Dimethylformamide - DMF)

  • Procedure: a. To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound. b. Add the primary solvent (DCM) to form a suspension. c. Add the co-solvent (DMF) dropwise with stirring until the acid dissolves. A typical starting ratio is 10:1 DCM:DMF. d. Add the coupling agent and the organic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid. e. Add the amine to the reaction mixture. f. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. g. Upon completion, quench the reaction with water and perform a standard aqueous work-up. h. Purify the crude product by column chromatography.

Amide Coupling Workflow:

A Start: Amide Coupling Reaction B Suspend this compound in primary solvent (e.g., DCM) A->B C Add co-solvent (e.g., DMF) dropwise until dissolved B->C D Add coupling agent (e.g., HATU) and base (e.g., DIPEA) C->D E Activate carboxylic acid (Stir for 10-15 min) D->E F Add amine E->F G Monitor reaction (TLC or LC-MS) F->G H Work-up and Purification G->H I End: Isolated Amide Product H->I

Caption: Workflow for amide coupling with a co-solvent.

Issue 3: Esterification of this compound is sluggish and incomplete.

Similar to amide coupling, esterification can be hampered by the poor solubility of the starting acid.

Detailed Experimental Protocol: Esterification via Acyl Chloride Intermediate

This method involves converting the carboxylic acid to a more reactive and potentially more soluble acyl chloride intermediate.

  • Reagents and Materials:

    • This compound (1 equivalent)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2 equivalents)

    • Catalytic amount of DMF (if using oxalyl chloride)

    • Anhydrous solvent (e.g., DCM or Toluene)

    • Alcohol (1.2 equivalents)

    • Organic base (e.g., Pyridine or Triethylamine) (1.5 equivalents)

  • Procedure: a. Step 1: Formation of Acyl Chloride i. Suspend this compound in the anhydrous solvent in a dry reaction flask under an inert atmosphere. ii. Add thionyl chloride (or oxalyl chloride with catalytic DMF) dropwise at 0 °C. iii. Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solid dissolves. iv. Remove the excess thionyl chloride/oxalyl chloride under reduced pressure. The resulting crude acyl chloride can be used directly in the next step. b. Step 2: Esterification i. Dissolve the crude acyl chloride in a fresh portion of anhydrous solvent. ii. Cool the solution to 0 °C and add the alcohol, followed by the dropwise addition of the organic base. iii. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. iv. Upon completion, perform a standard aqueous work-up. v. Purify the crude product by column chromatography.

Esterification via Acyl Chloride Workflow:

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A Suspend this compound in anhydrous solvent B Add SOCl₂ or (COCl)₂/DMF at 0 °C A->B C Reflux until solid dissolves B->C D Remove excess reagent in vacuo C->D E Dissolve crude acyl chloride in anhydrous solvent D->E F Add alcohol and base at 0 °C E->F G Stir at room temperature F->G H Monitor reaction (TLC/LC-MS) G->H I Work-up and Purification H->I J End: Isolated Ester Product I->J

Caption: Workflow for esterification via an acyl chloride intermediate.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Cyanopyridine-2-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3-cyanopyridine-2-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound into its amide or ester derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid.- Ensure coupling reagents (e.g., EDC, HATU) are fresh and used in appropriate stoichiometric amounts (typically 1.1-1.5 equivalents).- Consider pre-activation of the carboxylic acid for 15-30 minutes before adding the amine or alcohol.[1]
Low nucleophilicity of the amine or alcohol.- For weakly nucleophilic amines, consider using a stronger coupling reagent like HATU or PyBOP.- For esterifications, catalysis with an acid (e.g., H₂SO₄) or a base (e.g., DMAP) may be necessary.
Steric hindrance at the reaction center.- Prolong the reaction time and/or increase the reaction temperature.- Select a less bulky coupling reagent.
Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. Dry glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Decarboxylation: Loss of CO₂ from the starting material.- Avoid excessively high temperatures and prolonged reaction times, as pyridine carboxylic acids can be susceptible to decarboxylation.
Side reactions involving the cyano group: Hydrolysis of the nitrile to an amide or carboxylic acid.- Use mild reaction conditions and avoid strong acids or bases that can promote nitrile hydrolysis.[2]
Epimerization (if applicable): Loss of stereochemical integrity if the starting material is chiral.- Use racemization-suppressing additives like HOBt or OxymaPure with carbodiimide coupling agents.- Maintain a low reaction temperature.[1]
Difficulty in Product Purification Unreacted starting materials.- Optimize the stoichiometry of reagents to ensure complete conversion of the limiting reagent.- Employ an appropriate work-up procedure to remove unreacted acid or amine/alcohol.
Byproducts from the coupling reagent.- For carbodiimide-based couplings, the urea byproduct can often be removed by filtration if it is insoluble, or by aqueous washes.- Choose a coupling reagent that generates water-soluble byproducts for easier removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing amides from this compound?

A1: The most common and effective methods involve the use of coupling reagents to activate the carboxylic acid, followed by reaction with an amine. Popular choices for coupling agents include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.

  • Phosphonium salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient but also more expensive.

  • Uronium salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a very effective coupling reagent, known for fast reaction times and high yields, particularly for sterically hindered substrates.[1]

Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. This method is highly effective but can be harsh and may not be suitable for sensitive substrates.

Q2: What are the recommended conditions for the esterification of this compound?

A2: Esterification can be achieved through several methods:

  • Fischer-Speier Esterification: Refluxing the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Steglich Esterification: Using a carbodiimide (like DCC or EDC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an aprotic solvent like dichloromethane (DCM).[3] This method is milder than Fischer esterification and is suitable for a wider range of alcohols.

  • Alkylation: Reacting the carboxylate salt of the acid with an alkyl halide.

Q3: How can I monitor the progress of my derivatization reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A spot for the starting carboxylic acid should diminish over time, while a new spot for the desired amide or ester product should appear.

Q4: What are some common solvents used for these derivatization reactions?

A4: The choice of solvent depends on the specific reaction conditions and the solubility of the reactants. Common aprotic solvents used for amide and ester synthesis include:

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

For Fischer esterification, the alcohol reactant often serves as the solvent.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using HATU
  • Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Ester Synthesis using EDC/DMAP
  • Dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • After the reaction is complete, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

Data Presentation

The following tables provide representative data for the derivatization of this compound under various conditions. These are illustrative examples and actual yields may vary depending on the specific substrate and experimental setup.

Table 1: Amide Synthesis with Different Coupling Reagents

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1AnilineEDC/HOBtDIPEADMF1275
2BenzylamineHATUDIPEADCM492
3MorpholinePyBOPDIPEATHF688
4AnilineSOCl₂ then aminePyridineToluene865

Table 2: Ester Synthesis under Various Conditions

EntryAlcoholMethodCatalystSolventTime (h)Yield (%)
1MethanolFischerH₂SO₄Methanol2485
2EthanolEDC/DMAPDMAPDCM1290
3IsopropanolFischerH₂SO₄Isopropanol4870
4Benzyl alcoholEDC/DMAPDMAPDCM1688

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3-CPA 3-Cyanopyridine- 2-carboxylic Acid Activation Activation 3-CPA->Activation Amine Amine / Alcohol Coupling Coupling Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Quench Quench Reaction Coupling->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Product Pure Derivative Purification->Product troubleshooting_flowchart Start Low or No Product Yield Check_Reagents Are coupling reagents and solvents fresh and anhydrous? Start->Check_Reagents Reagent_Yes Yes Check_Reagents->Reagent_Yes Reagent_No No Check_Reagents->Reagent_No Replace reagents Check_Activation Is the carboxylic acid fully activated? Reagent_Yes->Check_Activation Activation_Yes Yes Check_Activation->Activation_Yes Activation_No No Check_Activation->Activation_No Increase coupling reagent stoichiometry or pre-activate Check_Hindrance Is steric hindrance a likely issue? Activation_Yes->Check_Hindrance Hindrance_Yes Yes Check_Hindrance->Hindrance_Yes Increase reaction time/ temperature or change coupling reagent Hindrance_No No Check_Hindrance->Hindrance_No Check_Side_Reactions Are there significant side products observed? Hindrance_No->Check_Side_Reactions Side_Reactions_Yes Yes Check_Side_Reactions->Side_Reactions_Yes Optimize conditions to minimize side reactions (e.g., lower temperature) Side_Reactions_No No Check_Side_Reactions->Side_Reactions_No Consult further optimization guides

References

Troubleshooting unexpected NMR shifts in 3-Cyanopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-cyanopyridine-2-carboxylic acid who may be encountering unexpected Nuclear Magnetic Resonance (NMR) shifts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: Experimentally determined high-resolution NMR data for this compound is not widely published. However, based on the analysis of similar structures and known substituent effects on the pyridine ring, the following are predicted chemical shifts in DMSO-d₆. Actual shifts can vary depending on experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-48.30 - 8.50 (dd)140.0 - 142.0Expected to be a doublet of doublets due to coupling with H-5 and H-6.
H-57.70 - 7.90 (dd)125.0 - 127.0Expected to be a doublet of doublets due to coupling with H-4 and H-6.
H-68.90 - 9.10 (dd)152.0 - 154.0Expected to be the most downfield proton due to proximity to the nitrogen and deshielding by the carboxylic acid.
COOH13.0 - 14.0 (br s)165.0 - 167.0The carboxylic acid proton is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent.
C-2-148.0 - 150.0Quaternary carbon, no proton signal.
C-3-110.0 - 112.0Quaternary carbon, no proton signal.
CN-116.0 - 118.0Quaternary carbon, no proton signal.

Q2: My carboxylic acid proton peak is not visible in the ¹H NMR spectrum. What could be the reason?

A2: The absence of the carboxylic acid proton peak is a common issue. Several factors can cause this:

  • Proton Exchange: The acidic proton of the carboxylic acid can exchange with deuterium atoms from the NMR solvent (e.g., in CDCl₃ containing traces of DCl, or in D₂O).[1][2] This results in a non-protonated species that is not detectable in ¹H NMR.

  • Broadening: The signal for the carboxylic acid proton can be very broad, sometimes to the point of being indistinguishable from the baseline.[2][3] This broadening is often due to hydrogen bonding and chemical exchange.

  • Sample Purity: The presence of basic impurities can deprotonate the carboxylic acid, leading to the disappearance of the -OH signal.

  • Water Content: Traces of water in the sample or solvent can lead to rapid proton exchange, broadening the signal or causing it to merge with the water peak.[4]

Q3: The chemical shifts of my pyridine ring protons are significantly different from the predicted values. What could be causing this?

A3: Deviations in the chemical shifts of the pyridine ring protons can arise from several factors:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the electron density around the pyridine ring and, consequently, the chemical shifts.[5]

  • pH of the Sample: Protonation of the pyridine nitrogen atom will lead to a significant downfield shift of all ring protons due to the increased positive charge on the ring.[6] Ensure your sample is free from acidic contaminants.

  • Concentration: At higher concentrations, intermolecular interactions, such as hydrogen bonding, can affect the chemical shifts.[7]

  • Temperature: Temperature can affect the rate of chemical exchange and molecular tumbling, which can influence chemical shifts.[7]

Troubleshooting Guide

If you are observing unexpected NMR shifts for this compound, follow this troubleshooting workflow:

troubleshooting_workflow start Unexpected NMR Shifts Observed check_COOH Is the COOH proton signal absent or shifted? start->check_COOH check_pyridine Are the pyridine proton signals shifted or showing incorrect multiplicity? start->check_pyridine check_COOH->check_pyridine No d2o_exchange Perform a D₂O Shake Experiment check_COOH->d2o_exchange Yes check_solvent Verify Solvent and Purity check_pyridine->check_solvent Yes two_d_nmr Acquire 2D NMR (COSY, HSQC/HMBC) check_pyridine->two_d_nmr No, but other unexpected peaks are present d2o_exchange->check_solvent Disappearance confirms exchangeable proton check_concentration Run NMR at Different Concentrations check_solvent->check_concentration check_temp Run NMR at Different Temperatures check_concentration->check_temp check_ph Check for Acidic/Basic Impurities (LC-MS) check_temp->check_ph check_ph->two_d_nmr If shifts are still unexpected confirm_structure Confirm Structure and Identify Impurities two_d_nmr->confirm_structure experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H NMR transfer->acquire_1h d2o_shake D₂O Shake (Optional) acquire_1h->d2o_shake acquire_2d Acquire 2D NMR (Optional) d2o_shake->acquire_2d process Process Spectrum acquire_2d->process analyze Analyze Shifts & Couplings process->analyze troubleshoot Troubleshoot Unexpected Shifts analyze->troubleshoot

References

Preventing degradation of 3-Cyanopyridine-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Cyanopyridine-2-carboxylic acid during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two primary degradation pathways for this compound are hydrolysis of the nitrile group and decarboxylation.

  • Hydrolysis: The cyano group (-CN) can be hydrolyzed to an amide (-CONH₂) and subsequently to a carboxylic acid (-COOH), especially under acidic or alkaline conditions when heated. This would result in the formation of pyridine-2,3-dicarboxylic acid imide or pyridine-2,3-dicarboxylic acid.

  • Decarboxylation: The carboxylic acid group at the 2-position of the pyridine ring may be susceptible to decarboxylation, particularly at elevated temperatures, leading to the formation of 3-Cyanopyridine. To prevent the decarboxylation of similar pyridine carboxylic acids, it is recommended to avoid temperatures above 135°C.[1]

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3][4] It should be protected from moisture, heat, and sources of ignition.[2][4]

Q3: What substances are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[2][5]

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6][7] The appearance of new peaks in the chromatogram corresponding to potential degradation products (e.g., 3-Cyanopyridine, pyridine-2,3-dicarboxylic acid) would indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes in the molecule.

Q5: Are there any visual signs of degradation?

A5: While not definitive, a change in the physical appearance of the solid, such as discoloration or clumping (due to moisture absorption), may indicate potential degradation. For closely related compounds, long-term storage in mild steel containers has been noted to cause discoloration.[8]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Inconsistent experimental results or low yield Degradation of the starting material.Assess the purity of the this compound stock using a suitable analytical method like HPLC. If degradation is confirmed, use a fresh, properly stored batch.
Unexpected side products in reaction The starting material may have degraded into reactive species (e.g., decarboxylated product).Characterize the side products to understand the degradation pathway. Review storage conditions and handling procedures to prevent future degradation.
Poor solubility compared to a fresh batch Potential formation of less soluble degradation products or absorption of moisture.Ensure the compound is stored in a desiccated environment. Confirm the identity and purity of the material before use.

Potential Degradation Pathways

The following table summarizes the potential degradation pathways for this compound and the factors that can promote them.

Degradation Pathway Description Promoting Factors Potential Degradation Product(s)
Hydrolysis of Nitrile The cyano group is converted to a carboxamide and then to a carboxylic acid.[9][10][11]Presence of water, acidic or alkaline conditions, elevated temperature.[1][11]Pyridine-2,3-dicarboxylic acid imide, Pyridine-2,3-dicarboxylic acid
Decarboxylation Loss of carbon dioxide from the carboxylic acid group.[12][13]Elevated temperatures (potentially above 135°C).[1]3-Cyanopyridine

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol and may require optimization for specific instrumentation and degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is a common choice for such compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve it in a suitable solvent (e.g., a mixture of water and organic solvent similar to the mobile phase) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Analysis:

    • Inject a standard volume of the sample.

    • Monitor the chromatogram for the appearance of new peaks that may correspond to degradation products.

    • Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

degradation_pathway main This compound hydrolysis_product Pyridine-2,3-dicarboxylic acid main->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻, Heat) decarboxylation_product 3-Cyanopyridine main->decarboxylation_product Decarboxylation (Heat, >135°C)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_handling Handling & Purity Check cluster_experiment Experimental Use storage Store in a cool, dry, well-ventilated area sample Take Sample storage->sample prepare Prepare for Analysis (Dissolve & Filter) sample->prepare hplc HPLC Analysis prepare->hplc decision Purity Acceptable? hplc->decision use Use in Experiment decision->use Yes discard Discard Degraded Stock decision->discard No

Caption: Recommended workflow for handling and purity verification.

References

Technical Support Center: Scaling Up the Synthesis of 3-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 3-Cyanopyridine-2-carboxylic acid, with a focus on scaling up production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when moving from laboratory to pilot or production scale.

Issue Question Possible Causes & Solutions
Low Yield in Chlorination Step Q1: My yield of 2-chloro-3-cyanopyridine from 3-cyanopyridine N-oxide is significantly lower upon scale-up. What are the likely causes and how can I improve it?Suboptimal Temperature Control: The chlorination reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to side reactions.[1] Solution: Implement a more robust cooling system for the reactor and consider a slower, controlled addition of the chlorinating agent (e.g., phosphorus oxychloride) to manage the exotherm.[1] Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Ensure the reaction is heated for a sufficient duration, for example, by refluxing for several hours after the initial addition of reagents.[2] pH Control: The pH of the reaction system can influence the selectivity and yield.[3] Solution: If using a method that involves controlling the pH with an organic base, ensure accurate and consistent pH monitoring and adjustment throughout the reaction.[3]
Impurity Formation in Hydrolysis Q2: During the hydrolysis of 2-chloro-3-cyanopyridine, I am observing a significant amount of 2-hydroxy-3-cyanopyridine as a byproduct. How can I minimize this?Reaction Conditions: The formation of the 2-hydroxy byproduct can be favored under certain pH and temperature conditions. Solution: Carefully control the reaction conditions. The hydrolysis is typically carried out using an aqueous alkali solution (e.g., caustic soda).[2] The concentration of the base and the reaction temperature should be optimized to favor the hydrolysis of the cyano group over the displacement of the chloro group. Reaction Time: Prolonged reaction times at elevated temperatures can increase the formation of the hydroxy byproduct. Solution: Monitor the reaction closely and stop it once the starting material is consumed to the desired level.
Difficult Product Isolation & Purification Q3: I am having difficulty isolating pure this compound from the reaction mixture. What are some effective purification strategies?Precipitation and Crystallization: The product is a solid and can often be isolated by precipitation and crystallization. Solution: After the hydrolysis, carefully adjust the pH of the reaction mixture to the isoelectric point of the carboxylic acid to induce precipitation.[4] The crude product can then be purified by recrystallization from a suitable solvent. Extraction: If impurities are soluble in organic solvents, an extraction can be performed. Solution: After adjusting the pH, the aqueous solution containing the product can be washed with an organic solvent to remove non-polar impurities before precipitating the product.
Safety Concerns on Scale-Up Q4: What are the primary safety concerns when scaling up the synthesis of this compound?Exothermic Reactions: As mentioned, the chlorination step can be highly exothermic, posing a risk of a runaway reaction if not properly controlled.[1] Solution: Use a jacketed reactor with a reliable cooling system and ensure slow, controlled addition of reagents.[1] Corrosive Reagents: The use of reagents like phosphorus oxychloride and the generation of acidic byproducts can be corrosive to standard reactors. Solution: Use appropriate reactor materials, such as glass-lined or specialized alloy reactors, to prevent corrosion. Toxic Byproducts: The synthesis may involve the use and generation of toxic and hazardous materials. Solution: Ensure adequate ventilation and use appropriate personal protective equipment (PPE). All waste should be handled and disposed of according to safety regulations.

Frequently Asked Questions (FAQs)

Q: What are the most common and scalable synthetic routes to this compound?

A: The most prevalent industrial route involves a multi-step synthesis starting from 3-cyanopyridine. This typically includes the oxidation of 3-cyanopyridine to its N-oxide, followed by chlorination to yield 2-chloro-3-cyanopyridine, which is then hydrolyzed to the final product.[5] An alternative for the chlorination step is the Sandmeyer reaction, starting from 2-amino-3-cyanopyridine.[6]

Q: Are there any direct synthesis methods that avoid a chloro-intermediate?

A: While less common for this specific molecule, direct oxidation of a suitable precursor, such as 2-methyl-3-cyanopyridine, is a potential route for synthesizing pyridine carboxylic acids.[7] Additionally, microbial hydrolysis of a dinitrile precursor could be an alternative green chemistry approach.[8]

Q: What are the key parameters to control during the hydrolysis of 2-chloro-3-cyanopyridine?

A: The key parameters to control are temperature, pH (or base concentration), and reaction time. Elevated temperatures can lead to decarboxylation of the final product.[9] The concentration of the base needs to be sufficient to drive the hydrolysis of the nitrile without promoting the unwanted substitution of the chlorine atom.

Q: What are the potential byproducts of the Sandmeyer reaction for the synthesis of 2-chloro-3-cyanopyridine?

A: The Sandmeyer reaction can produce several byproducts, including phenol derivatives (from the reaction of the diazonium salt with water), azo coupling products, and de-amination products where the diazonium group is replaced by a hydrogen atom.[6][10]

Data Presentation

The following table summarizes quantitative data for key steps in the synthesis of this compound and its intermediates.

Reaction Step Starting Material Reagents Solvent Temperature Time Yield Reference
Chlorination 3-Cyanopyridine N-oxidePhosphorus oxychloride-80-95°C1-10 hNot specified[2]
Chlorination 3-Cyanopyridine N-oxideBis(trichloromethyl)carbonate, N,N-dibutylformamide1,2-dichloroethane70°C12 h70%[5]
Sandmeyer Reaction 2-Amino-3-carbonitrilesCopper(II) chlorideAcetonitrileNot specifiedNot specifiedNot specified[2]
Hydrolysis 2-Chloro-3-cyanopyridineAqueous caustic sodaWaterNot specifiedNot specifiedNot specified[2]
Hydrolysis 3-CyanopyridineSodium hydroxideWater60-200°CContinuous95-99.5%[9]

Experimental Protocols

1. Synthesis of 2-Chloro-3-cyanopyridine from 3-Cyanopyridine N-oxide

This protocol is based on a common industrial method.

  • Materials: 3-Cyanopyridine N-oxide, Phosphorus oxychloride.

  • Procedure:

    • In a reactor equipped with a reflux condenser and a dropping funnel, carefully add phosphorus oxychloride.

    • Heat the phosphorus oxychloride to 80-95°C.[2]

    • Slowly add 3-cyanopyridine N-oxide to the heated phosphorus oxychloride.[2]

    • After the addition is complete, reflux the reaction mixture for 1-10 hours, monitoring the reaction progress by TLC or HPLC.[2]

    • After the reaction is complete, cool the mixture and carefully quench it by adding it to ice water.

    • The crude 2-chloro-3-cyanopyridine can be isolated by filtration and purified by recrystallization.

2. Hydrolysis of 2-Chloro-3-cyanopyridine to this compound

This protocol describes the final hydrolysis step.

  • Materials: 2-Chloro-3-cyanopyridine, Aqueous sodium hydroxide (or other alkali).

  • Procedure:

    • Dissolve 2-chloro-3-cyanopyridine in an aqueous solution of sodium hydroxide.

    • Heat the reaction mixture. The exact temperature and time will need to be optimized to maximize the yield of the carboxylic acid and minimize byproducts.

    • Monitor the reaction for the disappearance of the starting material.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the solution with a suitable acid (e.g., hydrochloric acid) to the isoelectric point of this compound to precipitate the product.

    • Isolate the solid product by filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization.

Mandatory Visualization

TroubleshootingWorkflow start Start: Low Yield or Impurities in This compound Synthesis check_step Identify the Problematic Step: Chlorination or Hydrolysis? start->check_step chlorination_issue Issue in Chlorination of 3-Cyanopyridine N-oxide check_step->chlorination_issue Chlorination hydrolysis_issue Issue in Hydrolysis of 2-Chloro-3-cyanopyridine check_step->hydrolysis_issue Hydrolysis check_temp_control Inadequate Temperature Control? chlorination_issue->check_temp_control improve_cooling Solution: Improve Reactor Cooling and Control Reagent Addition Rate check_temp_control->improve_cooling Yes incomplete_reaction Incomplete Reaction? check_temp_control->incomplete_reaction No improve_cooling->incomplete_reaction monitor_reaction Solution: Monitor Reaction Progress (TLC/HPLC) and Ensure Sufficient Reaction Time/Temp incomplete_reaction->monitor_reaction Yes purification_issue Difficulty in Purification? incomplete_reaction->purification_issue No monitor_reaction->purification_issue byproduct_formation High Levels of 2-Hydroxy Byproduct? hydrolysis_issue->byproduct_formation optimize_hydrolysis Solution: Optimize Base Concentration, Temperature, and Reaction Time byproduct_formation->optimize_hydrolysis Yes decarboxylation Evidence of Decarboxylation? byproduct_formation->decarboxylation No optimize_hydrolysis->decarboxylation lower_temp Solution: Lower Reaction Temperature During Hydrolysis decarboxylation->lower_temp Yes decarboxylation->purification_issue No lower_temp->purification_issue optimize_cryst Solution: Optimize pH for Precipitation and Choose Appropriate Recrystallization Solvent purification_issue->optimize_cryst Yes end End: Optimized Process purification_issue->end No optimize_cryst->end

Caption: Troubleshooting workflow for the synthesis of this compound.

SynthesisPathway cluster_main Primary Synthetic Pathway cluster_alternative Alternative Route to Intermediate start 3-Cyanopyridine n_oxide 3-Cyanopyridine N-oxide start->n_oxide Oxidation (e.g., H2O2) chloro_intermediate 2-Chloro-3-cyanopyridine n_oxide->chloro_intermediate Chlorination (e.g., POCl3) final_product This compound chloro_intermediate->final_product Hydrolysis (e.g., NaOH, H2O) amino_precursor 2-Amino-3-cyanopyridine amino_precursor->chloro_intermediate Sandmeyer Reaction (e.g., NaNO2, HCl, CuCl)

Caption: Common synthetic pathways to this compound.

References

Technical Support Center: Synthesis of 3-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-cyanopyridine-2-carboxylic acid, with a focus on alternative catalytic methods.

Section 1: Direct C-H Carboxylation of Pyridine Derivatives

Direct carboxylation of a suitable pyridine precursor offers a more atom-economical route to this compound. Recent advancements in electrochemical and copper-catalyzed methods using CO₂ as a C1 source are particularly promising.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Direct Carboxylation

Q1: My electrochemical carboxylation is resulting in a low yield of the desired carboxylic acid. What are the common causes?

A1: Low yields in electrochemical carboxylation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Suboptimal Reaction Conditions:

    • Solution: Ensure all reactants and the solvent are pure and anhydrous, as water can interfere with the reaction. The choice of electrolyte is also critical; ensure it is compatible with your system and present at the correct concentration.[1]

  • Electrode Issues:

    • Solution: The surface of the electrodes is crucial. Ensure they are clean and polished before each reaction. The choice of electrode material (e.g., platinum, magnesium) can also significantly impact the reaction's efficiency. For some reactions, a sacrificial anode like magnesium is employed to achieve a drastic increase in efficiency.[2]

  • Cell Configuration:

    • Solution: The type of electrochemical cell (divided or undivided) can dramatically affect the regioselectivity and yield.[3] For instance, in some pyridine carboxylations, a divided cell favors C5-carboxylation, while an undivided cell promotes C4-carboxylation.[4] Experiment with both setups to determine the optimal configuration for your specific substrate.

  • Side Reactions:

    • Solution: Hydrogenolysis (reduction of the C-X bond) can be a significant side reaction. The choice of solvent can influence the rate of hydrogenolysis.[5] In some cases, the initially formed carboxylate can react further to form esters. The addition of certain salts, like MgBr₂, can help suppress these nucleophilic side reactions.[1]

Q2: I am observing the formation of multiple regioisomers in my carboxylation reaction. How can I improve the selectivity?

A2: Achieving high regioselectivity is a common challenge in the functionalization of pyridines.

  • Directing Groups:

    • Solution: The presence and nature of substituents on the pyridine ring can direct the carboxylation to a specific position. Carefully select your starting material based on the desired regiochemistry.

  • Catalyst and Ligand Choice:

    • Solution: In copper-catalyzed carboxylations, the ligand plays a crucial role in determining the selectivity. For C4-selective carboxylation, ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) have been shown to be effective.[6]

  • Electrochemical Cell Setup:

    • Solution: As mentioned in the previous question, the electrochemical reactor design (divided vs. undivided cell) is a powerful tool for controlling regioselectivity.[3][4]

Experimental Protocol: Copper-Catalyzed C4-Selective Carboxylation of Pyridines with CO₂

This protocol is based on a method for the C4-selective carboxylation of pyridines via pyridylphosphonium salts.[6]

Materials:

  • Pyridine derivative

  • Triphenylphosphine (PPh₃)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Diethylzinc (ZnEt₂)

  • Dimethylacetamide (DMA), anhydrous

  • Carbon dioxide (CO₂), balloon pressure

  • Standard glassware for anhydrous reactions

Procedure:

  • Formation of the Pyridylphosphonium Salt (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the pyridine derivative (1.0 mmol) in anhydrous DMA (5 mL).

    • Add triphenylphosphine (1.2 mmol).

    • Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (1.1 mmol) dropwise.

    • Allow the reaction to stir at room temperature for 1 hour.

  • Copper-Catalyzed Carboxylation:

    • To the flask containing the in situ generated pyridylphosphonium salt, add CuCl (0.1 mmol) and TMEDA (0.15 mmol).

    • Evacuate and backfill the flask with CO₂ (from a balloon) three times.

    • Add diethylzinc (2.0 mmol, 1.0 M solution in hexanes) dropwise at room temperature.

    • Stir the reaction mixture under a CO₂ atmosphere at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Section 2: Two-Step Synthesis via Ammoxidation and Hydrolysis

A well-established industrial route involves the vapor-phase ammoxidation of 3-methylpyridine (3-picoline) to 3-cyanopyridine, followed by hydrolysis to the carboxylic acid.

Part A: Ammoxidation of 3-Methylpyridine
Catalyst CompositionSupportTemperature (°C)3-Picoline Conversion (%)3-Cyanopyridine Selectivity (%)3-Cyanopyridine Yield (%)
V₂O₅-MoO₃γ-Al₂O₃350-450~95~85~80
V₂O₅-TiO₂Anatase350-400>98~90~88
V₂O₅-SnO₂-450High~87High

Note: The presented data is a summary from various sources and actual results may vary based on specific reaction conditions.

Q1: The conversion of 3-picoline in my fixed-bed reactor is lower than expected. What could be the issue?

A1: Low conversion in a fixed-bed reactor can be due to several factors:

  • Catalyst Deactivation:

    • Solution: The catalyst can deactivate over time due to coking (carbon deposition), sintering (loss of surface area at high temperatures), or poisoning by impurities in the feed.[7][8] Consider regenerating the catalyst, which may involve a controlled oxidation to burn off coke. If poisoning is suspected, ensure the purity of your 3-picoline, ammonia, and air feeds.

  • Suboptimal Temperature:

    • Solution: The reaction is highly temperature-dependent. A temperature that is too low will result in low conversion, while a temperature that is too high can lead to over-oxidation to CO and CO₂.[9] Carefully optimize the temperature profile across the reactor bed.

  • Incorrect Feed Composition:

    • Solution: The molar ratios of ammonia to 3-picoline and oxygen to 3-picoline are critical. An insufficient amount of ammonia can lead to the formation of pyridine as a byproduct, while too much oxygen can cause excessive combustion. Systematically vary the feed ratios to find the optimal conditions.

  • Flow Rate and Contact Time:

    • Solution: If the flow rate of the reactants is too high (short contact time), the 3-picoline may not have sufficient time to react. Conversely, a very long contact time can lead to side reactions. Adjust the flow rates to optimize the contact time.

Q2: The selectivity to 3-cyanopyridine is poor, with significant formation of byproducts like pyridine and CO₂. How can I improve this?

A2: Poor selectivity is a common challenge in ammoxidation.

  • Catalyst Composition:

    • Solution: The choice of catalyst and promoters is crucial for selectivity. For instance, the addition of MoO₃ to a V₂O₅/γ-Al₂O₃ catalyst has been shown to improve catalytic properties.[10][11] The V₂O₅-TiO₂ system is also known for high selectivity.[12]

  • Reaction Temperature:

    • Solution: As mentioned earlier, high temperatures favor the formation of CO and CO₂. Carefully controlling the temperature is key to maximizing the selectivity for the desired nitrile.

  • Ammonia Concentration:

    • Solution: An adequate amount of ammonia is necessary to promote the formation of the nitrile group and suppress the formation of pyridine. Optimize the ammonia to 3-picoline ratio in your feed.

This protocol provides a general procedure for the lab-scale ammoxidation of 3-picoline.

Materials and Equipment:

  • Fixed-bed reactor (e.g., quartz tube) with a furnace for heating

  • V₂O₅-TiO₂ (anatase) catalyst

  • 3-Methylpyridine (3-picoline)

  • Ammonia gas

  • Air or oxygen/nitrogen mixture

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Condenser and collection system for products

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Packing:

    • Pack a known amount of the V₂O₅-TiO₂ catalyst into the fixed-bed reactor, securing it with quartz wool plugs.

  • System Setup:

    • Assemble the reactor in the furnace and connect the gas and liquid feed lines. Connect the reactor outlet to a condenser and a series of traps (e.g., cooled with an ice bath) to collect the products.

  • Reaction:

    • Heat the reactor to the desired temperature (e.g., 380 °C) under a flow of nitrogen.

    • Once the temperature is stable, introduce the reactant gases (ammonia and air) at the desired flow rates using mass flow controllers.

    • Introduce 3-picoline into a vaporizer using a syringe pump, where it is mixed with the gas stream before entering the reactor.

    • Typical molar ratios (picoline:NH₃:O₂:H₂O) can vary, but a starting point could be 1:3:15:5.

    • Run the reaction for a set period, collecting the liquid products in the cold traps.

  • Analysis:

    • Analyze the collected liquid products and the effluent gas stream by GC to determine the conversion of 3-picoline and the selectivity to 3-cyanopyridine and other byproducts.

Part B: Hydrolysis of 3-Cyanopyridine

Q1: The activity of my nitrilase enzyme is low, leading to incomplete hydrolysis of 3-cyanopyridine. What are the possible reasons?

A1: Low enzyme activity can be caused by several factors:

  • Suboptimal pH and Temperature:

    • Solution: Every enzyme has an optimal pH and temperature range for activity. For nitrilases, the optimal pH is often slightly alkaline (pH 7.5-8.0).[13] Ensure your reaction buffer is at the optimal pH and the temperature is controlled.

  • Substrate or Product Inhibition:

    • Solution: High concentrations of the substrate (3-cyanopyridine) or the product (nicotinic acid) can inhibit the enzyme.[14] A fed-batch approach, where the substrate is added gradually, can help maintain a low substrate concentration and avoid inhibition, leading to higher overall yields.[15]

  • Enzyme Instability:

    • Solution: The enzyme may not be stable under the reaction conditions. Immobilizing the enzyme on a solid support can significantly improve its stability and allow for easier reuse.[16][17]

  • Presence of Inhibitors:

    • Solution: Ensure your substrate and buffer are free from heavy metal ions or other potential enzyme inhibitors.

Q2: I am having difficulty separating the enzyme from the product after the reaction. What is a better approach?

A2: Using whole cells or immobilized enzymes is an effective solution.

  • Solution: Employing whole microbial cells (e.g., Gordonia terrae, Rhodococcus rhodochrous) that express the nitrilase simplifies the process as the enzyme is contained within the cells.[15] Alternatively, immobilizing the purified enzyme or whole cells in a matrix like sodium alginate allows for easy separation of the biocatalyst from the reaction mixture by simple filtration.[17] This also facilitates the reuse of the biocatalyst.

This protocol is a general guide based on the use of recombinant E. coli cells expressing a nitrilase.[17]

Materials:

  • Recombinant E. coli cells expressing a suitable nitrilase

  • Sodium alginate

  • Glutaraldehyde

  • Polyethyleneimine (PEI)

  • Calcium chloride (CaCl₂)

  • 3-Cyanopyridine

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.0)

  • Packed-bed bioreactor (can be a simple column for lab scale)

Procedure:

  • Cell Immobilization:

    • Harvest the E. coli cells by centrifugation and wash them with buffer.

    • Resuspend the cell pellet in a sodium alginate solution.

    • Extrude the cell-alginate mixture dropwise into a CaCl₂ solution to form beads.

    • Cross-link the beads by treating them with a solution of glutaraldehyde and PEI.

    • Wash the immobilized cell beads thoroughly with buffer.

  • Hydrolysis in a Packed-Bed Reactor:

    • Pack the immobilized cell beads into a column to create a packed-bed bioreactor.

    • Prepare a solution of 3-cyanopyridine in Tris-HCl buffer (e.g., 0.8 M).

    • Pump the substrate solution through the packed-bed reactor at a controlled flow rate (e.g., 2 mL/min).

    • Recirculate the solution through the reactor until the desired conversion is achieved. Monitor the reaction by HPLC.

  • Product Isolation:

    • Once the reaction is complete, collect the product solution.

    • The nicotinic acid can be isolated by adjusting the pH to its isoelectric point to precipitate the product, followed by filtration and washing.

Section 3: Signaling Pathways and Experimental Workflows

Diagrams of Key Processes

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes and a simplified reaction mechanism.

G cluster_0 Direct Carboxylation Route cluster_1 Two-Step Ammoxidation-Hydrolysis Route start1 Pyridine Derivative step1_1 Electrochemical Cell / Cu Catalyst start1->step1_1 end1 This compound step1_1->end1 co2_1 CO2 co2_1->step1_1 start2 3-Methylpyridine step2_1 Ammoxidation (V2O5-based catalyst, NH3, O2) start2->step2_1 intermediate 3-Cyanopyridine step2_1->intermediate step2_2 Hydrolysis (Enzymatic or Chemical) intermediate->step2_2 end2 This compound step2_2->end2

Fig. 1: Overview of synthetic routes.

G cluster_0 Simplified Mechanism of Copper-Catalyzed C-H Carboxylation Pyridine-H Pyridine Substrate Intermediate_A Pyridyl-Cu(III) Intermediate Pyridine-H->Intermediate_A + Cu-L Cu-L Active Cu(I) Catalyst Intermediate_B Carboxylated Cu(III) Intermediate Intermediate_A->Intermediate_B + CO2 CO2 Carbon Dioxide Product Pyridine-COOH Intermediate_B->Product Reductive Elimination Product->Cu-L Catalyst Regeneration

Fig. 2: Simplified Cu-catalyzed carboxylation pathway.

G cluster_0 Experimental Workflow for Enzymatic Hydrolysis prep Prepare Immobilized Nitrilase Biocatalyst setup Set up Packed-Bed Bioreactor prep->setup reaction Pump Substrate Through Reactor and Recirculate setup->reaction substrate_prep Prepare 3-Cyanopyridine Solution substrate_prep->reaction monitoring Monitor Conversion by HPLC reaction->monitoring monitoring->reaction Continue if incomplete separation Separate Biocatalyst (Filtration) monitoring->separation Reaction Complete isolation Isolate Product (e.g., Precipitation) separation->isolation

Fig. 3: Workflow for enzymatic hydrolysis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for 3-Cyanopyridine-2-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The methods are evaluated based on experimental data, including reaction yields, conditions, and starting materials. Detailed protocols and workflow diagrams are provided to facilitate replication and adaptation in a laboratory setting.

Method 1: Ammoxidation of 2,3-Dimethylpyridine followed by Oxidation

This two-step approach begins with the formation of 2-cyano-3-methylpyridine from 2,3-dimethylpyridine, which is then oxidized to the final product. This route is notable for its use of readily available starting materials and established industrial processes for the initial ammoxidation step.

Experimental Protocol

Step 1: Synthesis of 2-Cyano-3-methylpyridine via Ammoxidation

This procedure is based on a patented industrial process for the gas-phase ammoxidation of 2,3-dimethylpyridine.

  • Reactants: 2,3-dimethylpyridine, ammonia (NH₃), and air (as a source of oxygen).

  • Catalyst: A mixed metal oxide catalyst, typically containing iron, antimony, and vanadium oxides.

  • Reaction Conditions:

    • Temperature: 365-370°C

    • Molar Ratio (2,3-dimethylpyridine:NH₃:O₂): Approximately 1:1.76:2.97

  • Procedure:

    • A gaseous mixture of preheated 2,3-dimethylpyridine, ammonia, and air is passed through a fixed-bed reactor containing the catalyst.

    • The reaction is maintained at the specified temperature.

    • The gaseous product stream is then quenched and purified to isolate 2-cyano-3-methylpyridine.

  • Yield: High yields of 2-cyano-3-methylpyridine have been reported, often in the range of 70-80%.

Step 2: Oxidation of 2-Cyano-3-methylpyridine to this compound

This step involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. Potassium permanganate (KMnO₄) is a common oxidizing agent for this transformation.

  • Reactants: 2-cyano-3-methylpyridine, Potassium Permanganate (KMnO₄).

  • Solvent: Water.

  • Procedure:

    • 2-cyano-3-methylpyridine is dissolved in water.

    • A solution of potassium permanganate is added portion-wise to the stirred solution of the pyridine derivative.

    • The reaction mixture is heated to promote the oxidation. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

    • Upon completion, the manganese dioxide byproduct is removed by filtration.

    • The filtrate is acidified to precipitate the this compound.

    • The product is collected by filtration, washed, and dried.

Workflow Diagram

G cluster_0 Method 1: Ammoxidation and Oxidation start 2,3-Dimethylpyridine step1 Ammoxidation (NH3, O2, Catalyst, 365-370°C) start->step1 intermediate 2-Cyano-3-methylpyridine step1->intermediate step2 Oxidation (KMnO4, H2O, Heat) intermediate->step2 product This compound step2->product

Figure 1. Workflow for the synthesis of this compound via ammoxidation and oxidation.

Method 2: Selective Hydrolysis of 2,3-Dicyanopyridine

This method involves the selective hydrolysis of one of the two nitrile groups of 2,3-dicyanopyridine. Achieving selective mono-hydrolysis can be challenging, as the reaction can proceed to form the dicarboxylic acid. Careful control of reaction conditions is crucial for the success of this route.

Experimental Protocol

The selective mono-hydrolysis of dinitriles can often be achieved under controlled acidic or basic conditions.

  • Reactant: 2,3-Dicyanopyridine.

  • Reagent: A moderately concentrated acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide).

  • Solvent: Water or a mixture of water and an organic solvent.

  • Procedure (Illustrative example using acidic hydrolysis):

    • 2,3-Dicyanopyridine is dissolved in an aqueous solution of sulfuric acid.

    • The reaction mixture is heated to a controlled temperature. The temperature and reaction time are critical parameters to favor mono-hydrolysis over di-hydrolysis.

    • The reaction is monitored by techniques such as HPLC or TLC to determine the optimal point to stop the reaction.

    • The reaction mixture is cooled and neutralized to precipitate the this compound.

    • The product is isolated by filtration, washed with cold water, and dried.

Workflow Diagram

G cluster_1 Method 2: Selective Hydrolysis start 2,3-Dicyanopyridine step1 Selective Mono-hydrolysis (Acid or Base, H2O, Controlled Temp.) start->step1 product This compound step1->product

Figure 2. Workflow for the synthesis of this compound via selective hydrolysis.

Performance Comparison

ParameterMethod 1: Ammoxidation & OxidationMethod 2: Selective Hydrolysis
Starting Material 2,3-Dimethylpyridine2,3-Dicyanopyridine
Number of Steps 21
Key Challenge Oxidation of an electron-deficient pyridine ring.Achieving selective mono-hydrolysis and preventing the formation of the dicarboxylic acid.
Reported Yield High for the ammoxidation step (70-80%); variable for the oxidation step.Highly dependent on reaction conditions; can be moderate to good with careful optimization.
Scalability The ammoxidation step is an established industrial process.Potentially scalable, but requires precise control over reaction parameters.
Reagents Ammonia, Air, Metal Oxide Catalyst, Potassium Permanganate.Acid or Base.

Conclusion

Both presented methods offer viable pathways to this compound.

  • Method 1 (Ammoxidation and Oxidation) is a robust, two-step process that benefits from a well-established industrial first step. The main challenge lies in the optimization of the second oxidation step.

  • Method 2 (Selective Hydrolysis) is a more direct, one-step approach. However, its success hinges on the ability to precisely control the reaction conditions to achieve selective hydrolysis of only one nitrile group, which can be a significant synthetic challenge.

The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the synthesis, and the level of process control that can be implemented in the laboratory. Further optimization of the reaction conditions for both routes is a promising area for future research to improve yields and selectivity.

A Comparative Analysis of the Biological Activity of 3-Cyanopyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-cyanopyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. This guide provides a comparative overview of the biological activities of various 3-cyanopyridine analogs, supported by experimental data from recent studies.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro biological activities of several 3-cyanopyridine derivatives against various cell lines and microbial strains. The data, presented as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, offer a quantitative basis for comparing the efficacy of these analogs.

Table 1: Anticancer Activity of 3-Cyanopyridine Analogs

Compound IDModification of 3-Cyanopyridine CoreCell LineIC50 (µM)Reference
5e 2-oxo, 4-(4-methoxyphenyl), 6-(4-((4-fluorobenzyl)oxy)phenyl)PC-3 (Prostate)<10[1]
MDA-MB-231 (Breast)<10[1]
HepG2 (Liver)<10[1]
5c 2-oxo, 4-(4-chlorophenyl), 6-(4-((4-fluorobenzyl)oxy)phenyl)PC-3 (Prostate)~20[1]
MDA-MB-231 (Breast)~20[1]
HepG2 (Liver)~20[1]
7h 2-oxo, 4-(phenyl), 6-(pyridin-3-yl)MCF-7 (Breast)1.89
8f 2-methoxy, 4-(phenyl), 6-(naphthalen-2-yl)MCF-7 (Breast)1.69[2]
5c 1-((1-(4-chlorophenyl)ethylidene)amino), 2-oxo, 4-(2-oxo-2H-chromen-3-yl)HEPG2 (Liver)1.46[3]
5d 1-((1-(thiophen-2-yl)ethylidene)amino), 2-oxo, 4-(2-oxo-2H-chromen-3-yl)HEPG2 (Liver)7.08[3]
7b 2-thioxo, 4-(4-fluorophenyl), 6-(4-morpholinophenyl)A549 (Lung)0.87 µg/mL[4]
8a 2-oxo, 4-(4-fluorophenyl), 6-(4-morpholinophenyl)A549 (Lung)0.83 µg/mL[4]
5a 2-amino, 4-(phenyl), 6-amino-1-(3-(trifluoromethyl)phenyl)HepG2 (Liver)2.71
MCF-7 (Breast)1.77[5]
7b 2-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-5-yl)-4-chlorophenylMCF-7 (Breast)6.22[5]

Table 2: Antimicrobial and Enzyme Inhibitory Activity of 3-Cyanopyridine Analogs

Compound IDModification of 3-Cyanopyridine CoreTargetMIC/MBC (µg/mL) or Ki (µM)Reference
5a 2-amino, 4-(p-tolyl), 6-(4-chlorophenyl)E. coliMIC: 64.5, MBC: 125[6]
B. subtilisMIC: 125, MBC: 250[6]
5b 2-amino, 4-(4-methoxyphenyl), 6-(4-chlorophenyl)E. coliMIC: 125, MBC: 250[6]
B. subtilisMIC: 125, MBC: 250[6]
5d 2-amino, 4-(5-methylfuran-2-yl), 5,6,7,8-tetrahydrobenzo[b]hCA IKi: 33[7]
hCA IIKi: 56[7]
5b 2-amino, 4-(furan-2-yl), 5,6,7,8-tetrahydrobenzo[b]hCA IKi: 34[7]
7d 2-amino, 4-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzo[b]hCA IKi: 2.84[8]
7b 2-amino, 4-(4-bromophenyl)-5,6,7,8-tetrahydrobenzo[b]hCA IIKi: 2.56[8]

Experimental Protocols

The biological activities summarized above were determined using established in vitro assays. Below are detailed methodologies for the key experiments cited.

In Vitro Anticancer Activity Screening

1. Cell Culture: Human cancer cell lines such as A549 (lung), PC-3 (prostate), MDA-MB-231 (breast), HepG2 (liver), and MCF-7 (breast) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1][3] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]

2. Cytotoxicity Assay (SRB or MTT Assay): The cytotoxic effects of the synthesized compounds were evaluated using the Sulforhodamine B (SRB) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][5]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[1]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[1][3]

  • SRB Assay: After incubation, cells were fixed with trichloroacetic acid, washed, and stained with 0.4% (w/v) SRB solution. The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at a specific wavelength (e.g., 570 nm).[1]

  • MTT Assay: MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was read at 570 nm.[5]

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[1][3][5]

Enzyme Inhibition Assay (Carbonic Anhydrase)

1. Enzyme Purification: Human carbonic anhydrase I (hCA I) and II (hCA II) isoenzymes were purified from human erythrocytes using Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography.[8]

2. Inhibition Assay: The inhibitory effects of the 3-cyanopyridine derivatives on the esterase activity of hCA I and II were determined.

  • Reaction Mixture: The assay mixture contained Tris-SO4 buffer, the respective CA isoenzyme, and various concentrations of the inhibitor.

  • Substrate Addition: The reaction was initiated by adding p-nitrophenyl acetate as the substrate.

  • Measurement: The hydrolysis of the substrate was monitored spectrophotometrically by measuring the change in absorbance at 348 nm.

  • Ki Determination: The inhibitor concentration causing 50% inhibition (IC50) was determined from activity versus inhibitor concentration plots. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.[8]

Antibacterial Activity Assay

1. Bacterial Strains: Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria were used to assess the antibacterial activity of the compounds.[6]

2. Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined using the broth microdilution method.

  • Preparation: Serial dilutions of the test compounds were prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Observation: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[6]

3. Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, an aliquot from each well showing no visible growth in the MIC assay was subcultured onto Mueller-Hinton agar plates. The plates were incubated at 37°C for 24 hours. The MBC was the lowest concentration that resulted in no bacterial growth on the agar plates.[6]

Visualizations

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates the general workflow for evaluating the in vitro anticancer activity of the synthesized 3-cyanopyridine analogs.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Screening cluster_sar Further Studies synthesis Synthesis of 3-Cyanopyridine Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization compound_treatment Treatment with Test Compounds characterization->compound_treatment cell_culture Cell Line Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->compound_treatment cytotoxicity_assay Cytotoxicity Assay (SRB or MTT) compound_treatment->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) sar->mechanism

Caption: General workflow for synthesis and in vitro anticancer evaluation of 3-cyanopyridine analogs.

Signaling Pathway Inhibition

Several studies suggest that 3-cyanopyridine derivatives exert their anticancer effects by inhibiting specific signaling pathways involved in cancer cell proliferation and survival. For instance, some analogs have been identified as inhibitors of kinases like PIM-1 and survivin modulators.[1][2]

cluster_pathway Simplified Apoptosis Induction Pathway drug 3-Cyanopyridine Analog (e.g., 5c, 5e) survivin Survivin (IAP family protein) drug->survivin inhibition caspases Caspases survivin->caspases inhibition apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: Inhibition of survivin by 3-cyanopyridine analogs leads to apoptosis.

References

Structural Elucidation of 3-Cyanopyridine-2-carboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. For a novel compound such as 3-Cyanopyridine-2-carboxylic acid, a comprehensive structural validation is paramount to understanding its chemical behavior, reactivity, and potential biological activity. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, a multi-faceted approach employing various spectroscopic techniques is essential for a complete characterization in different states of matter.

This guide provides a comparative overview of X-ray crystallography and other key analytical techniques for the structural validation of this compound. Although a public crystal structure for this specific molecule is not available, this guide will utilize data from closely related compounds to illustrate the expected outcomes and comparative strengths of each method.

At a Glance: Comparison of Analytical Techniques

The following table summarizes the information obtainable from each analytical technique for the structural validation of this compound.

TechniqueInformation ProvidedState of MatterThroughputCost
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry.Solid (crystal)LowHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative number of protons, and dynamic processes in solution.Liquid (solution)HighModerate to High
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C≡N, C=O, O-H), and information about bond vibrations.Solid or LiquidHighLow
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for structural clues.Gas (ionized)HighModerate

In-Depth Analysis: A Multi-Technique Approach

A thorough structural validation of this compound would involve a synergistic application of the following techniques.

Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography provides unparalleled detail of the molecular structure in the solid state. By diffracting X-rays off a single crystal, a three-dimensional electron density map is generated, from which the precise positions of atoms can be determined.

Expected Structural Insights for this compound:

  • Planarity: The pyridine ring is expected to be planar. The extent of planarity of the carboxylic acid and cyano substituents relative to the ring can be precisely determined.

  • Bond Lengths and Angles: Key bond lengths (e.g., C-C, C-N, C=O, C≡N) and angles will be determined with high precision, offering insights into bond order and hybridization.

  • Intermolecular Interactions: Crucially, this technique would reveal the hydrogen bonding network, a key determinant of the crystal packing. It is anticipated that the carboxylic acid proton will form a strong hydrogen bond with the pyridine nitrogen of an adjacent molecule, a common supramolecular synthon in pyridine carboxylic acids.[1] Other potential interactions, such as π-π stacking of the pyridine rings, would also be elucidated.

Hypothetical Crystallographic Data:

Based on related structures, the following is a representative table of expected crystallographic parameters.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pna2₁
a (Å)~8-10
b (Å)~13-15
c (Å)~5-7
α (°)90
β (°)~90-100
γ (°)90
Volume (ų)~600-800
Z4

Key Bond Lengths and Angles (Hypothetical):

Bond/AngleExpected Value
C=O~1.21 Å
C-O~1.32 Å
C≡N~1.15 Å
O-C=O~123°
Pyridine C-N-C~117°
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It provides information on the chemical environment and connectivity of atoms.

Expected ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would confirm the 2,3-disubstitution pattern.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which would disappear upon addition of D₂O.

Expected ¹³C NMR Spectrum (in CDCl₃):

  • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

  • Cyano Carbon: A signal around δ 115-120 ppm.

  • Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm), with the carbon attached to the carboxylic acid and the carbon adjacent to the nitrogen being the most downfield.

Representative NMR Data for a Cyanopyridine Derivative:

¹H NMR (in DMSO-d₆)¹³C NMR (in DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Chemical Shift (δ, ppm) Assignment
8.95d165.2C=O
8.30dd155.1C-CN
7.75dd152.8C-COOH
13.5 (broad)s140.3CH
128.7CH
124.5CH
116.4CN
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected Key IR Absorptions (in KBr):

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid.

  • C≡N Stretch: A sharp, medium-intensity absorption around 2230 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹.

  • C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Representative IR Data for a Cyanopyridine Carboxylic Acid:

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C-H (Aromatic)~3100
C≡N (Nitrile)~2235
C=O (Carboxylic Acid)~1710
C=C, C=N (Aromatic Ring)1580, 1470
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer additional structural information.

Expected Mass Spectrum (Electron Ionization):

  • Molecular Ion Peak (M⁺): A peak at m/z = 148, corresponding to the molecular weight of C₇H₄N₂O₂.

  • High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass, allowing for the unambiguous determination of the elemental composition. For C₇H₄N₂O₂, the expected exact mass is approximately 148.0273.

  • Fragmentation Pattern: Characteristic losses of small molecules such as CO₂ (from the carboxylic acid), HCN (from the nitrile and ring), and CO would be expected, providing further confirmation of the structure.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method. For a relatively volatile compound, electron ionization (EI) with a direct insertion probe or gas chromatography-mass spectrometry (GC-MS) could be used. For less volatile compounds, electrospray ionization (ESI) from a solution would be appropriate.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. For HRMS, the measured exact mass is used to calculate the elemental composition.

Visualizing the Workflow and Comparisons

The following diagrams, generated using the DOT language, illustrate the experimental workflow for structural validation and a logical comparison of the information obtained from each technique.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification xrd Single-Crystal X-ray Diffraction purification->xrd nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry (HRMS) purification->ms xrd_data 3D Structure, Bond Lengths/Angles, Packing xrd->xrd_data nmr_data Connectivity, Chemical Environment nmr->nmr_data ftir_data Functional Groups ftir->ftir_data ms_data Molecular Formula, Fragmentation ms->ms_data validation Comprehensive Structural Validation xrd_data->validation nmr_data->validation ftir_data->validation ms_data->validation

Caption: Experimental workflow for the structural validation of this compound.

logical_comparison cluster_techniques Analytical Techniques cluster_information Derived Structural Information molecule This compound xrd X-ray Crystallography (Solid State) molecule->xrd nmr NMR Spectroscopy (Solution) molecule->nmr ftir FTIR Spectroscopy (Bulk Sample) molecule->ftir ms Mass Spectrometry (Gas Phase) molecule->ms info_3d Precise 3D Geometry & Intermolecular Interactions xrd->info_3d Unambiguous info_connectivity Atom Connectivity & Solution Conformation nmr->info_connectivity Detailed info_functional Presence of Functional Groups ftir->info_functional Confirmatory info_formula Molecular Formula & Fragmentation ms->info_formula Confirmatory

Caption: Logical comparison of information from different analytical techniques.

References

A Comparative Analysis of 3-Cyanopyridine-2-carboxylic Acid and Nicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the exploration of pyridine derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, nicotinic acid (pyridine-3-carboxylic acid) is a well-established compound with significant clinical applications. Its structural analog, 3-Cyanopyridine-2-carboxylic acid, presents an intriguing subject for comparative study due to its distinct substituent pattern, which may confer unique physicochemical and biological properties. This guide provides a detailed, objective comparison of these two molecules, summarizing available experimental data, outlining relevant experimental protocols, and visualizing key pathways to inform further research and drug development efforts.

Physicochemical Properties: A Tale of Two Pyridines

A fundamental comparison between this compound and nicotinic acid begins with their physicochemical properties. While extensive data is available for the widely studied nicotinic acid, information on this compound is less comprehensive. The presence of a nitrile group at the 2-position, in addition to the carboxylic acid at the 3-position, is expected to significantly influence the molecule's polarity, acidity, and intermolecular interactions compared to nicotinic acid's simpler structure.

PropertyThis compoundNicotinic Acid
Molecular Formula C₇H₄N₂O₂C₆H₅NO₂
Molecular Weight 148.12 g/mol 123.11 g/mol [1]
Appearance -White crystalline powder[1]
Melting Point -236-239 °C[1]
Solubility -Soluble in hot water and alcohol[1]
pKa -4.85 (carboxyl), 2.07 (pyridine nitrogen)

Synthesis and Chemical Reactivity

The synthesis of both molecules often involves the modification of a pre-existing pyridine ring. Nicotinic acid can be synthesized through the oxidation of nicotine or 3-methylpyridine (3-picoline)[2]. The industrial production of nicotinic acid frequently involves the ammoxidation of 3-picoline to 3-cyanopyridine (nicotinonitrile), followed by hydrolysis[3].

The synthesis of this compound is less commonly described. However, synthetic routes to related 3-cyanopyridine derivatives often involve multi-component reactions. For instance, the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles can be achieved through the cyclocondensation of chalcones with cyanoacetamide[4]. Another approach involves the reaction of chalcones with ethyl cyanoacetate to furnish 2-oxo-1,2-dihydropyridine-3-carboxylate[4].

Biological Activity and Therapeutic Potential: Established vs. Exploratory

The biological activities of nicotinic acid are well-documented, primarily revolving around its role as a lipid-lowering agent and its interaction with the G-protein coupled receptor GPR109A (also known as HCA₂). In contrast, the biological profile of this compound remains largely unexplored, with inferences drawn from studies on structurally related cyanopyridine derivatives.

Biological ActivityThis compoundNicotinic Acid
Lipid-Lowering Not ReportedWell-established; lowers LDL and triglycerides, raises HDL[5][6]
Anti-inflammatory Inferred from derivativesDemonstrated in various models; mediated by GPR109A[7][8]
Anticancer Derivatives show activity against various cancer cell lines[4][9][10]GPR109A acts as a tumor suppressor in some cancers (e.g., colon, breast)[11]
Antimicrobial Derivatives show activity against bacteria and fungi[12][13][14][15]Not a primary activity
Primary Receptor UnknownGPR109A[16]
Nicotinic Acid's GPR109A Signaling Pathway

Nicotinic acid exerts many of its therapeutic effects through the activation of the GPR109A receptor, which is predominantly expressed in adipocytes and immune cells[7]. Upon binding, it initiates a signaling cascade that has implications for both lipid metabolism and inflammation.

GPR109A_Signaling NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Binds Gi Gi GPR109A->Gi Activates beta_arrestin β-Arrestin Signaling GPR109A->beta_arrestin AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA HSL ↓ HSL Activity Lipolysis ↓ Lipolysis Inflammation ↓ Pro-inflammatory Cytokines

Nicotinic acid's signaling cascade via the GPR109A receptor.

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison between this compound and nicotinic acid, standardized experimental protocols are essential. Below are methodologies for key assays relevant to their potential biological activities.

GPR109A Activation Assay

This assay determines the ability of a compound to activate the GPR109A receptor. A common method involves measuring changes in intracellular cyclic AMP (cAMP) levels.

Principle: GPR109A is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Protocol:

  • Cell Culture: Use a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).

  • Cell Seeding: Plate the cells in a 96-well plate and incubate overnight.

  • Compound Incubation: Treat the cells with varying concentrations of this compound, nicotinic acid (as a positive control), or vehicle for a specified time.

  • cAMP Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC₅₀ value.

In Vitro Anti-inflammatory Activity Assay

This assay evaluates the potential of the compounds to suppress the production of pro-inflammatory mediators in immune cells.

Principle: Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages. The anti-inflammatory effect of a compound can be quantified by measuring the reduction in LPS-induced pro-inflammatory cytokines like TNF-α and IL-6.

Protocol:

  • Cell Culture: Use a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Cell Seeding: Plate the cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with different concentrations of the test compounds for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-only treated control.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of the compounds to induce cell death, which is a crucial parameter for any potential therapeutic agent.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells[16][17][18][19][20].

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison S1 3-Cyanopyridine- 2-carboxylic acid A1 GPR109A Activation (cAMP Assay) S1->A1 A2 Anti-inflammatory (Cytokine Measurement) S1->A2 A3 Cytotoxicity (MTT Assay) S1->A3 S2 Nicotinic Acid S2->A1 S2->A2 S2->A3 D1 EC₅₀ / IC₅₀ Determination A1->D1 A2->D1 A3->D1 D2 Comparative Efficacy & Potency D1->D2 D3 Structure-Activity Relationship D2->D3

Proposed workflow for a comparative study of the two compounds.

Conclusion and Future Directions

This comparative guide highlights the extensive body of research on nicotinic acid and the significant knowledge gap concerning this compound. While the structural similarity suggests that this compound might exhibit interesting biological activities, potentially interacting with pathways modulated by nicotinic acid or possessing novel therapeutic properties, this remains speculative without direct experimental evidence. The anticancer and antimicrobial activities observed in related cyanopyridine derivatives warrant a thorough investigation of this compound in these areas.

For researchers and drug development professionals, the provided experimental protocols offer a clear roadmap for a head-to-head comparison. Such studies are crucial to elucidate the structure-activity relationships and to determine if this compound holds promise as a lead compound for the development of new therapeutics. Future research should focus on its synthesis, purification, and comprehensive biological screening to unlock its potential and provide the empirical data necessary for a complete comparative analysis with its well-known counterpart, nicotinic acid.

References

Purity Analysis of Synthesized 3-Cyanopyridine-2-carboxylic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 3-Cyanopyridine-2-carboxylic acid, a key building block in various pharmaceutical compounds. This guide includes a detailed experimental protocol for a recommended HPLC method, a comparison with alternative analytical techniques, and supporting data presented in a clear, tabular format.

Comparative Analysis of Analytical Methods

The purity of this compound can be assessed using various analytical techniques. While HPLC is the most common and robust method, other techniques can be employed, each with its own advantages and limitations. The following table summarizes a comparison between a developed Reverse-Phase HPLC (RP-HPLC) method, Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

ParameterRP-HPLC MethodUPLC MethodGC-MS Method (after derivatization)
Principle Separation based on polaritySeparation based on polarity using smaller particlesSeparation based on volatility and mass-to-charge ratio
Typical Run Time 15-30 minutes5-10 minutes20-40 minutes
Resolution GoodExcellentExcellent
Sensitivity (LOD) ~1-5 ng/mL~0.1-1 ng/mL~0.01-0.1 ng/mL
Throughput ModerateHighLow to Moderate
Instrumentation Cost ModerateHighHigh
Solvent Consumption ModerateLowLow
Sample Preparation Simple dissolution and filtrationSimple dissolution and filtrationDerivatization required
Key Advantages Robust, widely available, reliableFast, high resolution, low solvent useHigh sensitivity and specificity, structural information
Key Disadvantages Longer run times than UPLCHigher backpressure, potential for cloggingSample derivatization is complex and can introduce errors

Experimental Workflow & Logic

The following diagram illustrates the general workflow for the purity analysis of synthesized this compound by HPLC.

cluster_synthesis Synthesis & Sampling cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesis of this compound sampling Take representative sample of crude product synthesis->sampling dissolution Dissolve sample in diluent sampling->dissolution filtration Filter through 0.45 µm syringe filter dissolution->filtration injection Inject sample and standard into HPLC system filtration->injection standard Prepare standard solution of known concentration standard->injection separation Separation on C18 column injection->separation detection UV Detection at 270 nm separation->detection integration Integrate peak areas detection->integration calculation Calculate purity (% area) integration->calculation report Generate report calculation->report

HPLC Purity Analysis Workflow

Detailed Experimental Protocol: RP-HPLC

This protocol outlines a robust RP-HPLC method for the purity analysis of synthesized this compound, designed to separate the main compound from potential impurities such as starting materials and by-products.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (or phosphoric acid for non-MS compatible methods).[1]

  • Reference Standard: A well-characterized reference standard of this compound.

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v).

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-20 min: 95% B; 20.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

3. Preparation of Solutions

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the sample diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized crude or purified product and dissolve it in 25 mL of the sample diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[2]

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak shape of the main compound.

  • Inject the sample solution to perform the purity analysis.

  • After the analysis, wash the column with a high percentage of organic solvent to remove any strongly retained impurities.

5. Data Analysis

The purity of the synthesized this compound is typically determined by the area percentage method. The percentage purity is calculated as follows:

% Purity = (Area of the main peak / Total area of all peaks) x 100

This calculation assumes that all impurities have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard for each impurity would be required.

Alternative and Complementary Methods

While HPLC is a powerful tool, other methods can provide valuable, often complementary, information.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller column particles (typically sub-2 µm) and higher pressures.[3] This results in significantly faster analysis times, improved resolution, and lower solvent consumption compared to traditional HPLC. The method described above can be adapted for a UPLC system, often with a simple gradient translation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that can be used for the analysis of volatile and semi-volatile compounds.[1] Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This typically involves converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester). While the sample preparation is more complex, GC-MS can provide valuable structural information about unknown impurities.

UV-Vis Spectrophotometry

For a rapid but less specific assessment of purity, UV-Vis spectrophotometry can be employed.[1] By measuring the absorbance of a solution at a specific wavelength and applying the Beer-Lambert law, the concentration of the main component can be estimated. However, this method cannot distinguish between the target compound and any impurities that absorb at the same wavelength.

Conclusion

The choice of analytical method for the purity determination of synthesized this compound depends on the specific requirements of the analysis. The described RP-HPLC method offers a robust and reliable approach for routine purity assessment. For higher throughput and resolution, UPLC is an excellent alternative. When detailed structural information of impurities is required, GC-MS after derivatization is the method of choice. A thorough understanding of the advantages and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to ensure the quality and purity of their synthesized compounds.

References

Navigating the Synthesis of 3-Cyanopyridine-2-carboxylic Acid: A Comparative Guide to Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical and agrochemical development, the synthesis of key intermediates is a critical determinant of efficiency and cost-effectiveness. 3-Cyanopyridine-2-carboxylic acid, a valuable building block for numerous bioactive molecules, presents a synthetic challenge that researchers are continuously seeking to optimize. This guide provides a comprehensive comparison of alternative starting materials for its synthesis, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthetic pathways to aid researchers, scientists, and drug development professionals in their endeavors.

The primary routes to this compound diverge from several key precursors, each with its own set of advantages and disadvantages. The most prominent of these are 2-Methyl-3-cyanopyridine and 2-Chloro-3-cyanopyridine , which are themselves accessible from more fundamental starting materials such as 3-methylpyridine (β-picoline) and 3-cyanopyridine.

Comparative Analysis of Synthetic Pathways

The choice of starting material significantly impacts the overall synthetic strategy, influencing factors such as the number of steps, reaction conditions, and ultimately, the yield and purity of the final product. Below is a detailed comparison of the most viable synthetic routes.

Table 1: Quantitative Comparison of Synthetic Routes to this compound and its Precursors
Starting MaterialKey ReagentsReaction ConditionsIntermediate ProductYield (%)Purity (%)Reference
Route 1: From 3-Methylpyridine
3-MethylpyridineNitric acid, Trifluoroacetic anhydride, KCN0°C to rt, 15h2-Methyl-3-cyanopyridine75-[1]
2-Methyl-3-cyanopyridineKMnO₄, H₂ORefluxThis compoundModerate-General Method
Route 2: From 3-Cyanopyridine
3-CyanopyridineH₂O₂, H₂SO₄90°C, 2h3-Cyanopyridine N-oxideHigh-[2]
3-Cyanopyridine N-oxidePOCl₃, Organic base0-100°C2-Chloro-3-cyanopyridineHigh-[2][3]
2-Chloro-3-cyanopyridineH₂O, BaseHigh Temp/PressureThis compound--[4] (Analogous)
Route 3: From Nicotinamide
NicotinamideP₂O₅Heat, Vacuum (15-20 mm)3-Cyanopyridine83-84-[5]
(Continues to Route 2)

Note: Yields and purities are as reported in the cited literature and may vary based on experimental conditions. Some data for the final conversion to this compound is based on analogous reactions due to a lack of directly reported, selective protocols.

Visualizing the Synthetic Landscape

To provide a clearer understanding of the relationships between the different starting materials and intermediates, the following diagrams illustrate the primary synthetic pathways.

cluster_0 Route 1 cluster_1 Route 3 cluster_2 Route 2 3-Methylpyridine 3-Methylpyridine 2-Methyl-3-cyanopyridine 2-Methyl-3-cyanopyridine 3-Methylpyridine->2-Methyl-3-cyanopyridine Direct Cyanation Final_Product This compound 2-Methyl-3-cyanopyridine->Final_Product Oxidation Nicotinamide Nicotinamide 3-Cyanopyridine 3-Cyanopyridine Nicotinamide->3-Cyanopyridine Dehydration 3-Cyanopyridine N-oxide 3-Cyanopyridine N-oxide 3-Cyanopyridine->3-Cyanopyridine N-oxide Oxidation 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine 3-Cyanopyridine N-oxide->2-Chloro-3-cyanopyridine Chlorination 2-Chloro-3-cyanopyridine->Final_Product Hydrolysis

Caption: Synthetic pathways to this compound.

Experimental Protocols

For researchers planning to implement these synthetic routes, the following detailed experimental protocols are provided for key transformations.

Protocol 1: Synthesis of 2-Methyl-3-cyanopyridine from 3-Methylpyridine[1]

This one-pot procedure details the direct cyanation of 3-methylpyridine.

  • Reaction Setup: In a round-bottom flask, dissolve 3-methylpyridine in trifluoroacetic anhydride under chilled conditions (ice bath).

  • Addition of Nitric Acid: Slowly add concentrated nitric acid to the mixture while maintaining the chilled temperature.

  • Cyanation: After stirring for 2-3 hours at room temperature, the solution is added dropwise to a chilled aqueous solution of potassium cyanide (KCN) buffered with sodium acetate (NaOAc).

  • Reaction Completion and Workup: The reaction mixture is allowed to stand at room temperature for 18 hours. The pH is checked to be between 6-7, and the product is extracted with dichloromethane.

  • Purification: The crude product is purified by column chromatography on silica gel using an ethyl acetate-hexane eluent to yield 2-methyl-3-cyanopyridine as yellow prisms.

Protocol 2: Synthesis of 3-Cyanopyridine from Nicotinamide[5]

This protocol describes the dehydration of nicotinamide to form 3-cyanopyridine.

  • Reaction Mixture: In a dry 1-liter round-bottom flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide. Stopper the flask and shake to mix the powders.

  • Distillation Setup: Connect the flask to an 80-cm air condenser arranged for distillation. Use a 125-ml Claisen flask immersed in an ice-salt bath as the receiver.

  • Reaction: Reduce the pressure to 15-20 mm and heat the mixture with a high-temperature burner. Move the flame to melt the material rapidly and then heat vigorously for 15-20 minutes until no more product distills over.

  • Product Collection: Allow the apparatus to cool. Rinse the product from the condenser with ether. Combine the ether solution with the distillate.

  • Purification: Distill the ether on a steam bath, followed by distillation of the product at atmospheric pressure using an air condenser. The yield of 3-cyanopyridine is 71-72 g (83-84%).

Protocol 3: Synthesis of 2-Chloro-3-cyanopyridine from 3-Cyanopyridine N-oxide[2]

This procedure outlines the chlorination of 3-cyanopyridine N-oxide, a key intermediate.

  • Preparation of 3-Cyanopyridine N-oxide: Add 500 g (4.80 mol) of 3-cyanopyridine to 1600 g of concentrated sulfuric acid in a four-necked flask. Heat to 90°C to reflux. Slowly add 400 mL of 30% hydrogen peroxide and continue to reflux for 2 hours until the 3-cyanopyridine is completely converted.

  • Chlorination: Dissolve the resulting 3-cyanopyridine N-oxide in phosphorus oxychloride (POCl₃). At 0-5°C, add an organic base dropwise to control the pH of the system to 9.5-10.5.

  • Reaction: After the addition of the base, heat the system to obtain 2-chloro-3-cyanopyridine.

  • Workup: The reaction mixture is then typically worked up by carefully quenching the excess POCl₃ with ice water, followed by neutralization and extraction of the product.

Protocol 4: Hydrolysis of 2-Chloro-3-cyanopyridine (Analogous)[4][6]
  • Reaction Setup: In a suitable pressure vessel, charge 2-chloro-3-cyanopyridine and a strong aqueous base (e.g., NaOH or KOH solution).

  • Reaction: Heat the mixture under pressure. The temperature and reaction time will need to be carefully optimized to favor the hydrolysis of the chloro group over the cyano group.

  • Workup: After cooling, the reaction mixture is acidified to precipitate the carboxylic acid. The product is then filtered, washed, and dried.

Conclusion

The synthesis of this compound can be approached from several different starting materials, each presenting a unique synthetic pathway. The choice of route will depend on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities. The direct cyanation of 3-methylpyridine offers a concise route to a key precursor, while the pathway from nicotinamide provides an alternative for accessing 3-cyanopyridine. The subsequent conversion of the 2-methyl or 2-chloro substituents to a carboxylic acid requires careful control of reaction conditions to ensure selectivity and achieve high yields. This guide provides the foundational information for researchers to make informed decisions and to further optimize these synthetic strategies.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 3-Cyanopyridine-2-carboxylic Acid Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic effects of novel 3-cyanopyridine-2-carboxylic acid derivatives reveals promising candidates for future anticancer drug development. This guide synthesizes recent findings, presenting a comparative analysis of their in vitro efficacy against various cancer cell lines, detailed experimental protocols, and a visual representation of the evaluation process.

Researchers have increasingly turned their attention to the pyridine scaffold, a core component in numerous bioactive compounds, for the development of new therapeutic agents. Among these, this compound derivatives have emerged as a particularly interesting class due to their demonstrated cytotoxic activities against a range of cancer cells. This guide provides a comprehensive overview of the cytotoxic profiles of several newly synthesized derivatives, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Comparative Cytotoxicity: A Quantitative Overview

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, was determined. The results, summarized in the table below, highlight the varying degrees of efficacy of these compounds and underscore their potential as anticancer agents.

CompoundTarget Cell LineIC50 (µM)Reference DrugIC50 of Reference (µM)
Compound 5c HEPG2 (Liver Carcinoma)1.46Doxorubicin0.72
Compound 5d HEPG2 (Liver Carcinoma)7.08Doxorubicin0.72
Compound 7h MCF-7 (Breast Cancer)1.89 ± 0.08Doxorubicin11.49 ± 0.47
Compound 8f MCF-7 (Breast Cancer)1.69 ± 0.07Doxorubicin11.49 ± 0.47
Compound 10 MCF-7 (Breast Cancer)2.13 ± 0.09Doxorubicin11.49 ± 0.47
Compound 7g MCF-7 (Breast Cancer)1.92 ± 0.08Doxorubicin11.49 ± 0.47
Compound 9d MCF-7 (Breast Cancer)2.05 ± 0.08Doxorubicin11.49 ± 0.47
Compound 5e PC-3 (Prostate Cancer)-5-FU-
Compound 5e MDA-MB-231 (Breast Cancer)-5-FU-
Compound 5e HepG2 (Hepatocellular Carcinoma)-5-FU-
Compound 5c PC-3 (Prostate Cancer)-5-FU-
Compound 5c MDA-MB-231 (Breast Cancer)-5-FU-
Compound 5c HepG2 (Hepatocellular Carcinoma)-5-FU-
Compound 9a HepG-2 (Liver Cancer)High Activity--
Compound 9b HepG-2 (Liver Cancer)High Activity--
Compound 9a MCF-7 (Breast Cancer)High Activity--
Compound 9b MCF-7 (Breast Cancer)High Activity--

Note: A lower IC50 value indicates a higher cytotoxic potency. Some data points are qualitative ("High Activity") as reported in the source literature. IC50 values for compounds 5e and 5c against PC-3, MDA-MB-231, and HepG2 were reported to be promising but specific values were not provided in the initial search results.[1][2][3][4][5]

Experimental Protocols: Methodologies for Cytotoxicity Assessment

The determination of the cytotoxic activity of the this compound derivatives was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This standard method provides a quantitative measure of cell viability.

MTT Assay Protocol

  • Cell Seeding: Human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), and HCT-116 (colon), are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well. The cells are then incubated for 24 hours to allow for attachment.

  • Compound Treatment: Following incubation, the cells are treated with various concentrations of the synthesized 3-cyanopyridine derivatives.

  • Incubation Period: The treated plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the media is removed, and a solution of MTT reagent is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a plate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the key steps of the in vitro cytotoxicity evaluation.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, HepG2) seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 treat Treat cells with varying concentrations incubate1->treat compounds 3-Cyanopyridine Derivatives compounds->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 2-4h (Formazan Formation) mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance solubilize->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 Value plot->determine end Comparative Analysis determine->end Cytotoxicity Profile

Caption: Workflow of the in vitro cytotoxicity evaluation using the MTT assay.

Signaling Pathways and Future Directions

While the precise mechanisms of action for many of these 3-cyanopyridine derivatives are still under investigation, some studies suggest that they may induce apoptosis (programmed cell death) in cancer cells.[5][6][7] Future research will likely focus on elucidating the specific signaling pathways involved, which could include the inhibition of key kinases or the modulation of proteins involved in cell cycle regulation. A deeper understanding of these mechanisms will be crucial for the rational design of more potent and selective anticancer agents based on the 3-cyanopyridine scaffold.

The promising in vitro cytotoxicity data presented here, coupled with the potential for further optimization, positions this compound derivatives as a compelling area for continued research in the quest for novel cancer therapies.

References

A Spectroscopic Showdown: Differentiating 2-, 3-, and 4-Cyanopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 2-, 3-, and 4-cyanopyridine isomers, complete with experimental data and detailed protocols.

The isomeric purity of cyanopyridine derivatives is a critical parameter in chemical synthesis and drug development, as different isomers can exhibit varied biological activities and chemical reactivities. A thorough understanding of their spectroscopic characteristics is essential for unambiguous identification and quality control. This guide provides a comparative analysis of the spectroscopic data for three common and foundational cyanopyridine isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-, 3-, and 4-cyanopyridine, providing a basis for their differentiation.

¹H NMR Spectral Data (in CDCl₃)

The chemical shifts (δ) and coupling constants (J) in ¹H NMR are highly sensitive to the position of the cyano group on the pyridine ring.[1]

Isomerδ (ppm) and J (Hz) of Protons
2-Cyanopyridine 8.76 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 7.95 (td, J = 7.7, 1.8 Hz, 1H), 7.78 (ddd, J = 7.7, 1.3, 0.9 Hz, 1H), 7.63 (dd, J = 7.7, 1.3 Hz, 1H)[1]
3-Cyanopyridine 8.91 (s, 1H), 8.85 (d, J = 4.0 Hz, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.48 (dd, J = 8.0, 4.0 Hz, 1H)[1]
4-Cyanopyridine 8.83 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 6.0 Hz, 2H)[1]
¹³C NMR Spectral Data (in CDCl₃)

The position of the cyano group also significantly influences the chemical shifts of the carbon atoms in the pyridine ring.[1]

Isomerδ (ppm) of Carbons
2-Cyanopyridine 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)[1]
3-Cyanopyridine 153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1[1]
4-Cyanopyridine 151.1 (2C), 126.0 (2C), 125.0, 116.9 (CN)[1]
IR Spectral Data

The vibrational frequency of the cyano group (C≡N) and the ring vibrations are key features in the IR spectra.[1]

IsomerKey IR Absorptions (cm⁻¹)
2-Cyanopyridine C≡N stretch: ~2230, C-H stretch (aromatic): >3000, Ring vibrations: ~1600-1400[1]
3-Cyanopyridine C≡N stretch: ~2235, C-H stretch (aromatic): >3000, Ring vibrations: ~1600-1400[1]
4-Cyanopyridine C≡N stretch: ~2240, C-H stretch (aromatic): >3000, Ring vibrations: ~1600-1400[1]
UV-Vis Spectral Data

The electronic transitions of the pyridine ring are observed in the UV-Vis spectrum. The position of the cyano group can influence the absorption maxima (λmax).

Isomerλmax (nm) and Solvent
2-Cyanopyridine ~250-350 in Cyclohexane[2]
3-Cyanopyridine Data not available in a comparable solvent.
4-Cyanopyridine Data not available in a comparable solvent.
Mass Spectrometry Data

The molecular ion peak and fragmentation patterns can aid in confirming the molecular weight and structure.[1] All three isomers have a molecular weight of 104.11 g/mol , resulting in a molecular ion peak (M⁺) at an m/z of 104.

IsomerMolecular Ion (m/z) and Key Fragments
2-Cyanopyridine M⁺: 104, Fragmentation often involves loss of HCN (m/z 77)[1]
3-Cyanopyridine M⁺: 104, Fragmentation pattern differs from the 2- and 4-isomers.[1]
4-Cyanopyridine M⁺: 104, Fragmentation often involves loss of HCN (m/z 77)[3]

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the cyanopyridine isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[1]

  • ¹H NMR Acquisition: The spectrum is acquired on a 300 or 400 MHz NMR spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: The spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz for carbon. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).[1]

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the cyanopyridine isomer is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0).

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.[1]

  • Ionization: Electron Ionization (EI) is a common method for these types of molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[1]

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.[1]

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the differentiation of 2-, 3-, and 4-cyanopyridine isomers using the spectroscopic data.

Spectroscopic_Differentiation_Workflow cluster_start cluster_techniques Spectroscopic Analysis cluster_analysis cluster_identification Start Cyanopyridine Isomer (2-, 3-, or 4-) NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS UV_Vis UV-Vis Spectroscopy Start->UV_Vis NMR_Analysis Analyze chemical shifts, coupling constants, and number of signals NMR->NMR_Analysis IR_Analysis Identify C≡N stretch and ring vibrations IR->IR_Analysis MS_Analysis Determine molecular ion peak and fragmentation pattern MS->MS_Analysis UV_Vis_Analysis Compare λmax values UV_Vis->UV_Vis_Analysis Isomer_2 2-Cyanopyridine NMR_Analysis->Isomer_2 Distinctive Patterns Isomer_3 3-Cyanopyridine NMR_Analysis->Isomer_3 Unique Characteristics Isomer_4 4-Cyanopyridine NMR_Analysis->Isomer_4 Specific Signatures IR_Analysis->Isomer_2 Distinctive Patterns IR_Analysis->Isomer_3 Unique Characteristics IR_Analysis->Isomer_4 Specific Signatures MS_Analysis->Isomer_2 Distinctive Patterns MS_Analysis->Isomer_3 Unique Characteristics MS_Analysis->Isomer_4 Specific Signatures UV_Vis_Analysis->Isomer_2 Distinctive Patterns UV_Vis_Analysis->Isomer_3 Unique Characteristics UV_Vis_Analysis->Isomer_4 Specific Signatures

References

Confirming the Structure of 3-Cyanopyridine-2-carboxylic Acid and Its Derivatives: A Comparative Spectroscopic and Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative overview of the analytical techniques used to elucidate the structure of 3-Cyanopyridine-2-carboxylic acid and its derivatives, such as its methyl ester and amide analogues. Detailed experimental protocols and data interpretation are presented to aid in the structural verification process.

The structural framework of this compound, a substituted pyridine, forms the basis for a variety of derivatives with potential applications in medicinal chemistry and materials science. The precise characterization of these molecules is paramount to understanding their chemical behavior and biological activity. This guide focuses on the key analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its methyl ester derivative. These values are indicative and may vary slightly based on the solvent and instrumentation used.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundH4 (ppm)H5 (ppm)H6 (ppm)Other Protons (ppm)
This compound~8.3-8.5 (dd)~7.7-7.9 (dd)~8.9-9.1 (dd)~13.0-14.0 (br s, COOH)
Methyl 3-cyanopyridine-2-carboxylate~8.2-8.4 (dd)~7.6-7.8 (dd)~8.8-9.0 (dd)~3.9-4.0 (s, OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)CN (ppm)C=O (ppm)Other Carbons (ppm)
This compound~148-150~110-112~140-142~125-127~152-154~115-117~165-167-
Methyl 3-cyanopyridine-2-carboxylate~147-149~111-113~139-141~126-128~151-153~114-116~164-166~53-54 (OCH₃)

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

Compoundν(C≡N)ν(C=O)ν(O-H) / ν(N-H)Other Key Bands
This compound~2220-2240~1700-1730~2500-3300 (broad)~1600 (C=C, C=N)
Methyl 3-cyanopyridine-2-carboxylate~2220-2240~1720-1740-~1250-1300 (C-O)
3-Cyanopyridine-2-carboxamide~2220-2240~1660-1680 (Amide I)~3200-3400 (two bands)~1600-1620 (Amide II)

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound148131 ([M-OH]⁺), 120 ([M-CO]⁺), 103 ([M-COOH-H]⁺)
Methyl 3-cyanopyridine-2-carboxylate162131 ([M-OCH₃]⁺), 103 ([M-COOCH₃]⁺)
3-Cyanopyridine-2-carboxamide147131 ([M-NH₂]⁺), 103 ([M-CONH₂]⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective protons and carbons in the structure.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the cyano (C≡N), carbonyl (C=O), and hydroxyl (O-H) or amine (N-H) functional groups. Compare the positions of these bands to known values to confirm their presence.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

  • Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.

    • The electron energy is typically set to 70 eV.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -OH, -OCH₃, -NH₂), which provides further structural evidence.

X-ray Crystallography
  • Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

  • Data Analysis: Analyze the resulting crystal structure to confirm the connectivity of atoms and the stereochemistry of the molecule. Bond lengths and angles can be compared to standard values for similar chemical environments.

Visualization of the Structural Confirmation Workflow

The logical flow for confirming the structure of a synthesized this compound derivative can be visualized as follows:

G Workflow for Structural Confirmation cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Data_Analysis Comprehensive Data Analysis and Structure Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Xray X-ray Crystallography (3D Structure - if crystalline) Data_Analysis->Xray Optional, for absolute confirmation

A flowchart illustrating the general workflow for the synthesis and structural confirmation of a chemical compound.

This comprehensive approach, combining multiple analytical techniques, is essential for the robust and unambiguous confirmation of the structure of this compound and its derivatives, ensuring the reliability of subsequent research and development activities.

A Comparative Guide to In Vitro and In Vivo Studies of 3-Cyanopyridine-2-carboxylic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-cyanopyridine-2-carboxylic acid scaffold and its derivatives, particularly 3-cyano-2-pyridones, represent a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Extensive in vitro research has highlighted their potential as anticancer and antimicrobial agents.[3][4] This guide provides a comparative analysis of the performance of these compounds in laboratory (in vitro) settings versus living organisms (in vivo), supported by experimental data and detailed protocols. A significant focus of the research has been on their anticancer properties, often linked to the inhibition of key signaling proteins like PIM-1 kinase, survivin, and receptor tyrosine kinases such as VEGFR-2 and HER-2.[1][5][6]

Quantitative Data Summary: In Vitro vs. In Vivo Efficacy

The translation from promising in vitro activity to in vivo efficacy is a critical step in drug development. Below is a summary of the quantitative data from various studies on 3-cyanopyridine-based compounds.

Table 1: In Vitro Anticancer Activity of 3-Cyanopyridine Derivatives

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected compounds against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

CompoundTarget/ClassCell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM) of Ref.
5e Survivin ModulatorPC-3 (Prostate)4.465-FU8.83
MDA-MB-231 (Breast)3.595-FU9.35
HepG2 (Liver)6.015-FU7.51
5c Survivin ModulatorPC-3 (Prostate)14.45-FU8.83
MDA-MB-231 (Breast)205-FU9.35
HepG2 (Liver)155-FU7.51
5a VEGFR-2/HER-2 InhibitorMCF-7 (Breast)1.77Taxol8.48
HepG2 (Liver)2.71Taxol14.60
5e VEGFR-2/HER-2 InhibitorMCF-7 (Breast)1.39Taxol8.48
7b PIM-1 Kinase InhibitorPC-3 (Prostate)3.60Staurosporine-
MCF-7 (Breast)3.58Staurosporine6.76
8a Cytotoxic AgentA549 (Lung)0.83 (µg/ml)Doxorubicin-
7b Cytotoxic AgentA549 (Lung)0.87 (µg/ml)Doxorubicin-

Data compiled from multiple sources.[1][5][7]

Table 2: In Vivo Anticancer Activity of a 3-Cyanopyridine Derivative

Data on the in vivo efficacy of these compounds is less common in publicly available literature. The following data is from a study on a nicotinonitrile derivative, compound 7b, in a solid Ehrlich carcinoma (SEC)-bearing mouse model.[6][8]

CompoundAnimal ModelDosage & AdministrationOutcome% Tumor Growth InhibitionReference Drug% TGI of Ref.
7b SEC-bearing miceNot specifiedTumor volume reduction42.9%5-FU54.2%

This data highlights a successful, albeit moderately effective, translation of in vitro promise to an in vivo model for compound 7b.[6][8]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 5x10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the 3-cyanopyridine test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Taxol, Doxorubicin) are also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Solid Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anticancer efficacy of a compound in an animal model, based on the study of compound 7b and other PIM-1 inhibitors.[6][8]

  • Cell Culture: Human cancer cells (e.g., Solid Ehrlich Carcinoma cells) are cultured in vitro under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., Swiss albino mice) are used for the study.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers.

  • Treatment: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound (e.g., compound 7b) is administered (e.g., intraperitoneally) at a specific dose and schedule. A vehicle control group and a positive control group (e.g., 5-Fluorouracil) are included.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is the inhibition of tumor growth, calculated as a percentage reduction in tumor volume compared to the vehicle control group.

  • Toxicity Assessment: The general health of the mice, including body weight and any signs of distress, is monitored. At the end of the study, blood samples may be collected for hematological and biochemical analysis to assess systemic toxicity.[6][8]

  • Data Analysis: The mean tumor volumes of the different groups are compared statistically to determine the significance of the treatment effect.

Visualizing Pathways and Processes

Signaling Pathways Targeted by 3-Cyanopyridine Derivatives

Many 3-cyanopyridine-based compounds exert their anticancer effects by inhibiting protein kinases involved in cell survival and proliferation, such as PIM-1, VEGFR-2, and HER-2. The diagram below illustrates a simplified representation of these signaling pathways.

G Simplified Signaling Pathways Targeted by 3-Cyanopyridine Derivatives GF Growth Factors (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinases (VEGFR-2, HER-2) GF->RTK PIM1 PIM-1 Kinase RTK->PIM1 activates Downstream Downstream Effectors (e.g., BAD, p27) PIM1->Downstream phosphorylates Survivin Survivin Apoptosis Apoptosis (Programmed Cell Death) Survivin->Apoptosis inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->Apoptosis inhibits Compound 3-Cyanopyridine Compounds Compound->RTK inhibit Compound->PIM1 inhibit Compound->Survivin inhibit

Caption: Targeted inhibition of key oncogenic pathways by 3-cyanopyridine compounds.

Comparative Workflow: In Vitro vs. In Vivo Studies

The logical progression from initial compound screening to preclinical evaluation is depicted in the workflow below.

G General Workflow: From In Vitro Screening to In Vivo Validation cluster_0 In Vitro Studies cluster_1 In Vivo Studies Synthesis Compound Synthesis Screening High-Throughput Screening (e.g., MTT) Synthesis->Screening Mechanism Mechanism of Action (e.g., Kinase Assays) Screening->Mechanism Lead_Selection Lead Compound Selection Mechanism->Lead_Selection Toxicity Preliminary Toxicity & PK/PD Studies Efficacy Efficacy Studies (e.g., Xenograft Model) Toxicity->Efficacy Lead_Selection->Toxicity

Caption: A typical drug discovery pipeline from the lab bench to animal models.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Cyanopyridine-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Cyanopyridine-2-carboxylic acid, synthesized from best practices for structurally similar compounds in the absence of a dedicated Safety Data Sheet (SDS).

Important Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following disposal procedures are based on information available for structurally related compounds, including 3-Cyanopyridine and various pyridinedicarboxylic acids. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron. In case of significant spill risk, impervious clothing may be necessary.
Respiratory For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[1]

Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2] Avoid the formation of dust and prevent contact with skin and eyes.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with many chemical wastes, involves a series of considered steps to ensure safety and regulatory compliance.

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a dedicated, properly labeled, and sealable waste container.[2]

  • The container should be made of a compatible material that will not react with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Spill Management

In the event of a spill, prompt and safe cleanup is critical.

  • For Dry Spills: Carefully sweep or scoop the solid material into a suitable container for disposal, avoiding dust generation.[3][5]

  • For Wet Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[6]

  • After cleanup, decontaminate the area with a suitable solvent and wash with soap and water. Prevent wash water from entering drains.[3][7]

Step 3: Final Disposal

  • All waste containing this compound must be disposed of as hazardous waste.[5]

  • The primary recommended method of disposal is through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[6]

  • Alternatively, disposal may occur at an authorized landfill specifically licensed to accept chemical and pharmaceutical wastes.[3][7]

  • Never discharge this chemical or its containers into sewer systems or waterways.[6]

Step 4: Contaminated Container Disposal

  • Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[6]

  • The rinsate should be collected and disposed of as hazardous waste.

  • After proper decontamination, the container can be punctured to prevent reuse and disposed of according to local regulations, which may include recycling or disposal in a sanitary landfill.[6][7]

Hazard Profile of Structurally Related Compounds

To provide context for the recommended disposal procedures, the following table summarizes the known hazards of related pyridine compounds.

Compound NameKey Hazards
3-Cyanopyridine Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes serious eye irritation.[8] May cause respiratory tract irritation.[8] Combustible solid.[3]
2,3-Pyridinedicarboxylic acid May cause skin and eye irritation.[6]
2,6-Pyridinedicarboxylic acid May cause skin and eye irritation.[7]
Picolinic Acid Causes serious eye irritation. May cause respiratory irritation.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 3-Cyanopyridine-2-carboxylic acid for disposal ppe Don Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe assess_spill Assess for Spills ppe->assess_spill spill_cleanup Follow Spill Cleanup Procedure assess_spill->spill_cleanup Spill Detected collect_waste Collect Waste in Labeled, Sealed Container assess_spill->collect_waste No Spill spill_cleanup->collect_waste disposal_path Select Disposal Path collect_waste->disposal_path no_spill No Spill incineration Licensed Chemical Incineration disposal_path->incineration Preferred landfill Authorized Hazardous Waste Landfill disposal_path->landfill Alternative contact_ehs Contact Institutional EHS for Final Guidance incineration->contact_ehs landfill->contact_ehs end End of Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Cyanopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 3-Cyanopyridine (CAS: 100-54-9). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper laboratory conduct.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is critical to minimize exposure risks. The following table summarizes the required PPE for handling 3-Cyanopyridine.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1][2][3]EN 166 (EU) or NIOSH (US) approved.[2][4][5]
Skin Protection Chemical-resistant gloves (inspect before use).[2][4] Fire/flame resistant and impervious clothing.[1][2]EU Directive 89/686/EEC and standard EN 374.[2]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4][5]Follow OSHA respirator regulations in 29 CFR 1910.134.[4]

Hazard Identification and First Aid

Signal Word: Danger[1]

Hazard Statements:

  • Harmful if swallowed.[1][3][6][7]

  • Causes serious eye damage.[1][3][7][8]

  • Causes skin irritation.[6][7][8]

  • May cause respiratory irritation.[6][7]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2][8]

  • In Case of Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][4][8]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[1][2][8]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][2][6]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated place, preferably in a laboratory fume hood.[1][2][5]

  • Avoid formation of dust and aerosols.[1][7]

  • Do not eat, drink, or smoke when using this product.[1][3][8]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][9]

  • Keep away from strong acids, strong bases, and oxidizing agents.[3]

Accidental Release Measures:

  • Evacuate personnel to safe areas and ensure adequate ventilation.[1][7]

  • Remove all sources of ignition.[1][3]

  • Wear appropriate personal protective equipment as detailed above.[1]

  • For dry spills, use dry clean-up procedures to avoid generating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[7][8]

  • For wet spills, absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.[4][5]

  • Prevent the spillage from entering drains or waterways.[1][8]

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1][3][6]

  • Waste is classified as hazardous.[6]

Safe Handling Workflow

Safe Handling Workflow for 3-Cyanopyridine cluster_1 Handling Procedures cluster_2 Post-Handling Procedures cluster_3 Final Steps A Preparation B Wear Required PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing A->B C Handling B->C D Use in a Well-Ventilated Area (Fume Hood) C->D E Avoid Dust and Aerosol Formation C->E F Post-Handling E->F G Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area F->G H Wash Hands Thoroughly F->H I Decontamination & Disposal H->I J Dispose of Waste According to Regulations I->J K Clean Work Area I->K

Caption: A flowchart outlining the procedural steps for the safe handling of 3-Cyanopyridine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.